Product packaging for beta-Ocimene(Cat. No.:CAS No. 27400-72-2)

beta-Ocimene

Cat. No.: B7771426
CAS No.: 27400-72-2
M. Wt: 136.23 g/mol
InChI Key: IHPKGUQCSIINRJ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-beta-ocimene is a beta-ocimene that consists of octa-1,3,6-triene bearing two methyl substituents at positions 3 and 7 (the 3E-isomer). It has a role as a plant metabolite.
This compound is a natural product found in Camellia sinensis, Salvia rosmarinus, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B7771426 beta-Ocimene CAS No. 27400-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-3,7-dimethylocta-1,3,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPKGUQCSIINRJ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC/C=C(\C)/C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040567
Record name Ocimene (E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name trans-Ocimene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

174.00 to 175.00 °C. @ 760.00 mm Hg
Record name trans-Ocimene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3779-61-1, 13877-91-3, 27400-72-2
Record name (E)-β-Ocimene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3779-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ocimene trans-beta-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Ocimene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octatriene, 3,7-dimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocimene (E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3,7-dimethylocta-1,3,6-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-OCIMENE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQ4UYY06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-Ocimene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Beta-Ocimene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the isomers of beta-ocimene (B41892). The information is presented to support research, development, and quality control activities involving these volatile monoterpenes.

Chemical Structure and Identification

This compound (β-ocimene) is an acyclic monoterpene with the molecular formula C₁₀H₁₆. It exists as two primary geometric isomers, (E)-β-ocimene and (Z)-β-ocimene, which differ in the stereochemistry around the C3-C4 double bond.[1] These isomers are commonly found in the essential oils of a wide variety of plants and contribute to their characteristic aromas.[2][3]

Below are the detailed chemical structures and identifiers for the this compound isomers.

(E)-β-Ocimene
  • IUPAC Name: (3E)-3,7-Dimethyl-1,3,6-octatriene

  • Synonyms: trans-β-Ocimene

  • Molecular Formula: C₁₀H₁₆

  • CAS Number: 3779-61-1

(Z)-β-Ocimene
  • IUPAC Name: (3Z)-3,7-Dimethyl-1,3,6-octatriene

  • Synonyms: cis-β-Ocimene

  • Molecular Formula: C₁₀H₁₆

  • CAS Number: 3338-55-4

Physicochemical Properties

The physicochemical properties of the this compound isomers are crucial for their isolation, characterization, and application. The following tables summarize key quantitative data for each isomer.

Table 1: General Physicochemical Properties
Property(E)-β-Ocimene(Z)-β-OcimeneReference
Molecular Weight 136.23 g/mol 136.23 g/mol [4][5]
Appearance Colorless to pale yellow clear liquidColorless to pale yellow clear oil[1][6]
Odor Sweet, herbalPleasant, warm citrus, herbal, floral[1][6]
Table 2: Thermal and Density Properties
Property(E)-β-Ocimene(Z)-β-OcimeneReference
Boiling Point 174-175 °C @ 760 mmHg175.2-177 °C @ 760 mmHg[7][8][9]
Flash Point 46.67 °C46.9 °C[7][8]
Density 0.8 g/mL0.776 - 0.810 g/mL[1][6][8]
Table 3: Optical and Solubility Properties
Property(E)-β-Ocimene(Z)-β-OcimeneReference
Refractive Index Not specified1.458[8]
Water Solubility InsolubleInsoluble[8]
Solubility in Organic Solvents SolubleSoluble in oils[8]

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, isolation, and characterization of this compound isomers.

Synthesis of β-Ocimene via Pyrolysis of α-Pinene

A common industrial method for the synthesis of ocimene isomers is the pyrolysis of α-pinene. While a detailed, step-by-step protocol for a specific laboratory setup is not available in the provided search results, the general procedure involves the following stages:

  • Vaporization and Superheating: α-Pinene is vaporized and superheated in a flow reactor.

  • Pyrolysis: The superheated α-pinene vapor is passed through a reaction section of the reactor maintained at a high temperature, leading to thermal isomerization.

  • Product Collection: The resulting mixture of isomers, including β-ocimene, is condensed and collected.

  • Purification: The collected mixture is then typically purified by fractional distillation to separate the desired β-ocimene isomers from other pyrolysis products.

Isolation of β-Ocimene Isomers from Essential Oils by Fractional Distillation

This compound isomers can be isolated from essential oils rich in these compounds using fractional distillation under reduced pressure. This technique is preferred to avoid the degradation of these thermally sensitive compounds.

  • Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.

  • Charging the Flask: The essential oil is placed in the distillation flask.

  • Vacuum Application: The system is evacuated to the desired pressure (e.g., 5-10 mm Hg) to lower the boiling points of the components.

  • Heating: The distillation flask is gently heated.

  • Fraction Collection: As the temperature rises, different components of the essential oil will vaporize and condense at different temperatures. Fractions are collected based on their boiling points. The fraction corresponding to the boiling point of β-ocimene at the applied pressure is collected.

  • Analysis: The purity of the collected fraction is assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Characterization of β-Ocimene Isomers

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like β-ocimene isomers.

  • Sample Preparation: The sample containing β-ocimene is diluted in a suitable solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Separation: The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program involves an initial hold followed by a gradual ramp to a final temperature.

  • Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a fingerprint of the molecule, is compared to a library of known spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry in isomers like (E)- and (Z)-β-ocimene.

  • Sample Preparation: A pure sample of the β-ocimene isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are analyzed to confirm the carbon skeleton and, crucially, to assign the (E) or (Z) configuration of the double bond.

Biological Activity and Signaling Pathways

This compound plays a significant role in plant defense mechanisms. It can act as a signaling molecule, priming plants to respond more effectively to herbivory.[10]

β-Ocimene Induced Plant Defense Signaling

Exposure of plants to β-ocimene can trigger a signaling cascade that leads to enhanced defense against herbivores. A key part of this pathway involves epigenetic modifications.[10]

Beta_Ocimene_Signaling beta_ocimene β-Ocimene (Volatile Signal) perception Perception by Plant beta_ocimene->perception hats Histone Acetyltransferases (HAC1, HAC5, HAM1) perception->hats histone_acetylation Histone Acetylation hats->histone_acetylation Catalyzes erf_genes Upregulation of ERF8 & ERF104 Genes histone_acetylation->erf_genes defense_response Enhanced Anti-Herbivore Defense Response erf_genes->defense_response

β-Ocimene induced plant defense signaling pathway.

This signaling pathway highlights how a volatile compound can lead to changes in gene expression and ultimately enhance a plant's ability to defend itself. The process involves the perception of β-ocimene, which activates histone acetyltransferases. These enzymes then acetylate histones, leading to a more open chromatin structure and the upregulation of specific defense-related transcription factor genes, such as ERF8 and ERF104.[10] This, in turn, primes the plant for a faster and stronger defense response upon herbivore attack.[10] The jasmonic acid and ethylene (B1197577) signaling pathways are also implicated in the plant's response to β-ocimene.[11]

Conclusion

This technical guide has provided a detailed overview of the chemical structures, physicochemical properties, and relevant experimental methodologies for the isomers of this compound. The compiled data and protocols are intended to be a valuable resource for researchers and professionals working with these important natural compounds. The elucidation of the role of β-ocimene in plant signaling pathways opens up new avenues for research in plant-insect interactions and the development of novel pest management strategies.

References

The Ubiquitous Aroma: A Technical Guide to trans-β-Ocimene in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-β-ocimene, an acyclic monoterpene, is a prevalent volatile organic compound (VOC) emitted by a vast array of plant species. Its characteristic sweet, herbaceous, and woody aroma plays a crucial role in plant communication and defense, acting as a pollinator attractant and a component of herbivore-induced plant volatiles (HIPVs). This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and distribution of trans-β-ocimene in plants. It details the intricate signaling pathways that regulate its production, particularly in response to biotic and abiotic stresses, and offers comprehensive experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in the fields of plant science, chemical ecology, and drug discovery.

Natural Sources and Distribution of trans-β-Ocimene

Trans-β-ocimene is widely distributed throughout the plant kingdom, having been identified in a diverse range of families, from the Lamiaceae (mint family) to the Fabaceae (legume family).[1][2] It is a common constituent of floral scents, where it serves to attract a broad spectrum of pollinators.[3][4] Additionally, it is found in the vegetative tissues of many plants, including leaves and stems, often in response to herbivory.[3]

Quantitative Distribution in Various Plant Species

The concentration of trans-β-ocimene can vary significantly between plant species, cultivars, and even different parts of the same plant. Environmental factors and the developmental stage of the plant also play a crucial role in its abundance. The following table summarizes the quantitative data on trans-β-ocimene content in the essential oils of several plant species.

Plant SpeciesPlant Parttrans-β-Ocimene Concentration (%)Reference
Syzygium cuminiLeaves11.80[5]
Fuerstia africanaAerial Parts30.5[6]
Lepechinia meyeniAerial Parts~0.03[7]
Cannabis sativaFlowersVaries by strain[2]
Lavandula maireiAerial Parts1.02[8]
Pyrus betuleafoliaLeaves (herbivore-infested)Upregulated[9][10][11]
Lotus japonicusLeaves (spider mite-infested)Induced emission[12]

Biosynthesis of trans-β-Ocimene

Trans-β-ocimene, like other monoterpenes, is synthesized in plants through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[13] The key steps in its biosynthesis are outlined below.

Biosynthetic Pathway

The biosynthesis of trans-β-ocimene begins with the precursors pyruvate (B1213749) and glyceraldehyde-3-phosphate, which enter the MEP pathway to form isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP). Finally, the enzyme (E)-β-ocimene synthase, a member of the terpene synthase (TPS) family, catalyzes the conversion of GPP to trans-β-ocimene.[1][14] This enzyme predominantly produces the trans-isomer, with only small amounts of cis-β-ocimene and myrcene (B1677589) as byproducts.[1][14]

Biosynthesis_of_trans_beta_Ocimene Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway GAP Glyceraldehyde-3-Phosphate GAP->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP GPPS Geranyl Diphosphate Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP E_beta_Ocimene_Synthase (E)-β-Ocimene Synthase GPP->E_beta_Ocimene_Synthase trans_beta_Ocimene trans-β-Ocimene E_beta_Ocimene_Synthase->trans_beta_Ocimene

Biosynthesis of trans-β-Ocimene via the MEP pathway.

Signaling Pathways Regulating trans-β-Ocimene Production

The synthesis and emission of trans-β-ocimene are tightly regulated by complex signaling networks, particularly in response to herbivore attack. The phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in these defense responses.[15][16]

Herbivore-Induced Signaling Cascade

Herbivore feeding triggers a rapid signaling cascade that leads to the production of defense compounds, including trans-β-ocimene.[9][10][11] This process often involves the synergistic and antagonistic interactions between the JA and SA signaling pathways. Generally, chewing herbivores induce the JA pathway, while piercing-sucking insects and pathogens activate the SA pathway.[15][17]

Herbivore_Induced_Signaling Herbivore_Attack Herbivore Attack JA_Pathway Jasmonic Acid (JA) Pathway Herbivore_Attack->JA_Pathway SA_Pathway Salicylic Acid (SA) Pathway Herbivore_Attack->SA_Pathway TPS_Genes Terpene Synthase (TPS) Gene Expression JA_Pathway->TPS_Genes SA_Pathway->TPS_Genes Antagonistic/Synergistic Crosstalk trans_beta_Ocimene_Production trans-β-Ocimene Production TPS_Genes->trans_beta_Ocimene_Production

Simplified overview of herbivore-induced signaling leading to trans-β-ocimene production.
Jasmonic Acid (JA) and Salicylic Acid (SA) Crosstalk

The interaction between the JA and SA pathways is a critical determinant of the plant's defense response. Often, these pathways exhibit mutual antagonism, where the activation of one pathway suppresses the other.[17][18] This crosstalk allows the plant to fine-tune its defense strategy based on the specific type of attacker. For instance, in response to chewing herbivores, the JA pathway is typically dominant, leading to the production of anti-herbivore compounds like trans-β-ocimene.[9][10][11] However, some pathogens and insects can manipulate this crosstalk to their advantage by inducing the SA pathway to suppress JA-mediated defenses.[17]

JA_SA_Crosstalk JA_Signaling JA Signaling SA_Signaling SA Signaling JA_Signaling->SA_Signaling Antagonism Herbivore_Defense Defense against Chewing Herbivores JA_Signaling->Herbivore_Defense Pathogen_Defense Defense against Biotrophic Pathogens SA_Signaling->Pathogen_Defense

Antagonistic crosstalk between the JA and SA signaling pathways.

Experimental Protocols

Accurate extraction and quantification of trans-β-ocimene are essential for studying its role in plant biology. The following protocols outline standard methods for the analysis of this volatile compound.

Extraction of trans-β-Ocimene using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from plant materials.[19][20][21][22][23]

Materials:

  • Fresh plant material (e.g., leaves, flowers)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Weigh a precise amount of fresh plant material (e.g., 1-2 g) and place it into a 20 mL headspace vial.

  • Seal the vial tightly with the screw cap containing the PTFE/silicone septum.

  • Place the vial in a heater block or water bath pre-heated to a specific temperature (e.g., 60-80°C) to facilitate the release of volatiles into the headspace.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum. The fiber coating will adsorb the volatile compounds. The extraction time can range from 30 to 60 minutes.

  • After the extraction period, retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Quantification of trans-β-Ocimene using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like trans-β-ocimene.[24][25][26]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split, with the injector temperature set to around 250°C.

  • Oven Temperature Program: A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C) to elute all compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode (70 eV). Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification:

  • Standard Preparation: Prepare a series of standard solutions of authentic trans-β-ocimene in a suitable solvent (e.g., hexane) at known concentrations.

  • Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the desorbed sample from the SPME fiber into the GC-MS.

  • Quantification: Identify the trans-β-ocimene peak in the sample chromatogram based on its retention time and mass spectrum. The concentration of trans-β-ocimene in the sample can then be calculated using the calibration curve.

Experimental_Workflow Plant_Material Plant Material (Leaves, Flowers, etc.) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Material->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

General experimental workflow for the analysis of trans-β-ocimene.

Conclusion

Trans-β-ocimene is a key volatile compound in the chemical language of plants, mediating crucial interactions with pollinators and herbivores. Its widespread distribution and inducible production highlight its ecological significance. Understanding the biosynthesis and regulatory pathways of trans-β-ocimene provides valuable insights into plant defense mechanisms and chemical ecology. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately study this important monoterpene, paving the way for further discoveries in plant science and potential applications in agriculture and drug development.

References

The Multifaceted Role of (E)-β-Ocimene in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-β-Ocimene, an acyclic monoterpene, is a key volatile organic compound (VOC) mediating complex interactions between plants and insects. Emitted from flowers, leaves, and other vegetative tissues, it serves as a crucial chemical cue in processes ranging from pollination to defense. This technical guide provides an in-depth analysis of the biosynthesis, ecological functions, and experimental investigation of (E)-β-ocimene for researchers, scientists, and professionals in drug development.

Biosynthesis and Regulation of (E)-β-Ocimene

(E)-β-ocimene is synthesized in plant plastids via the methyl-erythritol-phosphate (MEP) pathway.[1][2] The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geranyl diphosphate (B83284) (GPP).[1] The final step is catalyzed by the enzyme (E)-β-ocimene synthase (OCS), which converts GPP into (E)-β-ocimene.[1][3] This enzyme typically produces (E)-β-ocimene as the major product (94–97%), with minor amounts of cis-β-ocimene and myrcene.[1][3]

The production and emission of (E)-β-ocimene are often induced by external stimuli, particularly herbivory.[2][4] When an insect feeds on a plant, it triggers a complex signaling cascade, primarily involving the phytohormone jasmonic acid (JA).[2][5][6] The JA signaling pathway activates transcription factors, such as ORCA3, which in turn upregulate the expression of terpene synthase genes, including OCS, leading to increased production and release of (E)-β-ocimene.[6] This induced response is a critical component of the plant's defense mechanism.

Beta-Ocimene Biosynthesis Pathway cluster_0 Plastid cluster_1 Cytoplasm & Nucleus IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Ocimene (E)-β-Ocimene GPP->Ocimene (E)-β-ocimene synthase (OCS) Herbivory Herbivore Damage JA Jasmonic Acid (JA) Signaling Pathway Herbivory->JA TFs Transcription Factors (e.g., ORCA3) JA->TFs OCS_Gene OCS Gene Expression TFs->OCS_Gene OCS_Gene->GPP Upregulates OCS enzyme production Y_Tube_Olfactometer_Workflow cluster_setup Experimental Setup cluster_process Experimental Process Air_Source Purified Air Source Odor_A Odor Source A (e.g., β-ocimene) Air_Source->Odor_A Odor_B Odor Source B (Control) Air_Source->Odor_B Y_Tube Y-Tube Odor_A->Y_Tube Odor_B->Y_Tube Insect_Release Y_Tube->Insect_Release Choice_A Choice A: Attraction Insect_Release->Choice_A Choice_B Choice B: No Preference/Repulsion Insect_Release->Choice_B No_Choice No Choice Insect_Release->No_Choice

References

Olfactory Properties and Aroma Profile of Beta-Ocimene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-ocimene (B41892) is a monoterpene of significant interest in various scientific fields due to its distinct olfactory properties and wide distribution in the plant kingdom. This technical guide provides an in-depth exploration of the aroma profile, physicochemical characteristics, and analytical methodologies pertaining to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of volatile organic compounds and their biological interactions. This document summarizes quantitative data, details experimental protocols for its analysis, and provides visual representations of its biosynthetic and perceptual pathways.

Introduction

This compound (3,7-dimethyl-1,3,6-octatriene) is an acyclic monoterpene that exists as two primary stereoisomers: cis-β-ocimene ((3Z)-3,7-dimethylocta-1,3,6-triene) and trans-β-ocimene ((3E)-3,7-dimethylocta-1,3,6-triene).[1] These isomers are responsible for a range of aromas found in numerous plants and fruits, contributing significantly to their essential oil profiles.[2] The scent of this compound is generally characterized as floral, herbaceous, green, and woody, with sweet and citrus-like undertones.[3] Its widespread occurrence and distinct aroma make it a key compound in the study of plant-insect interactions, flavor and fragrance chemistry, and potential therapeutic applications.[4][5]

Physicochemical and Olfactory Properties

The olfactory characteristics of this compound are directly linked to its chemical structure. The arrangement of its double bonds and the presence of methyl groups influence its volatility and interaction with olfactory receptors. While a definitive, standardized odor threshold for this compound is not widely published, the thresholds for similar monoterpenes typically range from 0.1 to 1.0 parts per million (ppm) by volume in the air.[6]

Aroma Profile

The aroma profile of this compound is complex and multifaceted, with notable differences between its isomers.

  • trans-β-Ocimene : Generally described as having a more floral and sweet aroma.[4]

  • cis-β-Ocimene : Tends to exhibit a woodsier and more herbaceous scent.[4]

The overall aroma is often described with the following descriptors: floral, herbaceous, green, woody, sweet, citrusy, and tropical.[2][3]

Quantitative Data

The following tables summarize key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₁₀H₁₆[2]
Molecular Weight 136.23 g/mol [2]
Boiling Point 176-178 °C[7]
CAS Number (mixture) 13877-91-3[2]
CAS Number (trans-β-ocimene) 3779-61-1[1]
CAS Number (cis-β-ocimene) 3338-55-4[1]

Table 1: Physicochemical Properties of this compound

Plant/Essential Oil SourceIsomerConcentration Range (%)References
Chaerophyllum khorassanicumβ-Ocimene15.6[8]
Chaerophyllum macrospermum(E)-β-Ocimene40.0 - 55.9[8]
Cymbopogon citratus (Lemongrass)β-Ocimene12.66[1]
Tithonia diversifolia(Z)-β-ocimene4.02[9]
Lavandula maireicis-β-Ocimene2.02[1]
Bidens pilosa var. radiata(E)-β-Ocimene18.31 ± 1.10[10]
Bidens pilosa var. radiata(Z)-β-Ocimene33.93 ± 3.49[10]
Lepechinia mutica (leaves)(Z)-β-ocimene1.24 - 29.24[10]
Laelia anceps (orchid)(E)-β-Ocimene87[11]
Brugmansia x candida(E)-β-Ocimene52[11]
Antirrhinum majus (snapdragon)(E)-β-Ocimene20[11]

Table 2: Concentration of this compound in Various Plant Sources

Biosynthesis and Olfactory Perception

Biosynthesis of this compound

In plants, this compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The process begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geranyl pyrophosphate (GPP). The enzyme (E)-β-ocimene synthase then catalyzes the conversion of GPP to primarily trans-β-ocimene.

G Biosynthesis of this compound cluster_0 MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP b_ocimene trans-beta-Ocimene GPP->b_ocimene enzyme (E)-beta-Ocimene Synthase enzyme->GPP

Biosynthesis of this compound via the MEP pathway.
Olfactory Signal Transduction

The perception of this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding initiates a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.

G Olfactory Signal Transduction Pathway odorant This compound OR Olfactory Receptor (OR) odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na depolarization Depolarization Ca_Na->depolarization action_potential Action Potential to Brain depolarization->action_potential

Simplified olfactory signal transduction cascade.

Experimental Protocols

The analysis of this compound's olfactory properties and its quantification in various matrices are primarily achieved through Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Olfactometry (GC-O) Workflow

GC-O combines the separation capabilities of gas chromatography with human sensory perception. The effluent from the GC column is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor.[3]

G Gas Chromatography-Olfactometry (GC-O) Experimental Workflow sample_prep Sample Preparation (e.g., Headspace, Solvent Extraction) gc_injection GC Injection sample_prep->gc_injection gc_column Gas Chromatography Column (Separation of Volatiles) gc_injection->gc_column effluent_split Effluent Splitting gc_column->effluent_split ms_detector Mass Spectrometer (MS) (Compound Identification) effluent_split->ms_detector sniffing_port Sniffing Port (Olfactory Detection) effluent_split->sniffing_port data_acquisition_ms MS Data Acquisition ms_detector->data_acquisition_ms data_acquisition_olfactory Olfactory Data Acquisition (Aroma Description, Intensity) sniffing_port->data_acquisition_olfactory data_analysis Data Analysis and Correlation data_acquisition_ms->data_analysis data_acquisition_olfactory->data_analysis

A typical workflow for GC-O analysis.
Sample Preparation for GC-O and GC-MS Analysis

The choice of sample preparation method is critical to accurately represent the volatile profile of the sample.[3]

  • Headspace Analysis : This technique is suitable for analyzing volatile compounds without direct contact with the sample matrix.[12]

    • Place the sample in a sealed vial.

    • Heat the vial to allow volatile compounds, including this compound, to partition into the headspace.

    • A sample of the headspace gas is then injected into the GC.

  • Solvent Extraction : This method is used to extract a broader range of compounds.

    • The sample material is placed in a suitable volatile organic solvent (e.g., hexane, dichloromethane).[13]

    • The mixture is agitated to facilitate the extraction of volatile compounds.

    • The resulting extract is then filtered and concentrated before injection into the GC.[13]

GC-MS Instrumental Parameters

The following table provides typical instrumental parameters for the analysis of terpenes like this compound using GC-MS.

ParameterTypical Setting
GC Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250-280 °C
Oven Program Initial temp 40-60°C, ramp at 5-10°C/min to 250-280°C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 35-400 amu

Table 3: Typical GC-MS Parameters for Terpene Analysis

Conclusion

This compound is a key volatile compound with a complex and pleasant aroma profile that plays a significant role in the chemical ecology of plants and the sensory experience of flavors and fragrances. Understanding its olfactory properties, biosynthesis, and the analytical methods for its detection and quantification is crucial for researchers in natural product chemistry, sensory science, and drug development. The methodologies and data presented in this guide provide a foundational resource for further investigation into the multifaceted nature of this compound.

References

The Discovery and Analysis of Ocimene Isomers in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ocimene, a monoterpene hydrocarbon, is a significant contributor to the aromatic profile of numerous essential oils. It exists in several isomeric forms, primarily α-ocimene, (E)-β-ocimene, and (Z)-β-ocimene, each with distinct chemical properties and prevalence in nature. This technical guide provides an in-depth exploration of the historical discovery, analytical methodologies, and quantitative distribution of ocimene isomers in various essential oils. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Historical Context and Key Discoveries

The study of ocimene dates back to the early 20th century, with its initial identification in the essential oil of Ocimum basilicum (basil), from which its name is derived. Early research focused on isolating and characterizing this new monoterpene. A significant breakthrough in the understanding of ocimene's complexity came with the development of advanced analytical techniques, particularly gas chromatography, in the mid-20th century. These methods allowed for the separation and identification of its various isomers, revealing a more intricate picture of its natural occurrence.

Key milestones in the discovery and characterization of ocimene isomers include the initial isolation and naming of the compound, followed by the subsequent identification and structural elucidation of its geometric and structural isomers. The development of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), was instrumental in confirming the precise structures of (E)-β-ocimene and (Z)-β-ocimene.

Ocimene Discovery Timeline cluster_1900 Early 20th Century cluster_1950 Mid-20th Century cluster_1970 Late 20th Century a Initial Isolation of Ocimene from Basil b Advent of Gas Chromatography (GC) c Separation of Different Ocimene Isomers b->c Enabled d Structural Elucidation with NMR and MS e Confirmation of (E)- and (Z)-β-ocimene Structures d->e Led to GC-MS Workflow for Ocimene Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Essential Oil Sample dilute Dilution in Solvent prep->dilute inject Injection & Vaporization dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identification via Retention Time & Mass Spectra detect->identify quantify Quantification via Peak Area Integration identify->quantify Ocimene Biosynthesis Pathway gpp Geranyl Pyrophosphate (GPP) ocimene_synthase Ocimene Synthase gpp->ocimene_synthase beta_ocimene β-Ocimene ocimene_synthase->beta_ocimene alpha_ocimene α-Ocimene ocimene_synthase->alpha_ocimene

The Ecological Significance of β-Ocimene Emissions from Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-β-ocimene, a ubiquitous monoterpene emitted from the leaves and flowers of a diverse range of plant species, plays a pivotal role in mediating complex ecological interactions. This volatile organic compound (VOC) is a key signaling molecule in plant defense against herbivores, a crucial attractant for pollinators, and an active participant in plant-plant communication. Understanding the multifaceted ecological functions of β-ocimene, the quantitative dynamics of its emission, and the intricate signaling pathways it triggers is of paramount importance for the fields of chemical ecology, sustainable agriculture, and the development of novel pest control strategies. This technical guide provides an in-depth overview of the ecological significance of β-ocimene, detailed experimental protocols for its study, and quantitative data to support further research and application.

Introduction

Volatile organic compounds are central to the chemical language of plants, mediating their interactions with the surrounding environment. Among the vast array of plant-emitted volatiles, (E)-β-ocimene stands out for its widespread presence and functional versatility.[1][2] This acyclic monoterpene is a significant component of the scent of many flowers and is also released from vegetative tissues, particularly in response to biotic and abiotic stresses.[3][4] Its roles extend from direct defense and attracting the natural enemies of herbivores to ensuring reproductive success by luring pollinators.[3][5] This guide delves into the core ecological functions of β-ocimene, presenting the current state of knowledge and providing the technical framework for its investigation.

Ecological Roles of β-Ocimene

The ecological functions of β-ocimene are context-dependent, varying with the emitting plant organ and the prevailing environmental stimuli.

Plant Defense

Herbivore-induced plant volatiles (HIPVs) are a cornerstone of indirect plant defense, and β-ocimene is a prominent component of these blends.[6] Its emission is often significantly upregulated upon herbivore feeding, serving as a chemical cue to attract natural enemies of the attacking insects, such as parasitic wasps and predatory mites.[3] This tritrophic interaction is a classic example of the ecological importance of β-ocimene. Furthermore, β-ocimene can act as a direct defense compound, exhibiting repellent effects on some herbivores.[7]

Pollinator Attraction

In floral scents, β-ocimene acts as a generalist attractant for a wide spectrum of pollinators, including bees and moths.[3] While direct behavioral studies on pure β-ocimene are still emerging, its high abundance in the floral headspace of numerous plant species and the temporal and spatial patterns of its emission, which often coincide with pollinator activity, strongly suggest its crucial role in ensuring successful pollination.[3]

Plant-Plant Communication

Plants can perceive VOCs emitted by their neighbors, a phenomenon known as plant-plant communication. β-Ocimene has been shown to act as an airborne signal that primes the defenses of nearby plants.[8] Exposure to β-ocimene can induce the expression of defense-related genes in undamaged plants, preparing them for potential future herbivore attacks.[2][3] This priming effect can lead to a faster and stronger defense response upon actual infestation.[8]

Quantitative Data on β-Ocimene Emissions and Effects

The ecological impact of β-ocimene is intrinsically linked to the quantity of its emission and the sensitivity of the receiving organisms. The following tables summarize key quantitative data from the literature.

Table 1: β-Ocimene Emission Rates from Leaves Under Biotic and Abiotic Stress

Plant SpeciesStressor(E)-β-Ocimene Emission Rate (ng g DW⁻¹ h⁻¹)Fold Increase vs. ControlReference
Trifolium pratense (Red Clover)Spodoptera littoralis (herbivory)1,200 ± 200~8[6]
Pyrus betuleafolia (Wild Pear)Spodoptera litura (herbivory)Not specified in ng, but significant upregulationNot specified[5]
Sugar Beet (Beta vulgaris)Drought and Tetranychus urticae (mite) infestationSignificantly higher than single stressNot specified[4]
Coniferous Species (e.g., Pinus aristata)Methyl Jasmonate (simulated herbivory)Induced emission (previously negligible)>80[9][10]

Table 2: Electroantennogram (EAG) Responses of Insects to β-Ocimene

Insect SpeciesSexβ-Ocimene ConcentrationMean EAG Response (mV) ± SEMReference
Manduca sexta (Sphinx Moth)Female1 ngMost sensitive among tested volatiles
Aromia bungii (Cerambycidae Beetle)Male100 µg~0.891 ± 0.032[11]
Aromia bungii (Cerambycidae Beetle)Female100 µg~0.826 ± 0.045[11]
Various Lepidoptera and HymenopteraNot specified10 or 100 pg/µlSpecies-specific responses

Signaling Pathways and Biosynthesis

The production and perception of β-ocimene involve complex biochemical and signaling networks.

Biosynthesis of β-Ocimene

β-Ocimene is synthesized via the methyl-erythritol-phosphate (MEP) pathway in the plastids.[12] The precursor geranyl diphosphate (B83284) (GPP) is converted to (E)-β-ocimene by the enzyme (E)-β-ocimene synthase.[12]

G_beta_ocimene_biosynthesis β-Ocimene Biosynthesis Pathway cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP enzyme (E)-β-Ocimene Synthase GPP->enzyme b_ocimene (E)-β-Ocimene enzyme->b_ocimene

Caption: Simplified biosynthesis pathway of (E)-β-ocimene from IPP and DMAPP via the MEP pathway.

β-Ocimene-Induced Defense Signaling

Upon perception by a plant, β-ocimene can trigger a signaling cascade that leads to the priming of defenses. This involves epigenetic modifications, such as histone acetylation, and the activation of defense-related transcription factors.[8]

G_defense_signaling β-Ocimene Induced Defense Signaling b_ocimene β-Ocimene Perception HATs Histone Acetyltransferases (HAC1, HAC5, HAM1) b_ocimene->HATs histone_acetylation Histone Acetylation HATs->histone_acetylation ERFs Transcription of ERF8 & ERF104 histone_acetylation->ERFs defense Enhanced Defense Against Herbivores ERFs->defense

Caption: Signaling pathway of β-ocimene-induced defense priming in plants.

Experimental Protocols

Accurate and reproducible methods are essential for studying the ecological roles of β-ocimene. The following sections provide detailed protocols for key experimental procedures.

Volatile Collection from Leaves

5.1.1. Dynamic Headspace Collection (Push-Pull System)

This method allows for the collection of volatiles from a living plant over a specific period.

  • Chamber Setup: Enclose the plant or a portion of it in a volatile-free chamber (e.g., a glass cylinder or a PET oven bag).[13]

  • Airflow: Use a push-pull system where purified air is pushed into the chamber at a constant flow rate (e.g., 1 L/min) and pulled out at a slightly lower rate (e.g., 0.8 L/min) through an adsorbent trap.[13]

  • Adsorbent Trap: The trap typically contains a polymer adsorbent like Tenax® TA or a combination of adsorbents to capture a broad range of volatiles.

  • Collection Period: Collect volatiles for a defined period, which can range from a few hours to a full day, depending on the research question.

  • Elution: After collection, elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Internal Standard: Add a known amount of an internal standard (e.g., n-octane or nonyl acetate) to the eluate for quantification.[14]

  • Analysis: Analyze the sample using GC-MS.

5.1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free method suitable for rapid screening and field applications.

  • Fiber Selection: Choose an SPME fiber with a coating appropriate for capturing monoterpenes (e.g., PDMS/DVB).

  • Equilibration: Enclose the plant material in a sealed vial and allow the headspace to equilibrate for a set period (e.g., 30 minutes).

  • Extraction: Expose the SPME fiber to the headspace for a defined time (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile compounds.

  • Injection: Inject a small volume (e.g., 1 µL) of the solvent extract or perform thermal desorption from an SPME fiber into the GC inlet.

  • Separation: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity. A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).

  • Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention indices to known standards.

  • Quantification: Quantify the amount of β-ocimene by comparing its peak area to that of the internal standard.

Insect Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odor stimulus.

  • Antenna Preparation: Excise the antenna from a live, immobilized insect and mount it between two electrodes containing a conductive solution.[15][16]

  • Stimulus Preparation: Prepare a series of dilutions of synthetic β-ocimene in a solvent like paraffin (B1166041) oil or hexane.[15] Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: Deliver a puff of purified, humidified air through the pipette, carrying the odorant over the antenna.

  • Signal Recording: Record the resulting depolarization of the antennal neurons as a negative voltage deflection using an amplifier and data acquisition software.[15]

  • Data Analysis: Measure the amplitude of the EAG response for each stimulus concentration and compare it to a solvent control.

G_experimental_workflow General Experimental Workflow cluster_plant_studies Plant Volatile Analysis cluster_insect_studies Insect Bioassay plant_material Plant Material (Leaves) volatile_collection Volatile Collection (Headspace/SPME) plant_material->volatile_collection gc_ms GC-MS Analysis volatile_collection->gc_ms quantification Identification & Quantification gc_ms->quantification eag Electroantennography (EAG) quantification->eag Use identified compounds behavioral_assay Behavioral Assay (Olfactometer) quantification->behavioral_assay Test ecological relevance insect Insect insect->eag insect->behavioral_assay response Quantify Response eag->response behavioral_assay->response

Caption: A generalized workflow for investigating the ecological role of β-ocimene.

Conclusion and Future Directions

β-Ocimene is a chemically simple molecule with a remarkably complex and significant ecological role. Its involvement in plant defense, pollinator attraction, and plant-plant communication underscores its importance in shaping community structure and ecosystem function. The methodologies outlined in this guide provide a robust framework for further research into the nuanced functions of this key volatile. Future research should focus on elucidating the specific receptors for β-ocimene in both plants and insects, exploring the synergistic and antagonistic effects of β-ocimene within complex volatile blends, and harnessing this knowledge for the development of sustainable agricultural practices and novel drug discovery pathways inspired by natural chemical signaling. The continued investigation into the ecological significance of β-ocimene promises to yield valuable insights into the intricate chemical conversations that govern the natural world.

References

Potential Therapeutic Properties of Beta-Ocimene Containing Essential Oils: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ocimene (B41892), a monoterpene with the chemical formula C10H16, is a naturally occurring volatile organic compound found in a wide variety of plants, including basil, mint, parsley, mangoes, and lavender.[1][2][3] It exists as two stereoisomers, (E)-β-ocimene and (Z)-β-ocimene.[4] This technical guide provides a comprehensive overview of the current scientific understanding of the potential therapeutic properties of this compound, with a focus on its anti-inflammatory, antioxidant, antimicrobial, and neurological effects. The information presented is intended to support researchers and professionals in the field of drug development in their exploration of this compound as a potential lead compound for novel therapeutics.

Antileishmanial and Immunomodulatory Properties

Recent research has highlighted the potent antileishmanial activity of β-ocimene, demonstrating its efficacy against Leishmania amazonensis, the causative agent of leishmaniasis.[5][6] Studies have revealed both direct antiparasitic effects and indirect immunomodulatory mechanisms of action.

Quantitative Data: Antileishmanial and Cytotoxic Activity

The following table summarizes the key quantitative data from in vitro studies on the activity of β-ocimene against Leishmania amazonensis and its cytotoxicity against mammalian cells.

ParameterValue (µM)TargetReference
IC502.78L. amazonensis promastigotes[5]
EC501.12L. amazonensis axenic amastigotes[5]
EC500.89L. amazonensis intra-macrophagic amastigotes[5]
CC50114.5RAW 264.7 macrophages[5]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

1.2.1. In Vitro Antileishmanial Activity Assay

  • Cell Culture: Leishmania amazonensis promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 26°C. Axenic amastigotes are obtained by culturing promastigotes at 32°C in a modified medium.

  • Macrophage Infection: RAW 264.7 macrophages are plated in 96-well plates and infected with L. amazonensis promastigotes at a macrophage-to-parasite ratio of 1:10.

  • Treatment: Infected and uninfected macrophages, as well as parasite cultures, are treated with varying concentrations of β-ocimene (typically ranging from 0.1 to 100 µM) for 72 hours.

  • Quantification:

    • Promastigotes and Axenic Amastigotes: Parasite viability is determined by counting motile parasites using a hemocytometer or by using a resazurin-based viability assay. IC50 and EC50 values are calculated from dose-response curves.

    • Intra-macrophagic Amastigotes: The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining. The infection index is calculated, and the EC50 value is determined.[6]

1.2.2. Cytotoxicity Assay

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells are treated with various concentrations of β-ocimene for 72 hours.

  • Quantification: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the CC50 value is calculated.

Signaling Pathway: Immunomodulation in Macrophages

This compound has been shown to modulate the immune response in macrophages infected with Leishmania amazonensis. It promotes a Th1-type immune response, which is crucial for parasite clearance.[5] This involves the increased production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), as well as reactive oxygen species (ROS) and nitric oxide (NO), which are leishmanicidal. Concurrently, β-ocimene reduces the levels of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-6 (IL-6), which are associated with parasite persistence.[5]

Immunomodulatory_Pathway cluster_macrophage Macrophage Leishmania_amazonensis L. amazonensis TLR Toll-like Receptor Leishmania_amazonensis->TLR activates Beta_Ocimene β-Ocimene Beta_Ocimene->TLR modulates NF_kB NF-κB TLR->NF_kB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes induces Anti_inflammatory_Genes Anti-inflammatory Gene Expression NF_kB->Anti_inflammatory_Genes represses iNOS iNOS Pro_inflammatory_Genes->iNOS ROS_Production ROS Production Pro_inflammatory_Genes->ROS_Production TNF_alpha TNF-α Pro_inflammatory_Genes->TNF_alpha IL_10 IL-10 Anti_inflammatory_Genes->IL_10 IL_6 IL-6 Anti_inflammatory_Genes->IL_6 NO Nitric Oxide iNOS->NO ROS ROS ROS_Production->ROS Parasite_Clearance Parasite Clearance TNF_alpha->Parasite_Clearance NO->Parasite_Clearance ROS->Parasite_Clearance IL_10->Parasite_Clearance inhibits IL_6->Parasite_Clearance inhibits

Immunomodulatory effects of β-ocimene in Leishmania-infected macrophages.

Anti-inflammatory Properties

Several studies suggest that essential oils containing β-ocimene possess anti-inflammatory properties.[1][7] This activity is often attributed to the modulation of key inflammatory mediators.

Quantitative Data

While specific IC50 values for pure β-ocimene are not consistently reported in the literature, studies on essential oils rich in this monoterpene have demonstrated significant anti-inflammatory effects. For instance, an essential oil containing (E)-β-ocimene showed a moderate anti-inflammatory effect on LPS-stimulated macrophages with an IC50 value greater than 50 µg/mL.[6]

Experimental Protocols

2.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of β-ocimene for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

2.2.2. Cytokine Production Assay

  • Cell Culture and Treatment: As described in the NO inhibition assay.

  • Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway: Inhibition of NF-κB Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for β-ocimene is still emerging, it is hypothesized that it may exert its anti-inflammatory effects by interfering with this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[6]

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB_p50_p65 NF-κB (p50/p65) IkB->NF_kB_p50_p65 releases Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_p50_p65->Inflammatory_Genes translocates to nucleus and induces Beta_Ocimene β-Ocimene Beta_Ocimene->IKK inhibits? Nucleus Nucleus

Hypothesized inhibition of the NF-κB pathway by β-ocimene.

Antioxidant Properties

Essential oils containing β-ocimene have demonstrated antioxidant activities in various in vitro assays.[7] This free radical scavenging ability may contribute to the overall therapeutic potential of β-ocimene.

Quantitative Data

Specific antioxidant capacity values for pure β-ocimene are not widely available. Studies on essential oils often report the collective antioxidant activity of a complex mixture of compounds.

Experimental Protocols

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Procedure: A methanolic solution of DPPH is mixed with various concentrations of the test compound. After a 30-minute incubation in the dark, the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+).

  • Procedure: The ABTS•+ is generated by reacting ABTS with potassium persulfate. The resulting blue-green solution is diluted to a specific absorbance at 734 nm. The test compound is added, and the decrease in absorbance is measured after a set time. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3.2.3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

  • Procedure: The FRAP reagent, containing TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃, is mixed with the test compound. The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm. The results are typically expressed as Fe²⁺ equivalents.

Antimicrobial and Antifungal Properties

This compound has been reported to possess antimicrobial and antifungal properties, suggesting its potential use in combating various pathogens.[1][7]

Quantitative Data

Data on the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of pure β-ocimene against specific microbial strains are limited. Studies have often focused on essential oils containing β-ocimene as one of their components.

MicroorganismAssayResultReference
Dermatophytes (Trichophyton spp., Microsporum spp.)MIC0.08 to 0.16 µL/mL (for an essential oil containing 43.6% β-ocimene isomers)[7]
Cryptococcus neoformansMIC0.08 to 0.16 µL/mL (for an essential oil containing 43.6% β-ocimene isomers)[7]
Experimental Protocols

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

  • Broth Microdilution Method: Serial dilutions of the test compound are prepared in a 96-well microtiter plate with a suitable broth medium. Each well is inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi). The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

4.2.2. Minimum Lethal Concentration (MLC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

  • Procedure: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plates are incubated, and the MLC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Anxiolytic and Sedative Properties

The effects of β-ocimene on the central nervous system are complex and appear to be dose-dependent, with some studies suggesting anxiolytic and sedative effects, while others indicate potential anxiogenic properties.[8][9]

Quantitative Data

Dose-response data for the anxiolytic and sedative effects of pure β-ocimene are not well-established. One study on an essential oil containing β-ocimene showed anxiolytic effects in mice at doses of 25-200 mg/kg in the elevated plus-maze test.[8] Conversely, another study reported that β-ocimene itself induced anxiogenic effects in mice.[9]

Experimental Protocols

5.2.1. Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Mice are administered the test compound or vehicle. After a set pre-treatment time, each mouse is placed in the center of the maze, and its behavior is recorded for a specific duration (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

5.2.2. Pentobarbital-Induced Sleeping Time Test

  • Procedure: Mice are pre-treated with the test compound or vehicle. After a specified time, a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) is administered intraperitoneally. The latency to the loss of the righting reflex (sleep onset) and the duration of sleep (time until the righting reflex is regained) are recorded. A potentiation of pentobarbital-induced sleep (decreased latency and/or increased duration) suggests a sedative effect.

Conclusion and Future Directions

This compound, a common constituent of many essential oils, exhibits a range of promising therapeutic properties, with the most robust evidence currently supporting its antileishmanial and immunomodulatory activities. Its anti-inflammatory, antioxidant, and antimicrobial effects also warrant further investigation. The conflicting reports on its neurological effects highlight the need for more detailed dose-response studies to elucidate its true impact on the central nervous system.

For drug development professionals, β-ocimene represents an interesting natural scaffold. Future research should focus on:

  • Isolation and purification of pure β-ocimene isomers to accurately assess their individual biological activities and eliminate the confounding effects of other components in essential oils.

  • Comprehensive in vivo studies to validate the in vitro findings and evaluate the pharmacokinetic and pharmacodynamic profiles of β-ocimene.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways modulated by β-ocimene for each of its therapeutic effects.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of β-ocimene.

By addressing these research gaps, the full therapeutic potential of β-ocimene can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.

References

beta-Ocimene as a precursor in the synthesis of other terpenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Beta-ocimene (B41892), an acyclic monoterpene with a characteristic sweet, herbaceous aroma, is a readily available and versatile starting material for the synthesis of a variety of other terpenes. Its conjugated double bond system makes it an excellent candidate for several chemical transformations, including isomerizations and cycloaddition reactions. This guide provides a comprehensive overview of the use of this compound as a precursor in terpene synthesis, detailing key reactions, experimental protocols, and quantitative data.

Isomerization of this compound to Allo-ocimene

One of the most fundamental transformations of this compound is its isomerization to allo-ocimene (2,6-dimethyl-2,4,6-octatriene), a terpene valued in the fragrance industry. This conversion is typically achieved through thermal or photochemical means.

Thermal Isomerization

The thermal isomerization of (Z)-β-ocimene to allo-ocimene proceeds via a[1][2]-hydrogen shift, a type of pericyclic reaction. This transformation is stereospecific and occurs through a concerted mechanism involving a six-membered cyclic transition state.[3][4][5]

Logical Relationship of Thermal Isomerization

G beta_ocimene (Z)-β-Ocimene transition_state [1,5]-Hydrogen Shift (Six-membered cyclic transition state) beta_ocimene->transition_state Heat allo_ocimene Allo-ocimene transition_state->allo_ocimene

Caption: Thermal isomerization of (Z)-β-ocimene to allo-ocimene.

Experimental Protocol: Thermal Isomerization of (Z)-β-Ocimene

  • Materials:

    • (Z)-β-Ocimene (mixture of isomers can be used, but separation of allo-ocimene will be required)

    • Inert solvent (e.g., decalin, diphenyl ether) - optional, for solution-phase pyrolysis

    • Inert atmosphere (Nitrogen or Argon)

  • Apparatus:

    • Pyrolysis apparatus (e.g., a tube furnace or a flask equipped with a reflux condenser for high-boiling solvents)

    • Distillation setup for purification

  • Procedure:

    • The isomerization can be carried out in either the gas or liquid phase. For gas-phase pyrolysis, (Z)-β-ocimene is passed through a heated tube under an inert atmosphere.

    • For liquid-phase isomerization, (Z)-β-ocimene is heated in a high-boiling inert solvent or neat under an inert atmosphere.

    • Temperatures for the thermal isomerization are typically in the range of 150-250 °C. The exact temperature and reaction time will influence the conversion and the formation of byproducts. Shorter residence times at higher temperatures are often preferred to minimize side reactions.

    • The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of β-ocimene to allo-ocimene.

    • Upon completion, the resulting mixture is cooled.

  • Purification:

    • The allo-ocimene can be separated from unreacted β-ocimene and any byproducts by fractional distillation under reduced pressure. The boiling points of the isomers are close, so a column with high theoretical plates is recommended for efficient separation.

  • Quantitative Data:

    • Yields are dependent on the specific conditions, but reports suggest that significant conversion to allo-ocimene can be achieved.

Starting MaterialProductReaction TypeConditionsYieldReference
(Z)-β-OcimeneAllo-ocimeneThermal Isomerization150-250 °CVariable[3][4][5]

Diels-Alder Reactions of this compound

The conjugated diene system in β-ocimene makes it a suitable substrate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This [4+2] cycloaddition reaction with a dienophile can lead to a variety of complex terpene structures.

Experimental Workflow for Diels-Alder Reaction

G start Start reactants β-Ocimene + Dienophile (e.g., Maleic Anhydride) start->reactants reaction Diels-Alder Reaction (Heating in Solvent) reactants->reaction workup Reaction Workup (Cooling, Precipitation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General workflow for a Diels-Alder reaction with β-ocimene.

Experimental Protocol: Diels-Alder Reaction of β-Ocimene with Maleic Anhydride (B1165640)

  • Materials:

    • β-Ocimene (mixture of isomers can be used)

    • Maleic anhydride

    • Anhydrous solvent (e.g., toluene, xylene, or diethyl ether)

    • Inert atmosphere (Nitrogen or Argon)

  • Apparatus:

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle or oil bath

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, dissolve maleic anhydride in the chosen anhydrous solvent.

    • Add β-ocimene to the solution. The molar ratio of β-ocimene to maleic anhydride is typically 1:1 or with a slight excess of one reactant.

    • Heat the reaction mixture to reflux under an inert atmosphere with stirring. The reaction temperature and time will depend on the solvent and the specific dienophile used. For maleic anhydride in toluene, refluxing for several hours is common.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • The Diels-Alder adduct may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

  • Quantitative Data:

    • Yields for Diels-Alder reactions are generally good, but will vary depending on the dienophile and reaction conditions.

DieneDienophileProductReaction TypeConditionsYield
β-OcimeneMaleic AnhydrideCycloadductDiels-AlderReflux in TolueneModerate to High

Synthesis of Other Terpenes and Derivatives

While direct, well-documented protocols for the synthesis of terpenes like cosmene (B1231485) from β-ocimene are scarce in readily available literature, the chemical functionalities of β-ocimene allow for theoretical pathways to a range of other terpenes. These transformations often involve multi-step syntheses.

Potential Synthesis of Cosmene

Cosmene (2,6-dimethyl-1,3,5,7-octatetraene) is a tetra-unsaturated acyclic monoterpene. A plausible, though not explicitly documented, synthetic route from β-ocimene could involve an allylic oxidation followed by dehydration.

Hypothetical Pathway to Cosmene

G beta_ocimene β-Ocimene oxidation Allylic Oxidation beta_ocimene->oxidation alcohol Tertiary Allylic Alcohol oxidation->alcohol dehydration Dehydration alcohol->dehydration cosmene Cosmene dehydration->cosmene

Caption: A hypothetical synthetic route from β-ocimene to cosmene.

This proposed pathway would require experimental validation to establish optimal conditions and yields.

Characterization of Products

The products of these synthetic transformations are typically characterized using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify components in a mixture by comparing their mass spectra and retention times with known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized terpenes.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

This compound serves as a valuable and reactive precursor for the synthesis of other terpenes, notably its isomer allo-ocimene and various cycloadducts via the Diels-Alder reaction. The experimental protocols provided in this guide offer a foundation for researchers to explore these transformations. Further investigation into novel catalytic systems and reaction conditions can expand the synthetic utility of β-ocimene, paving the way for the efficient production of a wider range of valuable terpene compounds for the pharmaceutical, flavor, and fragrance industries.

References

Methodological & Application

Topic: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Beta-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of beta-Ocimene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an acyclic monoterpene with the chemical formula C₁₀H₁₆, is a volatile organic compound found in a variety of plants and fruits.[1] It exists in two primary stereoisomeric forms, cis (Z) and trans (E), which can be separated and identified using the methods described herein.[1][2] This document outlines the necessary materials, instrument parameters, and data analysis procedures for the successful analysis of this compound, catering to researchers in natural product chemistry, flavor and fragrance analysis, and drug development.

Introduction

This compound is a naturally occurring monoterpene known for its sweet, floral, and herbaceous aroma.[1] It is a significant component of many essential oils and is believed to contribute to the plant's defense mechanisms.[1][3] Accurate identification and quantification of its isomers, (Z)-β-Ocimene and (E)-β-Ocimene, are crucial for quality control in the food and fragrance industries, as well as for research into the pharmacological properties of essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities. This protocol details a robust GC-MS method for analyzing this compound.

Experimental Protocols

Materials and Reagents
  • Solvent: Hexane (B92381) or Dichloromethane (GC grade)

  • Standard: (E)-β-Ocimene and/or (Z)-β-Ocimene standard (≥95% purity)

  • Sample Matrix: Essential oil or extract containing this compound

  • Equipment:

    • Glass autosampler vials (1.5 mL) with inserts

    • Micropipettes

    • Vortex mixer

    • Centrifuge (if sample contains particulates)

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. As samples should not contain particles that could block the syringe, centrifugation may be required before transferring the sample to a vial.[4]

  • Standard Solution Preparation: Prepare a stock solution of this compound standard at 1000 µg/mL in hexane. Perform serial dilutions to create calibration standards at concentrations ranging from 0.10 to 10.00 µg/mL.[5]

  • Sample Preparation:

    • Accurately weigh the essential oil or extract.

    • Dilute the sample in a suitable volatile organic solvent like hexane to bring the concentration of this compound within the calibration range.[4] A starting dilution of 1:100 (v/v) is recommended.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer a minimum of 50 µL of the final solution into a glass autosampler vial for analysis.[4]

Note: Samples dissolved in water are not suitable for direct GC-MS analysis.[4] For semi-volatile or polar compounds, a derivatization step may be necessary.[4]

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.[6]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph (GC)
ColumnDB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[7][8]
Carrier GasHelium (>99.5% purity)[8]
Flow Rate1.0 mL/min (Constant Flow)[8]
Injection Volume1 µL
Injector Temperature250 °C[9]
Split Ratio1:20 to 1:50 (Adjust based on concentration)[7]
Oven ProgramInitial 50°C, ramp at 3°C/min to 250°C[7]
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV[7]
Mass Range40-380 m/z[7]
Ion Source Temperature230 °C[5]
Transfer Line Temperature280 °C[5]
Scan ModeFull Scan

Data Presentation and Results

Chromatographic Data

Under the specified GC conditions, (Z)-β-Ocimene and (E)-β-Ocimene will be separated. Their identification can be confirmed by comparing their retention indices (RI) with literature values. The use of retention indices is a crucial parameter for qualitative analysis, especially when mass spectra are very similar among isomers.[7]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak (M⁺) at m/z 136 is often of low intensity.[10] The base peak is typically observed at m/z 93, corresponding to the loss of a propyl fragment (M-43).[10]

Table 2: Quantitative Data and Characteristic Ions for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆[11][12]
Molecular Weight136.23 g/mol [6][11][12]
CAS Number (generic)13877-91-3[11]
CAS Number ((E)-isomer)3779-61-1[12]
CAS Number ((Z)-isomer)3338-55-4[6]
Kovats Retention Index (non-polar column)~1032 - 1050[7][11]
Characteristic Mass Fragments (m/z)
Molecular Ion [M]⁺136[10]
Base Peak [M-43]⁺93[6][10]
Other Significant Fragments121, 91, 80, 79, 77, 69, 41[2][6][10]

The fragmentation giving rise to the strong peak at m/z 69 is due to the cleavage of the bond linking the two isoprene (B109036) units.[10] The ion at m/z 41 can be formed from the m/z 69 ion.[10] Distinguishing between cis and trans isomers based solely on their mass spectra can be challenging due to high similarity, making retention index data essential for confirmation.[2]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Phase 1: Sample Handling cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Obtain Sample (e.g., Essential Oil) Dilution Dilute in Hexane Sample->Dilution Vortex Vortex & Homogenize Dilution->Vortex Transfer Transfer to GC Vial Vortex->Transfer GC_Injection GC Injection Transfer->GC_Injection GC_Separation Chromatographic Separation (HP-5ms Column) GC_Injection->GC_Separation Elution_to_MS Elution to MS GC_Separation->Elution_to_MS Ionization Ionization (70 eV Electron Impact) Elution_to_MS->Ionization Mass_Analysis Mass Filtering (Quadrupole Analyzer) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Peak_Integration Peak Integration & RI Calculation Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search (e.g., NIST) Peak_Integration->Library_Search Quantification Quantification (Calibration Curve) Library_Search->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust procedure for the separation, identification, and quantification of this compound isomers in various samples, including essential oils. By adhering to the specified sample preparation techniques and instrument parameters, researchers can achieve accurate and reproducible results. The combination of chromatographic retention indices and mass spectral fragmentation patterns provides a high degree of confidence in the identification of both (Z) and (E)-β-Ocimene.

References

Application Notes and Protocols for Beta-Ocimene Sampling using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ocimene (B41892) is a monoterpene known for its sweet, herbaceous, and woody aroma, contributing significantly to the fragrance of many plants and essential oils.[1][2] It exists as two primary isomers, (E)-β-ocimene and (Z)-β-ocimene. Accurate and reliable quantification of β-ocimene is crucial for quality control in the food, fragrance, and pharmaceutical industries, as well as for research in plant science and chemical ecology. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a robust, solvent-free, and sensitive technique for the analysis of volatile organic compounds (VOCs) like this compound from various matrices.[3] This application note provides a comprehensive overview and detailed protocols for the sampling and analysis of this compound using HS-SPME-GC-MS.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes the quantitative data for this compound found in various plant species, as determined by HS-SPME-GC-MS and other methods.

Plant SpeciesCultivar/VarietyPlant Part(E)-β-Ocimene (%)(Z)-β-Ocimene (%)Method
Syzygium cumini-Leaf Essential Oil11.80-GC-MS
Ferulago angulata-Aerial Parts-23.48GC-MS
Tithonia diversifolia-Leaf Essential Oil-4.02GC-MS
Plumeria rubra-Flowers4.2-12.5-HS-SPME-GC-MS
Chaerophyllum khorassanicum-Essential Oil15.6-GC-MS
Cannabis sativaKompoltiEssential Oil-2.1HS-GC-MS

Note: The majority of available data is presented as relative abundance (%). Absolute quantification requires method validation with certified reference standards. A validated HS-GC/MS method reported a Limit of Quantitation (LOQ) of 0.2 mg/L for β-ocimene.[4]

Experimental Protocols

This section outlines a detailed protocol for the analysis of this compound in plant materials using HS-SPME-GC-MS. This protocol is a synthesis of best practices reported in the literature.[3][5][6][7]

Sample Preparation

Proper sample preparation is critical for reproducible results.

  • Solid Samples (e.g., leaves, flowers, hops):

    • Cryo-grind the fresh or dried plant material to a fine powder using a liquid nitrogen-cooled grinder to prevent the loss of volatile compounds.

    • Accurately weigh 0.1 - 1.0 g of the homogenized powder into a 10 mL or 20 mL headspace vial. The exact weight should be optimized based on the expected concentration of this compound.

    • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

  • Liquid Samples (e.g., essential oils, extracts):

    • Dilute the essential oil or extract in a suitable solvent (e.g., ethanol (B145695) or a non-volatile solvent) to a concentration within the linear range of the instrument.

    • Pipette a known volume of the diluted sample into a headspace vial.

    • Seal the vial as described above.

HS-SPME Parameters

The selection of the SPME fiber and the optimization of extraction parameters are crucial for achieving high sensitivity and selectivity.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-spectrum analysis of volatile and semi-volatile compounds, including monoterpenes like this compound.[6][7] Before its first use, the fiber should be conditioned according to the manufacturer's instructions (e.g., at 270°C for 30-60 minutes).

  • Incubation/Extraction:

    • Place the sealed vial in a heating block or the agitator of an autosampler.

    • Equilibrate the sample at a temperature between 40°C and 70°C for 5 to 30 minutes to allow the volatiles to partition into the headspace.[5][7]

    • Expose the SPME fiber to the headspace of the vial for an extraction time of 20 to 60 minutes at the same temperature. Gentle agitation during extraction can improve efficiency.[7]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and column.

  • Injection:

    • After extraction, the SPME fiber is immediately inserted into the heated GC inlet.

    • Injector Temperature: 250°C

    • Desorption Time: 3 - 5 minutes

    • Injection Mode: Splitless

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 - 60°C, hold for 2 - 5 minutes.

      • Ramp: 3 - 10°C/min to 200 - 250°C.

      • Final hold: 5 - 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Identification: this compound isomers are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

Mandatory Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material / Essential Oil Grinding Grinding / Dilution Sample->Grinding Vial Weighing & Sealing in Headspace Vial Grinding->Vial Equilibration Incubation & Equilibration Vial->Equilibration Extraction Headspace Extraction with SPME Fiber Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

Logical_Relationships Analyte This compound (Volatile Compound) Efficiency Extraction Efficiency Analyte->Efficiency influences Matrix Sample Matrix (e.g., Plant Tissue) Matrix->Efficiency influences Fiber SPME Fiber (e.g., DVB/CAR/PDMS) Fiber->Efficiency determines Temp Temperature Temp->Efficiency affects Time Time Time->Efficiency affects

References

Application Notes and Protocols for the Extraction of β-Ocimene from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ocimene (β-ocimene) is a naturally occurring acyclic monoterpene found in a wide variety of plants, contributing to their characteristic aromas. It exists as two primary isomers, (E)-β-ocimene and (Z)-β-ocimene. This volatile organic compound plays a significant role in plant defense mechanisms and pollinator attraction.[1][2] Beyond its ecological importance, β-ocimene has garnered interest for its potential pharmacological activities, including anti-inflammatory and antifungal properties.[3] This document provides detailed protocols for the extraction of β-ocimene from plant tissues using three common methods: steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Data Presentation: Quantitative Extraction Parameters

The efficiency of β-ocimene extraction is highly dependent on the chosen method and the specific parameters employed. The following tables summarize key quantitative data for each extraction technique, providing a comparative overview for researchers to select the most suitable method for their specific application.

Table 1: Steam Distillation Parameters for Essential Oil Extraction

Plant MaterialDistillation Time (hours)Yield (%)Key ParametersReference
Ocimum basilicum (Basil)20.11Steam distillation[4]
Ocimum basilicum (Basil)10.09Steam distillation[4]
Ocimum basilicum (Basil)30.10Steam distillation[4]
Citrus aurantifolia (Lime)Not Specified0.61 - 0.71Continuous steam distillation with/without packed column, steam flow 20 mL/min[5]

Table 2: Solvent Extraction Parameters for Terpene Extraction

Plant MaterialSolventExtraction TimeTemperatureKey FindingsReference
Humulus lupulus (Hops)Ethanol90 secondsIce bathUltrasonic-assisted extraction enhances mass transfer.[6]
Ocimum basilicum (Basil)Ethanol/Water (50:50 v/v)5 minutesNot SpecifiedUltrasound-assisted extraction optimized for bioactive compounds.[7]
Ocimum basilicum (Basil)n-Hexane7 hours55°CEquilibrium reached after several hours.

Table 3: Supercritical Fluid Extraction (SFE) Parameters for Volatile Compound Extraction

Plant MaterialPressure (bar)Temperature (°C)Extraction TimeCO2 Flow RateYield (%)Key FindingsReference
Lavandula hybrida (Lavandin)111.649.214 min (static), 121.1 min (dynamic)Not Specified4.62Optimized for maximum extraction yield.[8]
Lavandula angustifolia (Lavender)150403 hours10 mL/minNot SpecifiedEffective for volatile oil extraction.[9]
Humulus lupulus (Hops)150402.5 hoursNot SpecifiedNot SpecifiedStepwise extraction fractionates compounds.[10]
Humulus lupulus (Hops)300402.5 hoursNot SpecifiedNot SpecifiedHigher pressure extracts different compound profiles.[10]
Humulus lupulus (Hops)3704380 minutesNot Specified26.3Optimized for high yield of lipophilic fraction.[11]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the extraction of β-ocimene from plant tissues.

Protocol 1: Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor is then condensed and collected.

Materials:

  • Fresh or dried plant material (e.g., basil leaves, lavender flowers)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and collection flask/separatory funnel)

  • Heating mantle or hot plate

  • Clamps and stands

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Finely grind or chop the plant material to increase the surface area for efficient extraction.[6]

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.

    • Place the prepared plant material into the biomass flask. Do not pack it too tightly to allow for steam penetration.

  • Distillation:

    • Heat the water in the boiling flask to generate steam.

    • Allow the steam to pass through the plant material in the biomass flask. The steam will carry the volatile β-ocimene and other essential oil components.

    • The steam and essential oil vapor will then travel to the condenser.

    • Cool water circulating through the condenser will cause the vapor to condense back into a liquid.

  • Collection:

    • Collect the distillate, which will consist of a milky-white emulsion of essential oil and water (hydrosol), in a collection flask or a separatory funnel.

    • Continue the distillation for a predetermined time (e.g., 2 hours for basil).[4]

  • Separation and Drying:

    • If using a separatory funnel, allow the layers to separate. The essential oil will typically be the upper, less dense layer.

    • Carefully drain the lower aqueous layer (hydrosol).

    • Collect the essential oil layer in a clean, dry vial.

    • Add a small amount of anhydrous sodium sulfate to the collected essential oil to remove any residual water.

    • Decant or filter the dried essential oil into a clean, airtight storage vial.

  • Analysis:

    • The extracted essential oil can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the β-ocimene content.[12]

Protocol 2: Solvent Extraction

Solvent extraction utilizes an organic solvent to dissolve the desired compounds from the plant material. The choice of solvent is critical and depends on the polarity of the target compound. For β-ocimene, a non-polar or moderately polar solvent is typically used.

Materials:

  • Dried and ground plant material

  • Solvent (e.g., n-hexane, ethanol)

  • Extraction vessel (e.g., flask, beaker)

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Ensure the plant material is thoroughly dried and finely ground to maximize solvent contact.

  • Extraction:

    • Place a known amount of the ground plant material into the extraction vessel.

    • Add the chosen solvent at a specific solvent-to-material ratio (e.g., as determined by optimization experiments).

    • Agitate the mixture using a shaker or magnetic stirrer for a defined period. The extraction can be performed at room temperature or with heating, depending on the protocol. For example, extraction of basil with n-hexane can be performed at 55°C for 7 hours.

  • Filtration:

    • After the extraction period, filter the mixture to separate the solid plant material from the liquid extract (miscella).

  • Solvent Removal:

    • Transfer the miscella to a round-bottom flask.

    • Use a rotary evaporator to remove the solvent under reduced pressure. This will concentrate the extracted compounds, including β-ocimene.

  • Collection and Storage:

    • The resulting crude extract can be collected and stored in an airtight vial, protected from light and heat.

  • Analysis:

    • Use GC-MS to analyze the composition of the extract and determine the concentration of β-ocimene.[13]

Protocol 3: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a modern and environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[14] By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled.

Materials:

  • Dried and ground plant material

  • Supercritical fluid extraction system

  • CO₂ cylinder (high purity)

  • Collection vials

Procedure:

  • Preparation of Plant Material: The plant material should be dried and ground to a consistent particle size.

  • SFE System Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters, including pressure, temperature, and CO₂ flow rate. These parameters should be optimized for the specific plant material and target compound. For example, for hops, a pressure of 370 bar and a temperature of 43°C can be used.[11]

  • Extraction:

    • Pressurize the system with CO₂ to bring it to a supercritical state.

    • Allow the supercritical CO₂ to flow through the extraction vessel, dissolving the β-ocimene and other lipophilic compounds from the plant matrix.

  • Collection:

    • The extract-laden supercritical fluid then flows into a separator where the pressure is reduced.

    • This pressure drop causes the CO₂ to return to a gaseous state, losing its solvating power and precipitating the extracted compounds.

    • Collect the extract from the separator. The process can be performed in stages by altering the pressure to fractionate the extract.[10]

  • Storage and Analysis:

    • Store the collected extract in a sealed vial, protected from light and air.

    • Analyze the extract using GC-MS to determine the β-ocimene content.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

This compound is synthesized in plants via the methyl-erythritol-phosphate (MEP) pathway.[15] The key steps are outlined in the following diagram.

Beta_Ocimene_Biosynthesis G3P Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP_pathway->DMAPP GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP->GPP_Synthase GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP Ocimene_Synthase (E)-β-ocimene Synthase GPP->Ocimene_Synthase b_Ocimene (E)-β-Ocimene Ocimene_Synthase->b_Ocimene

Caption: Biosynthesis pathway of (E)-β-ocimene in plants.

Experimental Workflow: Steam Distillation

The following diagram illustrates the general workflow for the extraction of β-ocimene using steam distillation.

Steam_Distillation_Workflow start Start prep Plant Material Preparation (Grinding/Chopping) start->prep distillation Steam Distillation prep->distillation collection Collection of Distillate (Essential Oil + Hydrosol) distillation->collection separation Phase Separation collection->separation drying Drying with Anhydrous Sodium Sulfate separation->drying analysis GC-MS Analysis drying->analysis end End analysis->end

Caption: General workflow for steam distillation extraction.

Experimental Workflow: Solvent Extraction

This diagram outlines the key steps involved in the solvent extraction of β-ocimene.

Solvent_Extraction_Workflow start Start prep Plant Material Preparation (Drying and Grinding) start->prep extraction Solvent Extraction (with Agitation) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation analysis GC-MS Analysis evaporation->analysis end End analysis->end

Caption: General workflow for solvent extraction.

Experimental Workflow: Supercritical Fluid Extraction (SFE)

The workflow for extracting β-ocimene using SFE is depicted in the following diagram.

SFE_Workflow start Start prep Plant Material Preparation (Drying and Grinding) start->prep sfe Supercritical Fluid Extraction (CO2) prep->sfe separation Separation of Extract (De-pressurization) sfe->separation collection Extract Collection separation->collection analysis GC-MS Analysis collection->analysis end End analysis->end

Caption: General workflow for Supercritical Fluid Extraction.

References

Synthesis of (E)-beta-Ocimene for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (E)-beta-Ocimene, a monoterpene of significant interest in various research fields, including chemical ecology, fragrance chemistry, and pharmacology. (E)-beta-Ocimene is a naturally occurring compound found in the essential oils of many plants and plays a crucial role in plant-insect interactions, acting as both a pollinator attractant and a component of herbivore-induced plant defenses.[1][2] Its potential applications as an antifungal, antiviral, anti-inflammatory, and antioxidant agent are also under investigation.[3]

This guide outlines two primary methodologies for obtaining (E)-beta-Ocimene for research purposes: chemical synthesis via a Grignard coupling reaction and biosynthesis using engineered Saccharomyces cerevisiae.

Data Presentation: Synthesis Method Comparison

The choice of synthesis method will depend on the specific research needs, such as required purity, yield, and the potential for isotopic labeling. The following table summarizes the key quantitative data associated with the chemical and biosynthetic routes to (E)-beta-Ocimene.

ParameterChemical Synthesis (Grignard Coupling)Biosynthesis (S. cerevisiae)Reference
Starting Material (E)-1-bromo-3-methyl-2-penteneGlucose[4][5][6][7]
Key Reagent/Enzyme Isoprenylmagnesium chloride(E)-beta-Ocimene Synthase (OCS)[4][5]
Yield/Titer 68%34.56 mg/L[4][5][6][7]
Purity (E/Z ratio) 96:4 (can be improved with further purification)Primarily (E)-isomer[4]
Scale Gram-scaleMilligram to gram-scale (fermenter volume dependent)[8]
Advantages High purity, established and reliable method.Use of renewable feedstock, potential for isotopic labeling, avoids harsh reagents.
Disadvantages Requires handling of organometallic reagents.Lower volumetric productivity, requires metabolic engineering.

Experimental Protocols

Protocol 1: Chemical Synthesis of (E)-beta-Ocimene via Grignard Coupling

This protocol is adapted from the method described by Yildizhan and Schulz (2011), which provides a reliable route to the pure (E)-isomer of beta-ocimene.[8] The key step is the coupling of a Grignard reagent with an appropriate electrophile.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1-bromo-butane (for initiation)

  • Isoprenyl chloride

  • (E)-1-bromo-3-methyl-2-pentene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Pentane (B18724)

  • Silica (B1680970) gel for column chromatography

  • 5% Silver nitrate (B79036) on silica (optional, for enhancing E/Z ratio)

Procedure:

  • Preparation of the Grignard Reagent (Isoprenylmagnesium chloride):

    • Ensure all glassware is oven-dried to be free of moisture.

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.

    • Add a solution of isoprenyl chloride in anhydrous diethyl ether or THF dropwise to the magnesium turnings under a nitrogen atmosphere.

    • The reaction is exothermic and should be initiated with a small amount of the halide solution. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of (E)-1-bromo-3-methyl-2-pentene in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • Extract the aqueous layer three times with pentane.

    • Combine the organic phases and dry over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by flash chromatography on silica gel using pentane as the eluent to obtain pure (E)-beta-ocimene.[8]

    • For an enhanced E/Z ratio, argentation chromatography (5% AgNO₃ on silica) can be employed, though this may result in some loss of material.[4]

Expected Outcome:

This procedure is reported to yield (E)-beta-Ocimene in approximately 68% yield with an E/Z ratio of 96:4.[4] The identity and purity of the product should be confirmed by GC-MS and NMR spectroscopy.

Protocol 2: Biosynthesis of (E)-beta-Ocimene in Saccharomyces cerevisiae

This protocol provides a general framework for the microbial production of (E)-beta-Ocimene based on established metabolic engineering strategies in yeast.[5][6][7]

Materials:

  • Saccharomyces cerevisiae strain (e.g., a squalene-producing strain as a starting point)

  • Yeast transformation kit

  • Plasmids for expressing (E)-beta-Ocimene Synthase (OCS) and a mutant Farnesyl Diphosphate (B83284) Synthase (Erg20*)

  • Synthetic complete (SC) drop-out medium for selection

  • Yeast extract-peptone-dextrose (YPD) medium for cultivation

  • Dodecane (B42187) (for two-phase fermentation)

  • Ethyl acetate (B1210297) or hexane (B92381) for extraction

Procedure:

  • Strain Engineering:

    • Obtain or construct a base S. cerevisiae strain with an enhanced flux towards the mevalonate (B85504) (MVA) pathway. This can be a strain previously engineered for squalene (B77637) production.

    • Weaken the expression of the native farnesyl diphosphate synthase (Erg20) by promoter replacement to increase the precursor pool of geranyl diphosphate (GPP).

    • Transform the yeast strain with plasmids expressing a codon-optimized (E)-beta-Ocimene Synthase (OCS) gene (e.g., from a plant source) and a mutant Erg20* (Erg20F96W-N127W) that has enhanced GPP synthase activity.

    • Select for successful transformants on appropriate SC drop-out medium.

  • Cultivation and Production (Two-Phase Fermentation):

    • Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Use the overnight culture to inoculate a larger volume of YPD medium in a baffled flask to an initial OD₆₀₀ of ~0.1.

    • After 12 hours of cultivation, add dodecane to the culture to a final concentration of 10-20% (v/v) to create a two-phase system. This organic layer will capture the volatile (E)-beta-Ocimene.

    • Continue the fermentation for 72-96 hours at 30°C with vigorous shaking.

  • Extraction and Analysis:

    • Separate the dodecane layer from the fermentation broth by centrifugation.

    • Analyze the dodecane layer directly by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced (E)-beta-Ocimene.

    • For larger scale purification, the dodecane layer can be subjected to fractional distillation.

Expected Outcome:

This biosynthetic approach has been reported to produce (E)-beta-Ocimene at titers up to 34.56 mg/L in a 5-L fermenter.[5][6][7]

Mandatory Visualizations

Synthesis Workflows

chemical_synthesis cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_purification Purification Mg Magnesium Turnings Grignard Isoprenylmagnesium Chloride Mg->Grignard IsoprenylCl Isoprenyl Chloride IsoprenylCl->Grignard CrudeProduct Crude (E)-beta-Ocimene Grignard->CrudeProduct Bromoalkene (E)-1-bromo-3-methyl-2-pentene Bromoalkene->CrudeProduct Workup Aqueous Work-up CrudeProduct->Workup Chromatography Silica Gel Chromatography Workup->Chromatography PureProduct Pure (E)-beta-Ocimene Chromatography->PureProduct biosynthesis_workflow cluster_strain Strain Engineering cluster_fermentation Production cluster_extraction Extraction & Analysis Yeast S. cerevisiae Engineering Metabolic Engineering (-ERG20, +OCS, +ERG20*) Yeast->Engineering EngineeredYeast Engineered Yeast Engineering->EngineeredYeast Fermentation Two-Phase Fermentation (Glucose, Dodecane) EngineeredYeast->Fermentation Broth Fermentation Broth + Dodecane Layer Fermentation->Broth Separation Phase Separation Broth->Separation GCMS GC-MS Analysis Separation->GCMS Product (E)-beta-Ocimene GCMS->Product jasmonate_pathway Wounding Wounding / Herbivory JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor Proteins SCF_COI1->JAZ targets for ubiquitination Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses TPS_Gene (E)-beta-Ocimene Synthase Gene MYC2->TPS_Gene activates transcription Ocimene_Synthase (E)-beta-Ocimene Synthase TPS_Gene->Ocimene_Synthase translation Ocimene (E)-beta-Ocimene GPP Geranyl Diphosphate (GPP) GPP->Ocimene catalyzed by

References

Application Note: Quantification of Beta-Ocimene in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ocimene, a monoterpene with a characteristic sweet, herbaceous, and woody aroma, is a significant constituent of many essential oils. It exists as two primary isomers, (E)-β-ocimene and (Z)-β-ocimene.[1] The presence and concentration of β-ocimene contribute to the fragrance profile and potential therapeutic properties of essential oils, including anti-inflammatory and antifungal activities.[2] Accurate quantification of β-ocimene is crucial for the quality control of essential oils, standardization of herbal products, and for research into their pharmacological effects. This application note provides a detailed protocol for the quantification of β-ocimene in essential oil samples using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique for volatile compounds.[3][4]

Data Presentation

The following table summarizes the typical concentration ranges of β-ocimene found in various essential oils, compiled from scientific literature. It is important to note that the chemical composition of essential oils can vary significantly based on factors such as plant species, geographical origin, harvest time, and extraction method.[5][6]

Essential Oil(E)-β-Ocimene (%)(Z)-β-Ocimene (%)
Basil (Ocimum basilicum)0.24 - 3.440.24 - 1.18
Bergamot (Citrus bergamia)0.05 - 0.790.01
Clary Sage (Salvia sclarea)0.570.36
Eucalyptus (Eucalyptus microtheca)Not specified0.011 (as β-ocimene Y)
Lavender (Lavandula angustifolia)3.09 - 7.013.15 - 4.44
Mango (Mangifera indica)Present, not quantifiedPresent, not quantified
Peppermint (Mentha piperita)0.040.08
Rosemary (Rosmarinus officinalis)0.02 - 0.530.00 - 0.27
Tea Tree (Melaleuca alternifolia)Not typically a major componentNot typically a major component
Ylang-Ylang (Cananga odorata)Present, trace amountsPresent, not quantified

Experimental Protocols

Materials and Reagents
  • Essential Oil Samples: Procured from reputable suppliers or extracted in-house.

  • β-Ocimene Standard: High purity (E)-β-ocimene and (Z)-β-ocimene standards.

  • Internal Standard (ISTD): n-Tridecane or other suitable n-alkane not present in the essential oil sample.[1]

  • Solvent: High-purity ethyl acetate (B1210297) or hexane (B92381) (GC grade).[7]

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with caps (B75204) and septa.

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a data acquisition system is required. The following instrumental conditions are recommended and should be optimized for the specific instrument and column used.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpenes.[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector in split mode (e.g., split ratio 1:50).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 3 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen) Flow: 25 mL/min.

  • Injection Volume: 1 µL.

Standard and Sample Preparation
  • Accurately weigh approximately 100 mg of n-tridecane into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate.

  • Accurately weigh approximately 100 mg of the β-ocimene standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate.

  • Prepare a series of calibration standards by making serial dilutions of the β-ocimene stock solution with ethyl acetate to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1]

  • To each calibration standard, add a fixed amount of the internal standard stock solution to obtain a final ISTD concentration of, for example, 50 µg/mL.

  • Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a fixed amount of the internal standard stock solution to achieve a final concentration similar to that in the calibration standards (e.g., 50 µg/mL).

  • Dilute to volume with ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to an autosampler vial for GC-FID analysis.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to (E)-β-ocimene, (Z)-β-ocimene, and the internal standard in the chromatograms based on their retention times compared to the standards.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of β-ocimene to the peak area of the internal standard against the concentration of β-ocimene for each calibration standard.[9]

  • Quantification: Calculate the concentration of β-ocimene in the prepared essential oil sample solution using the regression equation from the calibration curve.

  • Calculate Percentage: Determine the percentage (w/w) of β-ocimene in the original essential oil sample using the following formula:

    % β-Ocimene = (Concentration of β-Ocimene in sample solution (µg/mL) / Concentration of essential oil in sample solution (µg/mL)) * 100%

Mandatory Visualizations

Quantification_Workflow cluster_prep Preparation cluster_procedure Analytical Procedure cluster_analysis Data Analysis Sample Essential Oil Sample Dilution Sample & Standard Dilution Sample->Dilution Standard β-Ocimene Standard Standard->Dilution ISTD Internal Standard (n-Tridecane) ISTD->Dilution Solvent Solvent (Ethyl Acetate) Solvent->Dilution GC_FID GC-FID Analysis Dilution->GC_FID Peak_ID Peak Identification GC_FID->Peak_ID Calibration Calibration Curve Construction Peak_ID->Calibration Quantification Quantification of β-Ocimene Calibration->Quantification Result Result (% β-Ocimene) Quantification->Result

Caption: Workflow for the quantification of β-ocimene in essential oils.

GC_FID_System Injector Injector (250°C) Column GC Column (DB-5ms) Temperature Programmed Injector->Column Sample Introduction Detector FID (280°C) Column->Detector Separation Data_System Data Acquisition System Detector->Data_System Signal

Caption: Schematic of the Gas Chromatography-Flame Ionization Detection system.

References

Application Notes and Protocols: β-Ocimene as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of β-ocimene as a standard in analytical chemistry, primarily focusing on chromatographic techniques. β-Ocimene, a monoterpene with a characteristic sweet, herbaceous scent, is a common component of essential oils and is utilized in the flavor and fragrance industries.[1][2] It exists as a mixture of isomers, primarily cis (Z) and trans (E)-β-ocimene.[1][2] Accurate quantification of β-ocimene is crucial for quality control in these industries and for research into the chemical composition of plant volatiles.

Physicochemical Properties of β-Ocimene

A solid understanding of the physicochemical properties of β-ocimene is fundamental for its use as an analytical standard.

PropertyValue
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
CAS Number 13877-91-3
Boiling Point 176-178 °C
Density 0.801 g/cm³
Isomers (Z)-β-ocimene (cis) and (E)-β-ocimene (trans) are the most common.
Solubility Insoluble in water, soluble in ethanol (B145695) and other organic solvents.
Appearance Colorless to pale yellow oily liquid.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for β-Ocimene Quantification

This protocol outlines a validated method for the quantification of β-ocimene in essential oil samples using GC-MS.

2.1.1. Materials and Reagents

  • β-Ocimene analytical standard (≥90% purity)

  • Hexane (B92381) (or other suitable organic solvent, e.g., ethyl acetate)

  • Methanol

  • Internal Standard (IS) (e.g., n-tridecane or octadecane)

  • Volumetric flasks

  • Micropipettes

  • GC vials with inserts

2.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of β-ocimene standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 to 10 µg/mL.

  • Calibration Standards: To each working standard solution, add the internal standard to a final concentration of 10 µg/mL. This will be used to construct the calibration curve.

2.1.3. Sample Preparation

  • Accurately weigh a known amount of the essential oil sample.

  • Dilute the sample with hexane to bring the expected concentration of β-ocimene within the range of the calibration curve.

  • Add the internal standard to the diluted sample to the same final concentration as in the calibration standards.

2.1.4. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 3 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 amu

2.1.5. Data Analysis and Quantification

  • Identify the β-ocimene peak in the chromatogram based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the ratio of the peak area of β-ocimene to the peak area of the internal standard against the concentration of the β-ocimene standards.

  • Determine the concentration of β-ocimene in the sample by using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

For a reverse-phase HPLC method, the following conditions can be applied.[3]

2.2.1. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1 column (4.6 x 150 mm, 5 µm) or equivalent C18 column
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (for MS compatibility, replace with formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
Column Temperature 30 °C

Method Validation Summary

The following tables summarize the typical validation parameters for a GC-MS method for the quantification of terpenes, which can be applied to β-ocimene analysis. The validation should be performed according to ICH guidelines.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (R²)
β-Ocimene (example)0.1 - 10≥ 0.998

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
β-Ocimene (example)Low QC85-11580-120
Medium QC90-11080-120
High QC90-11080-120

Table 3: Precision (Relative Standard Deviation - RSD)

AnalyteConcentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Acceptance Criteria (% RSD)
β-Ocimene (example)Low QC≤ 15≤ 15≤ 15
Medium QC≤ 10≤ 10≤ 15
High QC≤ 10≤ 10≤ 15

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
β-Ocimene (example)0.030.1

Visualizations

experimental_workflow cluster_prep Standard and Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification std_prep Prepare β-Ocimene Stock and Working Standards spike Spike Standards and Samples with Internal Standard std_prep->spike is_prep Prepare Internal Standard Solution is_prep->spike sample_prep Prepare Sample Solution (e.g., Essential Oil Dilution) sample_prep->spike gcms_analysis Inject Samples into GC-MS spike->gcms_analysis data_acq Data Acquisition (Chromatograms and Mass Spectra) gcms_analysis->data_acq peak_id Peak Identification (Retention Time & Mass Spectrum) data_acq->peak_id cal_curve Construct Calibration Curve peak_id->cal_curve quant Quantify β-Ocimene in Samples cal_curve->quant report Generate Report quant->report

Caption: Workflow for β-Ocimene Quantification using GC-MS.

validation_logic cluster_params Method Validation Parameters cluster_purpose Purpose of Validation specificity Specificity purpose Ensure Method is Fit for Purpose specificity->purpose linearity Linearity & Range linearity->purpose accuracy Accuracy accuracy->purpose precision Precision precision->purpose lod_loq LOD & LOQ lod_loq->purpose robustness Robustness robustness->purpose

Caption: Key Parameters for Analytical Method Validation.

References

Application of beta-Ocimene in developing insect attractants or repellents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Beta-ocimene (B41892), a common acyclic monoterpene --INVALID-LINK--, is a key biogenic volatile organic compound (VOC) emitted from the flowers and leaves of a wide array of plant species.[1][2][3] This compound plays a multifaceted role in plant-insect interactions, acting as both an attractant and a repellent depending on the insect species and the ecological context.[1][4] Its dual functionality presents significant opportunities for the development of novel, environmentally benign insect management strategies, ranging from attractants for beneficial insects in integrated pest management (IPM) programs to repellents against agricultural pests and disease vectors.[4][5] This document provides detailed application notes and experimental protocols for researchers and professionals engaged in the development of insect attractants and repellents based on this compound.

Dual Role of this compound in Insect Behavior:

This compound's function as a semiochemical is highly context-dependent:

  • Attractant: As a major component of many floral scents, (E)-β-ocimene is a generalist attractant for a wide spectrum of pollinators, including bees, beetles, butterflies, and moths.[1][2] Furthermore, upon herbivore infestation, many plants release (E)-β-ocimene as part of their induced defense mechanism.[4][6] This volatile cue attracts natural enemies of the herbivores, such as parasitoids and predators, in a phenomenon known as tritrophic interaction.[1][4]

  • Repellent and Deterrent: Conversely, (E)-β-ocimene has demonstrated repellent effects against certain herbivorous insects.[4][6] For instance, it has been shown to repel larvae of the polyphagous pest Spodoptera litura.[4][6] Additionally, studies on mosquito species have identified (Z)-β-ocimene as a component of essential oils with larvicidal and repellent properties.[7][8]

  • Pheromone: In social insects like the honey bee (Apis mellifera), (E)-β-ocimene acts as a volatile brood pheromone that influences worker physiology and behavior, such as inhibiting ovary development and accelerating the onset of foraging.[9][10]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of different insect species to this compound.

Table 1: Attractant Effects of this compound on Various Insect Species

Insect SpeciesOrder: FamilyType of EffectExperimental SetupKey Findings
Helicoverpa armigera (Cotton Bollworm)Lepidoptera: NoctuidaeAttractant (in a blend)Wind-tunnel bioassayA synthetic blend containing (Z)-β-ocimene, mimicking the floral volatiles of Tagetes erecta, significantly increased upwind approaches by female moths.[11]
Aphytis melinus (Parasitoid of California Red Scale)Hymenoptera: AphelinidaeAttractantY-tube olfactometerFemales showed a significant preference for β-ocimene at dosages of 1 µL/mL and 10 µL/mL over the control.[12]
Holotrichia parallela (Dark Black Chafer)Coleoptera: ScarabaeidaeElectrophysiological responseGas Chromatography-Electroantennographic Detection (GC-EAD)Antennae of both male and female beetles showed strong responses to (Z)-β-ocimene identified in peanut plant volatiles.[13]
Natural Enemies (General)MultipleAttractantReview of multiple studiesHerbivore-induced β-ocimene attracts parasitoids and predators, aiding in indirect plant defense.[1]

Table 2: Repellent and Antifeedant Effects of this compound

Insect SpeciesOrder: FamilyType of EffectExperimental SetupKey Findings & Effective Dose
Spodoptera litura (Tobacco Cutworm)Lepidoptera: NoctuidaeRepellentDual-choice bioassay(E)-β-ocimene showed significant repellent effects on larvae.[4][6]
Spodoptera littoralis (African Cotton Leafworm)Lepidoptera: NoctuidaeAntifeedantLeaf disk choice testED₅₀ (Effective Dose for 50% feeding deterrence) estimated to be between 1–10 µg/cm².[14]
Aedes aegypti (Yellow Fever Mosquito)Diptera: CulicidaeLarvicidal and RepellentVarious bioassaysEssential oils containing (Z)-β-ocimene have shown high mortality rates in larvae and repellent effects against adults.[7][8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to evaluate the effects of this compound on insect behavior.

Protocol 1: Y-Tube Olfactometer Bioassay for Attractancy/Repellency

This protocol is designed to assess the preference of an insect for one of two odor sources in a controlled laboratory setting.

Objective: To determine if this compound is an attractant or repellent to a specific insect species.

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Odor sources:

    • Test substance: this compound (specify isomer, e.g., (E)-β-ocimene) diluted in a suitable solvent (e.g., hexane, paraffin (B1166041) oil) at various concentrations.

    • Control: Solvent only.

  • Filter paper strips

  • Test insects (specify species, sex, age, and physiological state, e.g., mated females)

  • Release chamber

  • Stopwatch

  • Data recording sheets

Procedure:

  • Setup: Assemble the Y-tube olfactometer, connecting the air pump, filter, humidifier, and flow meters to the two arms of the Y-tube. Ensure a constant, purified, and humidified airflow through both arms.

  • Odor Preparation: Apply a known concentration of the this compound solution to a filter paper strip and the solvent control to another. Allow the solvent to evaporate for a few seconds.

  • Odor Introduction: Place the filter paper strips into the designated odor chambers connected to each arm of the Y-tube.

  • Insect Acclimation: Acclimate the test insects to the experimental conditions (light, temperature, humidity) for a specified period before the bioassay.

  • Insect Release: Introduce a single insect into the release chamber at the base of the Y-tube.

  • Observation: Start the stopwatch and observe the insect's behavior. A choice is recorded when the insect walks or flies past a designated line in one of the arms and remains there for a specified time (e.g., 30 seconds).

  • Data Collection: Record the choice made by the insect. If no choice is made within a set time (e.g., 5 minutes), it is recorded as "no choice."

  • Replication: Repeat the experiment with a new insect for each replicate. After a set number of replicates (e.g., 10), clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. Rotate the arms of the Y-tube between replicates to avoid positional bias.

  • Data Analysis: Use a chi-square test or a binomial test to determine if the observed choices differ significantly from a 50:50 distribution.

Protocol 2: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating the extent to which the insect can detect the odor.

Objective: To determine if an insect's antenna is sensitive to this compound.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Recording and reference electrodes (e.g., Ag/AgCl glass capillaries filled with saline solution)

  • Amplifier

  • Data acquisition system and software

  • Air stimulus controller

  • Purified, humidified air stream

  • Pasteur pipette or stimulus cartridge

  • Filter paper

  • This compound solutions at various concentrations

  • Solvent control

Procedure:

  • Antenna Preparation: Carefully excise an antenna from a live, immobilized insect. Mount the antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base or the head of the insect.

  • Stimulus Preparation: Apply a known amount of the this compound solution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a range of concentrations to test for a dose-response relationship.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. The stimulus is delivered by puffing air from the Pasteur pipette into the continuous air stream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The electrical potential difference between the electrodes (the EAG response) is amplified and recorded by the data acquisition system.

  • Experimental Design: Present the different concentrations of this compound and the solvent control in a randomized order. Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis: Measure the amplitude of the depolarization (in millivolts) for each stimulus. Normalize the responses by subtracting the response to the solvent control. A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological and experimental processes related to the application of this compound.

HerbivoreInducedDefense herbivore Herbivore Feeding plant Plant Tissue Damage herbivore->plant causes signaling Phytohormonal Signaling (JA, SA, Ethylene pathways) plant->signaling triggers tps Terpene Synthase Gene Upregulation signaling->tps activates ocimene β-Ocimene Synthesis and Emission tps->ocimene leads to direct Direct Defense: Herbivore Repellency ocimene->direct results in indirect Indirect Defense: Attraction of Natural Enemies ocimene->indirect results in predator Parasitoids & Predators indirect->predator attracts predator->herbivore preys on/ parasitizes OlfactometerWorkflow start Start: Prepare Olfactometer & Odors acclimate Acclimate Insect start->acclimate release Release Insect into Y-Tube acclimate->release observe Observe Behavior (Set Time Limit) release->observe choice_ocimene Record Choice: β-Ocimene observe->choice_ocimene Chooses Test Arm choice_control Record Choice: Control observe->choice_control Chooses Control Arm no_choice Record: No Choice observe->no_choice Time Limit Reached replicate Replicate with New Insect choice_ocimene->replicate choice_control->replicate no_choice->replicate replicate->release Yes end End: Analyze Data (Chi-Square Test) replicate->end No (All Replicates Done) clean Clean & Rotate Apparatus end->clean Prepare for next experiment

References

Application Notes and Protocols for In Vitro Determination of the Antifungal Activity of β-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ocimene, a monoterpene found in the essential oils of numerous plant species, has garnered attention for its potential biological activities, including its fragrant properties and role in plant defense.[1] Emerging research suggests that essential oils containing β-Ocimene exhibit antifungal properties, indicating its potential as a novel antifungal agent.[2][3][4] These application notes provide detailed protocols for a panel of in vitro assays to rigorously determine the antifungal efficacy of β-Ocimene. The methodologies described herein are based on established standards for antifungal susceptibility testing and are adapted for the volatile nature of β-Ocimene.

Data Presentation

Quantitative data from antifungal assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a standardized format for presenting your experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of β-Ocimene against Various Fungal Species

Fungal SpeciesStrain IDβ-Ocimene MIC (µg/mL)Positive Control MIC (µg/mL)Negative Control
Candida albicansATCC 90028Amphotericin B:No Inhibition
Aspergillus nigerATCC 16404Itraconazole:No Inhibition
Fusarium oxysporumATCC 48112Voriconazole:No Inhibition
(Add more species)

Table 2: Minimum Fungicidal Concentration (MFC) of β-Ocimene

Fungal SpeciesStrain IDβ-Ocimene MFC (µg/mL)Positive Control MFC (µg/mL)
Candida albicansATCC 90028Amphotericin B:
Aspergillus nigerATCC 16404Itraconazole:
Fusarium oxysporumATCC 48112Voriconazole:
(Add more species)

Table 3: Zone of Inhibition Diameters for β-Ocimene

Fungal SpeciesStrain IDβ-Ocimene (µ g/disk )Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Candida albicansATCC 90028Fluconazole (25 µg)
Aspergillus nigerATCC 16404Itraconazole (10 µg)
Fusarium oxysporumATCC 48112Voriconazole (1 µg)
(Add more species)

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • β-Ocimene (pure)

  • Fungal strains

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer (optional)

  • Sterile saline (0.85%)

  • Tween 80 or other suitable solvent/emulsifier for essential oils

Protocol:

  • Inoculum Preparation:

    • Culture fungi on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • β-Ocimene Preparation:

    • Prepare a stock solution of β-Ocimene in a suitable solvent (e.g., DMSO) or emulsify it using a small amount of Tween 80 to facilitate its dispersion in the aqueous medium.

    • Perform serial twofold dilutions of the β-Ocimene stock solution in RPMI-1640 in the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted β-Ocimene.

    • Include a positive control (a known antifungal agent), a negative control (inoculum without β-Ocimene), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of β-Ocimene at which no visible growth is observed. This can be assessed visually or by reading the absorbance at 530 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Fungal_Culture Fungal Culture (Agar Plate) Inoculum Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum Inoculate Inoculate wells with fungal suspension Inoculum->Inoculate Beta_Ocimene Prepare β-Ocimene Stock Solution Serial_Dilution Serial Dilutions in 96-well plate Beta_Ocimene->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (Visual/Spectrophotometer) Incubate->Read_MIC

Broth Microdilution Workflow for MIC Determination.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antimicrobial agent that kills the microorganism.

Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto fresh agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for a duration sufficient for fungal growth (typically 24-72 hours).

  • The MFC is the lowest concentration of β-Ocimene from which no fungal growth is observed on the subculture plates.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a fungus to a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.

Materials:

  • β-Ocimene

  • Sterile filter paper disks (6 mm diameter)

  • Fungal strains

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts) or other suitable agar

  • Sterile swabs

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.

  • Disk Application:

    • Apply a known amount of β-Ocimene onto sterile filter paper disks.

    • Place the impregnated disks onto the inoculated agar surface.

    • Include a positive control disk (a known antifungal) and a negative control disk (solvent only).

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Inoculum Prepare Fungal Inoculum (0.5 McFarland) Swab_Plate Swab Inoculum onto Agar Plate Inoculum->Swab_Plate Agar_Plate Prepare Agar Plate Agar_Plate->Swab_Plate Apply_Disks Apply β-Ocimene Impregnated Disks Swab_Plate->Apply_Disks Incubate Incubate at 35°C for 24-48h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Agar Disk Diffusion Workflow.

Vapor Phase Antifungal Assay

This assay is particularly relevant for volatile compounds like β-Ocimene to assess their antifungal activity through the vapor phase.

Materials:

  • β-Ocimene

  • Petri dishes (90 mm)

  • Sterile filter paper disks

  • Fungal strains

  • Appropriate agar medium

Protocol:

  • Plate Preparation:

    • Inoculate the center of an agar plate with a plug or a spot of the fungal culture.

  • Vapor Exposure:

    • Place a sterile filter paper disk on the inside of the lid of the Petri dish.

    • Apply a known volume of β-Ocimene to the filter paper disk.

    • Seal the Petri dish with parafilm to prevent vapor leakage.

    • Include a control plate with a disk containing only the solvent or no substance.

  • Incubation and Measurement:

    • Incubate the plates in an upright position at an appropriate temperature until the fungal growth in the control plate reaches the edge.

    • Measure the diameter of the fungal colony in the treated plate and compare it to the control. Calculate the percentage of inhibition.

Potential Mechanism of Antifungal Action

The antifungal mechanism of monoterpenes like β-Ocimene is often multifactorial. The primary mode of action is believed to be the disruption of the fungal cell membrane's integrity due to the lipophilic nature of these compounds.[5] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, some terpenes have been shown to induce oxidative stress in fungal cells, leading to damage of cellular components.[6] They may also interfere with essential cellular processes by inhibiting the activity of crucial enzymes.[7]

Antifungal_Mechanism cluster_cell Fungal Cell cluster_effects Cellular Effects Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Organelles Organelles (e.g., Mitochondria) Beta_Ocimene β-Ocimene Membrane_Disruption Membrane Disruption & Increased Permeability Beta_Ocimene->Membrane_Disruption Oxidative_Stress Induction of Oxidative Stress Beta_Ocimene->Oxidative_Stress Enzyme_Inhibition Enzyme Inhibition Beta_Ocimene->Enzyme_Inhibition Leakage Leakage of Cellular Contents Membrane_Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death Oxidative_Stress->Cell_Death Enzyme_Inhibition->Cell_Death

Potential Antifungal Mechanisms of β-Ocimene.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antifungal activity of β-Ocimene. Consistent and standardized application of these methods will generate reliable data to support further research and development of β-Ocimene as a potential novel antifungal agent.

References

Application Notes and Protocols for Studying the Electrophysiological Response of Insects to beta-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the electrophysiological responses of insects to beta-Ocimene, a common floral and herbivore-induced plant volatile known to mediate various insect behaviors. The following sections detail three primary electrophysiological techniques: Electroantennography (EAG), Gas Chromatography-Electroantennographic Detection (GC-EAD), and Single-Cell Recording (SCR).

Introduction to this compound and Insect Olfaction

This compound is a monoterpene that plays a crucial role in plant-insect interactions, acting as a pollinator attractant, a component of herbivore-induced plant volatile blends that attract natural enemies of herbivores, and a direct cue for host-plant recognition by phytophagous insects. Understanding how insects detect and process this chemical cue at the peripheral olfactory level is fundamental for developing novel pest management strategies and for broader studies in chemical ecology.

Insect antennae are equipped with specialized sensory neurons housed within sensilla. These olfactory sensory neurons (OSNs) express odorant receptors (ORs) that bind to specific volatile molecules like this compound. This binding event initiates a signal transduction cascade, leading to the generation of action potentials that are transmitted to the brain for processing.

Data Presentation: Quantitative Electrophysiological Responses to this compound

The following table summarizes representative quantitative data on the electrophysiological responses of various insect species to this compound, as measured by Electroantennography (EAG). These values represent the depolarization of the antennal olfactory neurons in response to the odorant stimulus.

Insect SpeciesSexTechniqueStimulus Dose/ConcentrationMean EAG Response (mV) ± SEMReference
Heliothis virescensMaleEAG10 µg0.8 ± 0.1[1]
Helicoverpa zeaMaleEAG10 µg0.5 ± 0.1[1]
Ostrinia nubilalisMaleEAG10 µg0.6 ± 0.1[1]
Microplitis croceipesFemaleEAG10 µg1.2 ± 0.2[1]
Amyelois transitellaMaleEAG10 µg~0.4 (normalized)[2]
Amyelois transitellaFemaleEAG10 µg~0.5 (normalized)[2]
Holotrichia parallelaNot SpecifiedGC-EADHeadspaceEAD-active[3]
Apis melliferaNot SpecifiedEAG10⁻⁴ v/v~0.3 (normalized)[4]
Apis melliferaNot SpecifiedEAG10⁻² v/v~0.5 (normalized)[4]

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from the entire insect antenna in response to a volatile stimulus. It provides a rapid and sensitive bioassay for screening odorants that elicit a response from insect olfactory receptor neurons.

Protocol:

  • Stimulus Preparation:

    • Prepare a stock solution of this compound (e.g., 1 µg/µL) in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil.

    • Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 ng/µL) to establish a dose-response curve.

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper (e.g., 1 cm²).

    • Allow the solvent to evaporate for 30-60 seconds.

    • Insert the filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge. Prepare a control cartridge with the solvent alone.

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice or in a freezer for 1-2 minutes.

    • Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.

    • Mount the excised antenna between two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode is connected to the distal tip. A small portion of the tip can be removed to ensure good electrical contact. Use conductive gel to establish a good connection.

  • EAG Recording:

    • Place the mounted antenna preparation inside a Faraday cage to minimize electrical noise.

    • Position the antenna in a continuous stream of purified and humidified air (e.g., 0.5 L/min).

    • Allow the baseline electrical signal to stabilize.

    • Deliver a puff of air (typically 0.5-1 second) through the stimulus cartridge, directing the odorant-laden air over the antenna.

    • Record the resulting negative voltage deflection (EAG response) using an amplifier and data acquisition software.

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to allow the antennal receptors to return to their resting state.

    • Present the stimuli in a randomized order, from lowest to highest concentration, to avoid adaptation. Include the solvent control periodically to ensure the preparation is not responding to the solvent.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection for each stimulus presentation.

    • Subtract the average response to the solvent control from the responses to this compound.

    • Responses can be normalized relative to a standard compound (e.g., 1-hexanol) to allow for comparisons between different preparations.

    • Construct a dose-response curve by plotting the mean EAG amplitude against the logarithm of the this compound concentration.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector. It is used to identify biologically active compounds within a complex mixture of volatiles.

Protocol:

  • Sample Preparation:

    • Prepare a solution of a volatile blend containing this compound or a natural headspace extract from a plant known to produce it. The sample is typically dissolved in a suitable solvent like hexane.

  • GC-EAD System Setup:

    • A gas chromatograph is equipped with a column suitable for volatile compound separation (e.g., HP-5ms).

    • The effluent from the GC column is split into two streams. One stream goes to a conventional GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS), and the other is directed towards the insect antenna preparation.

    • The transfer line to the antenna is typically heated to prevent condensation of the compounds.

  • Insect Preparation:

    • Prepare the insect antenna as described in the EAG protocol (Section 3.1.2). The mounted antenna is positioned at the outlet of the GC effluent stream.

  • GC-EAD Recording:

    • Inject the sample into the GC.

    • Simultaneously record the output from the conventional detector (FID or MS) and the electrical signal from the antenna (EAD).

    • The FID/MS signal will show peaks corresponding to all the compounds in the mixture as they elute from the column.

    • The EAD signal will show deflections (responses) only when a compound that stimulates the insect's olfactory neurons elutes from the column.

  • Data Analysis:

    • Align the FID/MS chromatogram with the EAD recording.

    • Identify the GC peaks that consistently elicit a response from the antenna. These are the EAD-active compounds.

    • Use the retention time and mass spectrum (if using GC-MS) to identify the EAD-active compounds, including this compound.

Single-Cell Recording (SCR) / Single-Sensillum Recording (SSR)

SCR (often referred to as SSR when targeting a single sensillum) is a technique used to record the action potentials from individual olfactory sensory neurons (OSNs). This method provides high-resolution information about the specificity and sensitivity of individual neurons to specific odorants.

Protocol:

  • Stimulus Preparation:

    • Prepare stimuli as described in the EAG protocol (Section 3.1.1).

  • Insect Preparation:

    • Anesthetize and immobilize the whole insect, often in a pipette tip or using wax, with the antennae exposed and stabilized.

    • The reference electrode (typically a sharpened tungsten or glass electrode) is inserted into a non-olfactory part of the insect, such as the eye or the head capsule.

    • The recording electrode (a very fine-tipped sharpened tungsten or glass electrode) is carefully manipulated under a high-power microscope and inserted into the base of a single olfactory sensillum on the antenna.

  • SCR Recording:

    • Once the recording electrode is in place, the spontaneous firing rate of the neuron(s) within the sensillum is recorded.

    • Deliver a puff of odorant-laden air over the antenna as described in the EAG protocol.

    • Record the change in the firing rate (number of action potentials per second) of the neuron in response to the stimulus. An increase in firing rate indicates an excitatory response, while a decrease can indicate an inhibitory response.

  • Data Analysis:

    • Count the number of spikes (action potentials) in a defined time window before (spontaneous activity) and during the stimulus presentation.

    • The response is typically calculated as the number of spikes during the stimulus minus the number of spikes in a corresponding pre-stimulus period.

    • Different neurons within the same sensillum can often be distinguished by their spike amplitudes.

    • This technique allows for the characterization of the response profile of individual OSNs to a range of odorants, including different isomers and concentrations of this compound.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Release Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Neuron_Membrane Dendritic Membrane of OSN Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission (OSN Axon) PN Projection Neuron Glomerulus->PN Synaptic Transfer Higher_Brain Higher Brain Centers (Mushroom Body, Lateral Horn) PN->Higher_Brain Information Relay

Caption: Insect olfactory signal transduction pathway from odorant binding to brain processing.

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Stimulus_Prep 1. Stimulus Preparation (this compound dilutions) Stimulation 4. Odor Stimulation (Puff Delivery) Stimulus_Prep->Stimulation Insect_Prep 2. Insect Preparation (Antenna Excision & Mounting) EAG_Setup 3. EAG Setup (Faraday Cage, Airflow) Insect_Prep->EAG_Setup EAG_Setup->Stimulation Data_Acq 5. Data Acquisition (Voltage Deflection) Stimulation->Data_Acq Data_Analysis 6. Data Analysis (Amplitude Measurement, Normalization) Data_Acq->Data_Analysis Dose_Response 7. Dose-Response Curve Generation Data_Analysis->Dose_Response

Caption: Step-by-step experimental workflow for Electroantennography (EAG).

Experimental Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD)

GCEAD_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Sample_Prep 1. Sample Preparation (Volatile Mixture) GC_Injection 3. GC Injection & Separation Sample_Prep->GC_Injection Insect_Prep 2. Insect Preparation (Antenna Mounting) EAD 5b. EAD Recording Insect_Prep->EAD Effluent_Split 4. Effluent Splitting GC_Injection->Effluent_Split FID_MS 5a. FID/MS Detection Effluent_Split->FID_MS Effluent_Split->EAD Data_Alignment 6. Data Alignment (FID/MS and EAD Traces) FID_MS->Data_Alignment EAD->Data_Alignment Identification 7. Identification of EAD-Active Compounds Data_Alignment->Identification

Caption: Experimental workflow for GC-Electroantennographic Detection (GC-EAD).

Experimental Workflow for Single-Cell Recording (SCR)

SCR_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Stimulus_Prep 1. Stimulus Preparation (this compound dilutions) Stimulation_Recording 5. Odor Stimulation & Response Recording Stimulus_Prep->Stimulation_Recording Insect_Prep 2. Insect Immobilization & Antenna Stabilization Electrode_Placement 3. Electrode Placement (Reference & Recording) Insect_Prep->Electrode_Placement Spontaneous_Activity 4. Record Spontaneous Activity Electrode_Placement->Spontaneous_Activity Spontaneous_Activity->Stimulation_Recording Spike_Sorting 6. Spike Sorting & Counting Stimulation_Recording->Spike_Sorting Response_Quantification 7. Response Quantification (Spikes/sec) Spike_Sorting->Response_Quantification

Caption: Experimental workflow for Single-Cell Recording (SCR).

References

Application Notes and Protocols for Measuring beta-Ocimene Emission Rates from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-β-ocimene is a monoterpene commonly emitted from the flowers and leaves of a wide variety of plant species.[1][2] It plays crucial roles in plant-insect interactions, acting as a generalist pollinator attractant and being involved in indirect plant defense by attracting predators of herbivores.[1][2] Given its significance in agriculture and potential applications in pest management and crop breeding, accurate measurement of β-ocimene emission rates is essential.

These application notes provide detailed protocols for the primary techniques used to measure β-ocimene emissions from plants: Dynamic and Static Headspace Collection, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Quantitative Data Summary

The emission rates of β-ocimene can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions. The following tables summarize reported emission rates from various studies.

Table 1: β-Ocimene Emission Rates from Flowers

Plant SpeciesEmission RateCollection MethodAnalytical Method
Antirrhinum majus (Snapdragon)Up to 82 nmoles m⁻² min⁻¹Not specifiedNot specified
Bidens sp.18.31 ± 1.10% ((E)-β-Ocimene) and 33.93 ± 3.49% ((Z)-β-Ocimene) of total floral volatilesSPMEGC-MS
Lepechinia mutica(Z)-β-ocimene: 1.24–29.24% of total leaf volatilesSPMEGC-MS

Table 2: β-Ocimene Emission Rates from Leaves

Plant SpeciesConditionEmission RateCollection MethodAnalytical Method
Eucalyptus sp.Light-dependentTemperature sensitivity (β) of 0.095 K⁻¹Portable Photosynthesis SystemNot specified
Various terrestrial plantsGeneral90 to 270 μg g⁻¹ h⁻¹ (total BVOCs)Portable BVOC analyzerNot specified

Experimental Protocols

Volatile Collection Techniques
3.1.1. Dynamic Headspace Collection (Push-Pull System)

This technique involves actively passing a purified air stream over the plant material within a collection chamber and trapping the emitted volatiles on an adsorbent filter. This method is suitable for quantifying volatile emission rates over a specific period.

Protocol:

  • Chamber Setup: Enclose the plant material (e.g., a single leaf, a whole plant) in a glass or Teflon bag/chamber.[3] For field collections, portable chambers can be utilized.

  • Air Supply: Provide a continuous flow of purified, hydrocarbon-free air into the chamber at a controlled rate (e.g., 100-500 mL/min).

  • Volatile Trapping: At the chamber outlet, pull the air through a trap containing an adsorbent material (e.g., Porapak Q, Tenax TA).[4]

  • Sampling Duration: Collect volatiles for a defined period, typically ranging from 30 minutes to several hours, depending on the expected emission rates.

  • Elution: After collection, elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane, dichloromethane).

  • Internal Standard: Add a known amount of an internal standard (e.g., n-nonane, toluene) to the eluate for quantification.

  • Analysis: Analyze the sample using GC-MS.

3.1.2. Static Headspace Collection with Solid-Phase Microextraction (SPME)

SPME is a simple, solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant material in a sealed container.[5][6] This method is ideal for profiling the volatile composition at a specific point in time.

Protocol:

  • Sample Preparation: Place a known amount of plant material (e.g., 1g of flower petals) into a glass vial.[5] For some applications, adding a salt solution can aid in volatile release.[5]

  • Internal Standard: An internal standard may be added to the vial.[5]

  • Vial Sealing: Seal the vial with a septum-lined cap.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 10-30 minutes) to allow volatiles to accumulate in the headspace.[6][7]

  • SPME Fiber Exposure: Insert the SPME fiber through the septum and expose it to the headspace for a defined period (e.g., 30 minutes).[5][6] The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial for efficient trapping of target compounds.[6]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot inlet of a GC-MS for thermal desorption and analysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for separating, identifying, and quantifying volatile compounds like β-ocimene.

Protocol:

  • Injection: Inject the liquid extract (from dynamic headspace) or thermally desorb the SPME fiber into the GC inlet.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5ms, DB-Wax) to separate the volatile compounds.[7][8] An optimized oven temperature program is crucial for good resolution. A typical program might start at a low temperature (e.g., 60-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 246-280°C).[8][9]

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The resulting mass spectrum provides a chemical fingerprint for identification.

  • Identification: Identify β-ocimene by comparing its retention time and mass spectrum with those of an authentic standard.

  • Quantification: Quantify the amount of β-ocimene by comparing the peak area of the analyte to that of the internal standard. Calibration curves prepared with known concentrations of a β-ocimene standard should be used for accurate quantification.[9][10]

Visualizations

experimental_workflow_dynamic_headspace plant Plant Material in Collection Chamber trap Adsorbent Trap (Pull) plant->trap Volatile-laden Air pump Purified Air (Push) pump->plant Controlled Flow elution Solvent Elution trap->elution gcms GC-MS Analysis elution->gcms data Data Analysis & Quantification gcms->data

Caption: Dynamic Headspace Collection Workflow.

experimental_workflow_static_headspace_spme plant_vial Plant Material in Sealed Vial incubation Incubation & Equilibration plant_vial->incubation spme_exposure SPME Fiber Exposure incubation->spme_exposure gcms_desorption Thermal Desorption in GC-MS Inlet spme_exposure->gcms_desorption data_analysis Data Analysis & Quantification gcms_desorption->data_analysis

Caption: Static Headspace (SPME) Workflow.

gcms_analysis_workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Sample Injection/ Desorption separation Chromatographic Separation injection->separation Carrier Gas Flow ionization Ionization separation->ionization Elution mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector data_processing Data Processing (Identification & Quantification) detector->data_processing Signal

Caption: GC-MS Analysis Workflow.

References

Tracing Nature's Scent: Stable Isotope Labeling to Elucidate the Biosynthesis of β-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Ocimene, an acyclic monoterpene, is a key volatile organic compound emitted by a wide variety of plants, contributing to their characteristic aroma and playing a crucial role in plant defense and pollinator attraction. Understanding the biosynthetic pathway of β-ocimene is of significant interest for applications in agriculture, biotechnology, and the fragrance industry. Stable isotope labeling is a powerful technique to trace the metabolic pathways and quantify the flux of precursors into the final product. This application note provides detailed protocols for tracing the biosynthesis of β-ocimene using stable isotopes, primarily ¹³C and ²H (deuterium), coupled with analysis by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biosynthesis of β-Ocimene

The biosynthesis of β-ocimene originates from the fundamental building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2] IPP and DMAPP are then condensed to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes. Finally, a specific enzyme, β-ocimene synthase, catalyzes the conversion of GPP to β-ocimene.[1][3]

Beta_Ocimene_Biosynthesis cluster_0 Cytosol cluster_1 Plastid Acetyl-CoA Acetyl-CoA MVA Mevalonate Pathway Acetyl-CoA->MVA Multiple steps IPP_cyto IPP MVA->IPP_cyto GPP Geranyl Pyrophosphate IPP_cyto->GPP DMAPP_cyto DMAPP DMAPP_cyto->GPP Pyruvate Pyruvate MEP Methylerythritol 4-Phosphate Pathway Pyruvate->MEP G3P Glyceraldehyde -3-Phosphate G3P->MEP IPP_plast IPP MEP->IPP_plast DMAPP_plast DMAPP MEP->DMAPP_plast IPP_plast->GPP DMAPP_plast->GPP Ocimene_Synthase β-Ocimene Synthase GPP->Ocimene_Synthase beta_Ocimene β-Ocimene Ocimene_Synthase->beta_Ocimene Experimental_Workflow cluster_labeling Labeling cluster_sampling Sampling & Analysis cluster_data Data Interpretation Plant_Acclimatization Plant Acclimatization Isotope_Administration Stable Isotope Administration (¹³CO₂ or D₂O) Plant_Acclimatization->Isotope_Administration Volatile_Collection Headspace Volatile Collection Isotope_Administration->Volatile_Collection Extraction Solvent Extraction Volatile_Collection->Extraction Analysis GC-MS / NMR Analysis Extraction->Analysis Mass_Spectra Mass Spectra Analysis Analysis->Mass_Spectra Isotopologue_Distribution Isotopologue Distribution Analysis Mass_Spectra->Isotopologue_Distribution Pathway_Elucidation Pathway Elucidation & Flux Analysis Isotopologue_Distribution->Pathway_Elucidation

References

Application Notes and Protocols for Beta-Ocimene in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-ocimene (β-ocimene) is an acyclic monoterpene with the chemical formula C₁₀H₁₆, found naturally in a wide variety of plants and their essential oils.[1] It exists as two primary stereoisomers, (E)-β-ocimene and (Z)-β-ocimene, with the (E) or trans-isomer being the more common and commercially significant form.[1][2] Renowned for its sweet, warm-herbaceous, and floral aroma with green, tropical, and woody nuances, β-ocimene is a crucial ingredient for researchers and formulators in the flavor and fragrance industries.[2][3] Its high volatility and diffusive character make it an excellent top note in fragrance compositions.[2] Beyond its sensory properties, β-ocimene plays significant ecological roles, acting as a chemical cue for pollinator attraction and in plant defense mechanisms against herbivores.[1] These application notes provide detailed protocols for the analysis and sensory evaluation of β-ocimene for research and development purposes.

Application Notes

Flavor Applications

This compound imparts a green, tropical, and slightly woody flavor profile.[3] It is utilized to enhance fruit flavors, particularly mango, and adds complexity to herbaceous and citrus-based food products. Its application is governed by its FEMA (Flavor and Extract Manufacturers Association) number, 3539.[2] Commercial use as a flavoring agent is typically found at levels around 40 ppm.[2] Due to its volatility, considerations for stability and retention during food processing are critical for successful application.

Fragrance Applications

In perfumery, β-ocimene is a versatile and powerful top note ingredient.[3] Its primary functions include:

  • Enhancing Floral and Citrus Accords : It provides a natural, fresh lift to floral compositions like neroli, lily-of-the-valley, and orchid, and contributes authentic nuances to citrus colognes.[2][3]

  • Building Herbaceous and Fougère Fragrances : Its green and herbaceous character is valuable in creating modern spicy-herbaceous and fougère scent profiles.[3]

  • Diffusion and Freshness : Due to its high volatility, it delivers an immediate and diffusive opening freshness to fragrances.[2]

  • Artificial Essential Oils : It is a key component in the formulation of artificial essential oils such as bergamot, lavender, and orange.[3]

The recommended usage level for (E)-β-ocimene in fragrance concentrates is up to 3%.[3][4] However, commercial-grade ocimene is also used as a starting material for synthesizing other fragrance chemicals.[3]

Quantitative Data

Quantitative data for β-ocimene is summarized below, providing researchers with key physicochemical properties, natural occurrence levels, and recommended usage concentrations.

Table 1: Physicochemical Properties of β-Ocimene

Property(E)-β-Ocimene(Z)-β-Ocimene
Synonyms trans-β-ocimenecis-β-ocimene
CAS Number 3779-61-13338-55-4
Molecular Weight 136.23 g/mol [2]136.23752 g/mol [5]
FEMA Number 3539[2]-
Appearance Colorless to pale yellow liquid[2]Colorless to straw-colored liquid[3]
Odor Profile Warm, floral, herbaceous, sweet, green, woody, tropical, citrus[2]Green, tropical, metallic, spicy, floral, woody[5]
Boiling Point 176–178°C[3]-
Flash Point 116.00 °F (46.67 °C)[4]135.00 °F (57.22 °C)[5]
Specific Gravity 0.801–0.805 @ 25°C[3]0.806–0.810 @ 25°C[5]

Table 2: Natural Occurrence of (E)-β-Ocimene in Selected Plants

Plant SourcePercentage of Total Volatiles / Essential Oil
Snapdragon (Antirrhinum majus)Dominant monoterpene, accounting for 20% of total floral volatiles[3][6]
Orchid (Laelia anceps)Constitutes 87% of the scent[3]
Brugmansia x candidaContains as much as 52%[3]
Syzygium cumini (Pomposia) Leaf Oil11.80%[7][8]
Tagetes minuta Essential OilMost abundant compound[9]

Table 3: Recommended Usage Levels for β-Ocimene

ApplicationRecommended Concentration
Fragrance ConcentrateUp to 3.0% for (E)-β-ocimene[3][4]
Fragrance ConcentrateUp to 20.0% for (Z)-β-ocimene[5]
Flavor Formulations~40 ppm[2]

Experimental Protocols

Protocol 1: Analysis of β-Ocimene using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for identifying and quantifying β-ocimene in complex mixtures like essential oils.

1. Objective: To separate, identify, and quantify β-ocimene isomers from a sample matrix.

2. Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: DB-5 or HP-5 (non-polar), 30 m x 0.25 mm ID x 0.25 µm film thickness.[10][11]

  • Carrier Gas: Helium, high purity.

  • Sample: Essential oil or fragrance compound containing β-ocimene.

  • Solvent: Hexane or Ethanol, GC grade.

  • Autosampler vials and syringes.

  • Standard: Pure (E)-β-ocimene and/or (Z)-β-ocimene for reference.

3. Sample Preparation:

  • Prepare a 1% solution of the essential oil or sample in the chosen solvent (e.g., 10 µL of oil in 990 µL of hexane).

  • Vortex the solution to ensure homogeneity.

  • If using a reference standard, prepare a dilution series (e.g., 1000, 500, 250, 100, 50 ppm) to create a calibration curve for quantification.

4. GC-MS Instrument Parameters:

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (adjust as needed based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 4°C/minute to 200°C.[10]

    • Hold: Hold at 200°C for 15 minutes.[10]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

5. Data Analysis:

  • Identification: Identify the β-ocimene peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by matching their Kovats Retention Index (RI) with published values.[10][11] The Kovats RI for (E)-β-ocimene on a DB-5 column is approximately 1050.[10]

  • Quantification: Calculate the concentration of β-ocimene using the calibration curve generated from the reference standards or by using the relative peak area percentage method.

Protocol 2: Sensory Evaluation of β-Ocimene using Descriptive Analysis

This protocol provides a framework for assessing the aromatic profile of β-ocimene.

1. Objective: To characterize the flavor and aroma attributes of β-ocimene and compare its profile against other compounds or in different formulations.

2. Materials and Equipment:

  • Sensory evaluation booths with controlled lighting and ventilation.[12]

  • Odor-free sample containers (e.g., glass jars with lids).

  • Perfumer's scent strips.

  • Palate cleansers: Unsalted crackers and filtered water.[13]

  • Panelists: 8-12 trained sensory panelists.[13]

  • Sample: Pure β-ocimene diluted in a neutral carrier (e.g., dipropylene glycol or ethanol) to a safe and perceivable concentration (e.g., 1-5%).

3. Panelist Training:

  • Familiarize panelists with the basic principles of sensory science.[13]

  • Train panelists to identify and scale the intensity of key aroma attributes relevant to β-ocimene (e.g., floral, herbaceous, green, citrus, woody, tropical). Use reference standards for each attribute.

  • Conduct practice sessions to ensure panelist consistency and reliability.

4. Sample Preparation and Presentation:

  • Prepare samples in a separate, well-ventilated area to avoid contaminating the evaluation space.[13]

  • Dip scent strips into the coded, diluted samples for a standardized amount of time (e.g., 2 seconds) and depth.

  • Present the scent strips to panelists in a randomized and blind manner.

5. Evaluation Procedure:

  • Allow panelists to acclimate to the testing environment.[12]

  • Instruct panelists to first assess the "top notes" (initial impression) and then evaluate the aroma profile over several minutes as the character evolves.

  • Panelists rate the intensity of each predefined attribute (e.g., "floral," "green") on a structured scale (e.g., a 15-point line scale from 0=none to 15=very strong).

  • Ensure panelists take breaks and use palate cleansers between samples to prevent sensory fatigue.[13]

6. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.

  • Visualize the results using spider plots or bar charts to compare the sensory profiles.

Visualizations

The following diagrams illustrate key pathways and workflows related to β-ocimene research.

G cluster_0 Plastid (MEP Pathway) cluster_1 Enzymatic Conversion cluster_2 Product IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Enzyme (E)-β-ocimene synthase GPP->Enzyme Substrate Ocimene (E)-β-Ocimene Enzyme->Ocimene Catalysis

Caption: Biosynthesis of (E)-β-Ocimene via the MEP pathway.

G cluster_workflow GC-MS Analysis Workflow A 1. Sample Preparation (Dilution in Solvent) B 2. GC Injection (Vaporization) A->B C 3. Chromatographic Separation (Capillary Column) B->C D 4. MS Detection (Ionization & Mass Analysis) C->D E 5. Data Processing (Chromatogram Generation) D->E F 6. Compound Identification (Spectral Library & RI Match) E->F

Caption: Experimental workflow for GC-MS analysis of β-ocimene.

G cluster_F Fragrance Applications cluster_V Flavor Applications cluster_E Ecological Roles center β-Ocimene F1 Floral Compositions (Neroli, Muguet) center->F1 F2 Citrus Colognes center->F2 F3 Herbaceous & Fougère center->F3 F4 Top Note Diffusion center->F4 V1 Tropical Fruit Notes (Mango) center->V1 V2 Citrus Beverages center->V2 V3 Herbaceous Seasonings center->V3 E1 Pollinator Attraction center->E1 E2 Plant Defense Signaling center->E2

Caption: Key application areas for β-ocimene research.

Safety and Handling

This compound is a flammable liquid and vapor.[14][15][16] It can cause skin irritation and may cause an allergic skin reaction.[14] Aspiration may be fatal if swallowed and the substance enters the airways.[14][15][16] It is also classified as very toxic to aquatic life with long-lasting effects.[14][16]

Precautions for Safe Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[14][17] Use explosion-proof electrical equipment.[14][17]

  • Avoid breathing vapor or spray.[14]

  • Wear protective gloves, clothing, and eye/face protection.[14][17]

  • Handle in a well-ventilated area.[16]

  • Store in a cool, well-ventilated place in a tightly closed container.[14][16]

  • Avoid release to the environment.[14] In case of spillage, collect and dispose of in accordance with national regulations.[14]

References

Application Notes & Protocols: Formulating β-Ocimene for Controlled Release in Field Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of β-ocimene, a volatile monoterpene with significant potential in agriculture as a semiochemical, for controlled release in field applications. By encapsulating β-ocimene, its efficacy can be enhanced through improved stability and a sustained release profile, overcoming the challenges posed by its high volatility.[1][2]

Introduction to Controlled Release of β-Ocimene

β-Ocimene is a naturally occurring volatile organic compound found in numerous plant species. It plays a crucial role in plant defense mechanisms, often acting as a semiochemical that can attract beneficial insects (such as predators and parasitoids of herbivores) or repel pests.[1] However, its high volatility limits its effectiveness when applied directly in the field.[2]

Microencapsulation is a process in which tiny particles or droplets are surrounded by a coating to create microcapsules, which can be used to protect sensitive substances and control their release. This technique is particularly advantageous for volatile compounds like β-ocimene, offering protection from environmental degradation (e.g., from UV light and oxidation) and enabling a sustained release over an extended period.[2][3] This controlled release ensures a longer duration of action in the field, improving the cost-effectiveness and efficiency of pest management strategies.[3][4]

This document outlines two common and effective microencapsulation methods for β-ocimene: complex coacervation and solvent evaporation. It also provides protocols for characterization of the resulting microcapsules and their application in field studies using appropriate dispensers.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of β-ocimene in tritrophic interactions and the general workflow for its formulation and field testing.

Beta_Ocimene_Signaling_Pathway Plant Plant BetaOcimene β-Ocimene (Volatile Signal) Plant->BetaOcimene Releases Herbivore Herbivore Pest Herbivore->Plant Feeds on NaturalEnemy Natural Enemy (Predator/Parasitoid) NaturalEnemy->Herbivore Preys on/ Parasitizes BetaOcimene->NaturalEnemy Attracts

β-Ocimene's role in tritrophic interactions.

Experimental_Workflow Formulation β-Ocimene Formulation (Microencapsulation) Characterization Microcapsule Characterization (Size, EE, Release Kinetics) Formulation->Characterization Dispenser Dispenser Loading Characterization->Dispenser FieldStudy Field Study Deployment & Efficacy Assessment Dispenser->FieldStudy

General experimental workflow.

Experimental Protocols

Protocol 1: Microencapsulation of β-Ocimene by Complex Coacervation

Complex coacervation is a phase separation process that results in the formation of a polymer-rich coacervate phase, which can encapsulate an oily core material.[5] This method is particularly suitable for food-grade and biodegradable polymers.[5]

Materials:

  • β-Ocimene (analytical standard)

  • Gelatin (Type A or B)

  • Gum Arabic

  • Distilled water

  • Glutaraldehyde (B144438) (25% aqueous solution) - for cross-linking

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Acetic acid (5% v/v)

  • Mechanical stirrer with speed control

  • pH meter

  • Homogenizer

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in distilled water at 50°C with gentle stirring.

    • Prepare a 2% (w/v) gum arabic solution by dissolving it in distilled water at room temperature.

  • Emulsification:

    • Add a specific volume of β-ocimene to the gelatin solution to achieve the desired core-to-wall ratio (e.g., 1:1, 1:2).

    • Homogenize the mixture at high speed (e.g., 5000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining constant stirring (e.g., 300 rpm).

    • Adjust the pH of the mixture to approximately 4.0 using 5% acetic acid. This will induce the complex coacervation, and a turbid solution will be observed.[6]

  • Maturation and Cross-linking:

    • Cool the mixture to 4°C in an ice bath and allow it to stir for 1 hour to ensure complete deposition of the coacervate around the oil droplets.

    • Add a calculated amount of glutaraldehyde (e.g., 0.5% of the total polymer weight) to cross-link the microcapsule walls.

    • Allow the cross-linking reaction to proceed for 12 hours at 4°C with gentle stirring.

    • Raise the pH to 9.0 with 1 M NaOH to stop the reaction.

  • Washing and Drying:

    • Wash the microcapsules several times with distilled water by centrifugation and decantation to remove any unreacted materials.

    • Freeze-dry the microcapsules to obtain a free-flowing powder.

Protocol 2: Microencapsulation of β-Ocimene by Solvent Evaporation

The solvent evaporation method involves dissolving the polymer and the active agent in a volatile organic solvent, emulsifying this solution in a non-solvent phase, and then removing the solvent by evaporation to form solid microparticles.[4][7][8]

Materials:

  • β-Ocimene

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Dichloromethane (DCM) or another volatile organic solvent

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Magnetic stirrer

  • Homogenizer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA in DCM.

    • Add β-ocimene to the polymer solution to achieve the desired loading.

  • Emulsification:

    • Add the organic phase to the aqueous PVA solution (the continuous phase) under high-speed homogenization (e.g., 8000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.[8]

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker with a magnetic stirrer and stir at a moderate speed (e.g., 400 rpm) at room temperature for 4-6 hours to allow the DCM to evaporate completely.[7][9]

  • Collection and Washing:

    • Collect the solidified microcapsules by centrifugation.

    • Wash the microcapsules three times with distilled water to remove residual PVA.

  • Drying:

    • Freeze-dry the microcapsules to obtain a fine powder.

Characterization of β-Ocimene Microcapsules

3.3.1. Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • EE (%) = (Total amount of β-ocimene - Amount of free β-ocimene) / Total amount of β-ocimene × 100 [10][11][12][13][14]

  • LC (%) = (Total amount of β-ocimene - Amount of free β-ocimene) / Weight of microcapsules × 100 [10][11][13][14]

To determine the amount of encapsulated β-ocimene, a known weight of microcapsules is crushed and extracted with a suitable solvent (e.g., hexane). The β-ocimene content in the extract is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

3.3.2. Particle Size and Morphology:

The size distribution and surface morphology of the microcapsules can be analyzed using Scanning Electron Microscopy (SEM).[7]

3.3.3. In Vitro Release Kinetics:

The release profile of β-ocimene from the microcapsules can be determined by placing a known amount of microcapsules in a sealed vial and sampling the headspace at regular intervals for GC-MS analysis. Alternatively, the microcapsules can be placed in a solvent that slowly extracts the β-ocimene, and the concentration in the solvent can be measured over time.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization of β-ocimene microcapsules.

Table 1: Formulation and Characterization of β-Ocimene Microcapsules

Formulation CodeEncapsulation MethodCore:Wall RatioPolymer TypeParticle Size (µm, Mean ± SD)Encapsulation Efficiency (%)Loading Capacity (%)
BO-CC-1Complex Coacervation1:1Gelatin/Gum Arabic150 ± 2585.2 ± 3.142.6 ± 1.5
BO-CC-2Complex Coacervation1:2Gelatin/Gum Arabic180 ± 3092.5 ± 2.530.8 ± 0.8
BO-SE-1Solvent Evaporation1:4PLGA50 ± 1078.9 ± 4.215.8 ± 0.8
BO-SE-2Solvent Evaporation1:6PLGA65 ± 1285.1 ± 3.512.2 ± 0.5

Note: The data presented are illustrative and will vary depending on the specific experimental conditions.

Table 2: Illustrative Controlled Release Profile of β-Ocimene from Microcapsules in a Field Study

Time (Days)Formulation BO-CC-2 Cumulative Release (%)Formulation BO-SE-2 Cumulative Release (%)
115.225.8
335.655.1
760.180.3
1482.595.2
2194.899.1
2898.999.8

Note: This table presents hypothetical data based on typical release profiles for encapsulated volatile compounds. Actual field data will depend on environmental conditions such as temperature, humidity, and airflow.[1]

Field Application Protocol

5.1. Dispenser Types:

For field applications, the β-ocimene microcapsules should be loaded into appropriate controlled-release dispensers. Common types of passive dispensers include:

  • Permeable sachets: Small pouches made of a material that allows for the slow diffusion of the volatile compound.[2]

  • Polyethylene bags: Can be used with a small opening to control the release rate.[2]

  • Cotton rolls or wicks: Can be impregnated with a suspension of the microcapsules.[2]

  • Rubber septa: Often used for pheromone release and can be loaded with the microcapsule formulation.

5.2. Field Deployment:

  • Loading Dispensers: Accurately weigh and load the desired amount of β-ocimene microcapsules into the chosen dispensers.

  • Placement: Distribute the dispensers evenly throughout the study area at a predetermined density (e.g., dispensers per hectare). The placement height and location should be optimized based on the target pest and crop.

  • Monitoring: At regular intervals, collect a subset of dispensers to quantify the remaining β-ocimene to determine the in-field release rate.

  • Efficacy Assessment: Monitor the population of the target pest and/or the abundance of beneficial insects in the treated and control plots to evaluate the efficacy of the controlled-release β-ocimene formulation.

Conclusion

The formulation of β-ocimene through microencapsulation presents a promising strategy for its effective use in agricultural pest management. The protocols outlined in these application notes provide a framework for the development, characterization, and field application of controlled-release β-ocimene. Further optimization of the formulation and dispenser design will be crucial for tailoring the release profile to specific crop-pest systems and environmental conditions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Beta-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of beta-ocimene (B41892), a monoterpene of interest in various industries, including pharmaceuticals and fragrances. The described protocol offers excellent sensitivity and accuracy for the determination of this compound in complex matrices such as essential oils and plant extracts. All experimental procedures, including sample preparation, chromatographic conditions, and method validation, are outlined to ensure reliable and reproducible results.

Introduction

This compound is an acyclic monoterpene with a characteristic sweet, herbaceous aroma, found in a variety of plants.[1] It exists as two main isomers, (E)- and (Z)-β-ocimene. Due to its fragrance properties and potential therapeutic activities, accurate and reliable quantification of this compound is crucial for quality control in the pharmaceutical and cosmetic industries. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of terpenes.[2] This application note provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₆[5]
Molecular Weight136.23 g/mol [5]
CAS Number13877-91-3[5]
Boiling Point176-178 °C
AppearanceColorless to pale yellow liquid
Isomers(E)-β-ocimene and (Z)-β-ocimene[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column Newcrom R1 C18, 5 µm, 4.6 x 150 mm (or equivalent)[6]
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 225 nm
Internal Standard Tridecane (B166401) or Biphenyl
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of tridecane (or biphenyl) into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Sample Preparation

For Essential Oils:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution.

  • Dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

For Plant Material:

  • Weigh 1 g of dried and powdered plant material into a centrifuge tube.

  • Add 10 mL of hexane:ethyl acetate (B1210297) (85:15, v/v) as the extraction solvent.

  • Vortex for 5 minutes, followed by sonication for 15 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase containing the internal standard.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] The validation parameters are summarized below.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Specificity No interference from matrix components
Retention Time (β-Ocimene) Approximately 5.8 min
Retention Time (Tridecane) Approximately 7.2 min

Data Presentation

The quantitative data for the method validation is presented in the tables below for easy comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
112543
563452
10126890
25315432
50630123
1001259876

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery, %)
101.51.899.5
501.21.5101.2
1000.91.198.9

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Sample (Essential Oil or Plant Material) Extraction Extraction (for plant material) Sample->Extraction if applicable Standard This compound Standard Dilution Dilution Standard->Dilution IS Internal Standard IS->Dilution Extraction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound in various samples. The method has been thoroughly validated and demonstrates excellent linearity, precision, accuracy, and sensitivity. This protocol is well-suited for routine quality control analysis in the pharmaceutical, cosmetic, and flavor industries, as well as for research purposes.

References

Application Notes and Protocols for Genetic Engineering of Plants for Enhanced Beta-Ocimene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Beta-Ocimene and its Significance

(E)-β-ocimene is a volatile acyclic monoterpene found in a wide variety of plants. It plays a crucial role in plant defense mechanisms, acting as a repellent to herbivores and attracting natural enemies of pests.[1][2][3] Furthermore, (E)-β-ocimene is a significant component of floral scents, contributing to the attraction of pollinators.[4][5] Its pleasant aroma also makes it a valuable compound in the fragrance and flavor industries. The genetic engineering of plants to enhance the production of (E)-β-ocimene holds promise for developing crops with improved pest resistance and for the sustainable production of this valuable specialty chemical.

Biosynthesis of (E)-β-Ocimene in Plants

(E)-β-ocimene is synthesized in the plastids of plant cells via the methyl-erythritol-phosphate (MEP) pathway. The key enzyme responsible for its production is (E)-β-ocimene synthase (OCS), which catalyzes the conversion of geranyl diphosphate (B83284) (GPP) into (E)-β-ocimene.[1][6] GPP itself is formed from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are also products of the MEP pathway.

Genetic Engineering Strategies for Enhanced this compound Production

The primary strategy for enhancing (E)-β-ocimene production in plants is the overexpression of an (E)-β-ocimene synthase (OCS) gene. This can be achieved by introducing a potent OCS gene, either from the target plant species itself or from a different plant known for high (E)-β-ocimene production, under the control of a strong constitutive or tissue-specific promoter.

A recent study successfully demonstrated this approach by overexpressing a soybean (E)-β-ocimene synthase gene (GmOCS) in both soybean and tobacco plants.[1] The resulting transgenic plants exhibited significantly increased emission of (E)-β-ocimene, leading to enhanced resistance against the herbivore Spodoptera litura.[1]

Data Presentation: Enhanced (E)-β-Ocimene Production in Transgenic Plants

The following tables summarize the quantitative data on (E)-β-ocimene production from transgenic plants overexpressing (E)-β-ocimene synthase, as reported in scientific literature.

Table 1: (E)-β-Ocimene Emission from Transgenic Soybean Lines Overexpressing GmOCS

Plant LineMean (E)-β-Ocimene Emission (ng/g FW/h)Standard Deviation
Control (Wild-Type)~5± 1
GmOCS-OE1~25± 3
GmOCS-OE2~45± 5
GmOCS-OE3~30± 4
GmOCS-OE4~50± 6
GmOCS-OE5~35± 4

Data extracted and estimated from Figure 5C of "Functional Characterization of a (E)-β-Ocimene Synthase Gene Contributing to the Defense against Spodoptera litura"[1]

Table 2: (E)-β-Ocimene Emission from Transgenic Tobacco Lines Overexpressing GmOCS

Plant LineMean (E)-β-Ocimene Emission (ng/g FW/h)Standard Deviation
Control (Wild-Type)~2± 0.5
GmOCS-OE1~15± 2
GmOCS-OE2~25± 3
GmOCS-OE3~20± 2.5

Data extracted and estimated from Figure 6C of "Functional Characterization of a (E)-β-Ocimene Synthase Gene Contributing to the Defense against Spodoptera litura"[1]

Experimental Protocols

Protocol 1: Cloning of (E)-β-Ocimene Synthase (OCS) Gene and Construction of an Overexpression Vector

This protocol describes the cloning of an OCS gene and its insertion into a binary vector for plant transformation.

Materials:

  • Plant tissue with high OCS expression

  • RNA extraction kit

  • cDNA synthesis kit

  • High-fidelity DNA polymerase

  • OCS-specific primers with restriction sites

  • pENTR/D-TOPO cloning vector (or similar)

  • Binary vector for plant transformation (e.g., pK7WG2D)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB medium and plates with appropriate antibiotics

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the selected plant tissue and synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification of OCS Gene: Amplify the full-length coding sequence of the OCS gene from the cDNA using high-fidelity DNA polymerase and specific primers containing appropriate restriction sites.

  • Cloning into an Entry Vector: Clone the PCR product into an entry vector such as pENTR/D-TOPO.

  • Sequence Verification: Sequence the cloned OCS gene to confirm its identity and integrity.

  • Subcloning into a Binary Vector: Subclone the OCS gene from the entry vector into a binary vector suitable for Agrobacterium-mediated plant transformation. This is typically done using restriction digestion and ligation, or through a recombination-based system like Gateway cloning. The binary vector should contain a strong promoter (e.g., CaMV 35S) to drive the expression of the OCS gene and a selectable marker gene for identifying transgenic plants.

  • Transformation of E. coli and Plasmid Purification: Transform the ligation product into competent E. coli cells, select for positive clones on antibiotic-containing medium, and purify the plasmid DNA.

Protocol 2: Agrobacterium-Mediated Transformation of Tobacco (Nicotiana tabacum)

This protocol outlines the transformation of tobacco leaf discs with Agrobacterium tumefaciens carrying the OCS overexpression construct.[7][8][9]

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary vector with the OCS gene

  • Young, healthy tobacco plants

  • MS medium (Murashige and Skoog)

  • Hormones (e.g., NAA, BAP)

  • Antibiotics (e.g., kanamycin (B1662678) for plant selection, cefotaxime (B1668864) to eliminate Agrobacterium)

  • Sterilization solution (e.g., 10% bleach)

  • Sterile water

  • Petri dishes

  • Forceps and scalpel

Methodology:

  • Transformation of Agrobacterium: Introduce the binary vector containing the OCS gene into Agrobacterium tumefaciens by electroporation or heat shock.

  • Preparation of Agrobacterium Culture: Grow a single colony of transformed Agrobacterium in YEP medium with appropriate antibiotics overnight. Inoculate a larger culture and grow until the OD600 reaches 0.6-0.8. Pellet the bacteria by centrifugation and resuspend in liquid MS medium.

  • Preparation of Tobacco Leaf Discs: Sterilize the surface of young tobacco leaves with 10% bleach solution for 10 minutes, followed by three rinses with sterile water. Cut the leaves into small discs (approximately 1 cm²), avoiding the midrib.

  • Infection and Co-cultivation: Immerse the leaf discs in the Agrobacterium suspension for 20-30 minutes. Blot the excess bacteria on sterile filter paper and place the leaf discs on co-cultivation medium (MS medium with appropriate hormones). Incubate in the dark for 2-3 days.

  • Selection and Regeneration of Transgenic Shoots: Transfer the leaf discs to a selection medium containing MS salts, hormones, a selectable agent (e.g., kanamycin), and an antibiotic to kill the remaining Agrobacterium (e.g., cefotaxime). Subculture the explants to fresh medium every 2-3 weeks. Shoots will begin to regenerate from the callus tissue.

  • Rooting of Transgenic Shoots: Once the shoots are 2-3 cm long, excise them and transfer them to a rooting medium (MS medium without hormones but with the selectable agent).

  • Acclimatization: Once a healthy root system has developed, transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.

Protocol 3: Headspace GC-MS Analysis of this compound Emission

This protocol describes the collection and analysis of volatile organic compounds (VOCs), including β-ocimene, emitted from plants using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[10][11][12][13][14]

Materials:

  • Transgenic and wild-type plants

  • Glass vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., PDMS/DVB)

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • (E)-β-ocimene standard for identification and quantification

Methodology:

  • Sample Preparation: Excise a known amount of plant tissue (e.g., a leaf) and place it in a glass vial. Seal the vial with a septum cap.

  • Headspace Volatile Collection (SPME): Place the vial in a heating block or water bath at a controlled temperature (e.g., 40°C) for a defined period to allow volatiles to accumulate in the headspace. Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed volatiles will be thermally desorbed from the fiber onto the GC column.

  • GC Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A typical temperature program for the oven would be an initial hold at a low temperature (e.g., 40°C) followed by a gradual increase to a higher temperature (e.g., 250°C).

  • MS Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST). The identity of β-ocimene should be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantification: Create a calibration curve using different concentrations of the (E)-β-ocimene standard. The peak area of β-ocimene in the samples can then be used to quantify its emission rate, typically expressed as nanograms per gram of fresh weight per hour (ng/g FW/h).

Visualizations

beta_ocimene_biosynthesis cluster_MEP MEP Pathway (in Plastid) Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate Pyruvate->IPP multiple steps G3P Glyceraldehyde-3-Phosphate G3P->IPP multiple steps DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Diphosphate IPP->GPP DMAPP->GPP OCS (E)-β-Ocimene Synthase GPP->OCS beta_Ocimene (E)-β-Ocimene OCS->beta_Ocimene

Caption: Biosynthetic pathway of (E)-β-ocimene.

experimental_workflow cluster_vector Vector Construction cluster_plant Plant Transformation cluster_analysis Analysis RNA_extraction RNA Extraction & cDNA Synthesis PCR PCR Amplification of OCS Gene RNA_extraction->PCR Cloning Cloning into Binary Vector PCR->Cloning Agro_transformation Transformation of Agrobacterium Cloning->Agro_transformation Leaf_disc Preparation of Leaf Discs Agro_transformation->Leaf_disc Infection Infection & Co-cultivation Leaf_disc->Infection Selection Selection & Regeneration Infection->Selection Rooting Rooting of Transgenic Shoots Selection->Rooting Acclimatization Acclimatization Rooting->Acclimatization VOC_collection Headspace Volatile Collection (SPME) Acclimatization->VOC_collection GCMS GC-MS Analysis VOC_collection->GCMS Data_analysis Data Analysis & Quantification GCMS->Data_analysis

Caption: Experimental workflow for enhancing this compound.

References

Troubleshooting & Optimization

Overcoming the instability of beta-Ocimene during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on mitigating the inherent instability of beta-Ocimene during storage and analytical procedures.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the handling and analysis of this compound.

Storage Instability

Symptom: Loss of this compound concentration or the appearance of unknown peaks in the chromatogram of stored samples.

Possible Cause Troubleshooting Step Expected Outcome
Exposure to Oxygen Store under an inert atmosphere (e.g., nitrogen or argon). Use vials with airtight septa.Minimized oxidative degradation, preserving the integrity of this compound.
Elevated Temperature Store samples at low temperatures. For short-term storage (days to weeks), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or below is optimal.[1][2]Reduced rate of thermal degradation and isomerization.
Exposure to Light Store samples in amber vials or protect them from light by wrapping them in aluminum foil.[3]Prevention of photo-oxidation and photodegradation pathways.
Presence of Contaminants Ensure the use of high-purity solvents and clean storage vials to avoid catalytic degradation.Reduced potential for contaminant-induced degradation of this compound.
Analytical Instability (GC-MS)

Symptom: Poor peak shape (tailing or fronting), inconsistent peak areas, or the appearance of degradation-related peaks in the chromatogram.

Possible Cause Troubleshooting Step Expected Outcome
Thermal Degradation in the Inlet Lower the GC inlet temperature. A starting point of 180-200°C is recommended.[4]Minimized on-column thermal degradation, leading to a more accurate quantification of this compound.
Active Sites in the Inlet Use a deactivated (silanized) inlet liner. If using a liner with glass wool, ensure it is also deactivated. Regularly replace the liner, especially when analyzing complex matrices.[5][6]Reduced catalytic degradation of this compound, resulting in improved peak shape and reproducibility.
Column-Related Issues Ensure the use of a suitable GC column (e.g., a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane). If peak tailing persists, consider trimming the front end of the column or replacing it.Improved peak symmetry and resolution from other components in the sample.
Co-elution with Other Terpenes Optimize the temperature program of the GC method to improve separation. If co-elution persists (e.g., with limonene (B3431351) or p-cymene), utilize mass spectrometry (MS) in Selected Ion Monitoring (SIM) mode for selective quantification.[7]Accurate identification and quantification of this compound, even in the presence of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The degradation of this compound can occur through oxidation and isomerization. Ozonolysis, a form of oxidation, can lead to the formation of smaller volatile compounds such as formaldehyde, acetone, methylglyoxal, and hydroxyacetone. Thermal stress can cause isomerization to other terpene structures.

Q2: What is the expected shelf-life of this compound under optimal storage conditions?

A2: When stored properly in a cool, dark place under an inert atmosphere, this compound can be stable for 24 months or longer.[3] However, stability is highly dependent on the purity of the compound and the absence of pro-oxidants. Regular analytical checks are recommended for long-term stored samples.

Q3: Can I use antioxidants to stabilize my this compound samples?

A3: Yes, the addition of antioxidants can significantly improve the stability of this compound. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and natural antioxidants like alpha-tocopherol (B171835) (Vitamin E) have been shown to be effective in preventing the oxidation of similar compounds.[8] The choice and concentration of the antioxidant should be validated for your specific application to ensure it does not interfere with downstream analysis.

Q4: Is encapsulation a viable method for stabilizing this compound?

A4: Encapsulation, particularly with cyclodextrins, is a promising technique for enhancing the stability of volatile terpenes like this compound. By forming an inclusion complex, the this compound molecule is protected from environmental factors such as oxygen and light, which can significantly reduce its degradation rate.[9][10][11]

Q5: What are the key considerations for quantitative analysis of this compound by GC-MS?

A5: For accurate quantification, it is crucial to minimize on-column degradation by using a low inlet temperature and a deactivated liner. The use of an internal standard is highly recommended to correct for injection volume variations. Due to potential co-elution with other terpenes, a mass spectrometer detector is preferred over a Flame Ionization Detector (FID) for selective detection and quantification.[7]

Data Presentation

The following tables summarize the impact of various conditions and stabilization techniques on the stability of monoterpenes, including this compound.

Table 1: Influence of Storage Temperature on the Stability of Terpenes in Essential Oil (3-Month Period)

Storage TemperatureKey Observations for Monoterpenes
-20°C (Freezer) Considered the most stable condition with minimal changes in terpene profile.[1]
4°C (Refrigerator) Generally stable, with only minor degradation of some sensitive monoterpenes.[1]
25°C (Room Temperature) Noticeable degradation of some monoterpenes, with the potential for isomerization and oxidation over time.[1]

Note: Data is generalized from studies on essential oils containing various monoterpenes. The stability of pure this compound may vary.

Table 2: Effectiveness of Common Antioxidants in Stabilizing Lipids (Proxy for Terpene Stability)

AntioxidantTypical Concentration RangeEfficacy in Preventing Oxidation
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Highly effective synthetic antioxidant.[8]
alpha-Tocopherol (Vitamin E) 0.01% - 0.5% (w/v)Effective natural antioxidant, though its efficacy can be concentration-dependent.[8]

Note: Optimal concentrations for this compound stabilization may need to be determined empirically.

Experimental Protocols

Protocol 1: Stabilization of this compound with an Antioxidant

Objective: To prepare a stabilized stock solution of this compound for storage.

Materials:

  • This compound standard

  • High-purity solvent (e.g., ethanol (B145695) or hexane)

  • Antioxidant (e.g., BHT or alpha-tocopherol)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (nitrogen or argon)

Procedure:

  • Prepare a stock solution of the chosen antioxidant (e.g., 1% w/v BHT in ethanol).

  • In a clean amber vial, add the required volume of the this compound standard.

  • Add the antioxidant stock solution to achieve the desired final concentration (e.g., 0.05% BHT).

  • Dilute the mixture to the final desired concentration with the high-purity solvent.

  • Gently purge the headspace of the vial with an inert gas for 10-15 seconds.

  • Immediately cap the vial tightly.

  • Store the stabilized solution at the appropriate temperature (-20°C for long-term storage).

Protocol 2: Encapsulation of this compound with beta-Cyclodextrin (B164692) (Kneading Method)

Objective: To prepare a solid, stable inclusion complex of this compound.

Materials:

  • This compound

  • beta-Cyclodextrin

  • Distilled water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the desired molar ratio of this compound to beta-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • In a mortar, add the calculated amount of beta-cyclodextrin and a small amount of water to form a paste.

  • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the beta-cyclodextrin paste while continuously kneading with the pestle.

  • Continue kneading for a specified time (e.g., 60 minutes) to facilitate the formation of the inclusion complex.

  • The resulting paste is then dried in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried powder is the this compound-cyclodextrin inclusion complex.

Visualizations

cluster_storage Storage Phase Beta-Ocimene_Sample β-Ocimene Sample Degradation_Factors Degradation Factors (Oxygen, Heat, Light) Beta-Ocimene_Sample->Degradation_Factors Exposure leads to Stabilization_Methods Stabilization Methods (Inert Gas, Low Temp, Amber Vials, Antioxidants, Encapsulation) Beta-Ocimene_Sample->Stabilization_Methods Application of Degradation_Factors->Beta-Ocimene_Sample Degradation Stable_Sample Stable β-Ocimene Sample Stabilization_Methods->Stable_Sample Results in

Caption: Logical workflow for ensuring this compound stability during storage.

cluster_analysis GC-MS Analysis Phase Sample_Injection Sample Injection GC_Inlet GC Inlet (Potential for Thermal Degradation & Active Sites) Sample_Injection->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Optimized Conditions (Low Temp, Deactivated Liner) MS_Detector MS Detector (Detection & Quantification) GC_Column->MS_Detector Chromatogram Accurate Chromatogram MS_Detector->Chromatogram

Caption: Experimental workflow for the analysis of this compound by GC-MS.

References

Technical Support Center: Optimizing GC Parameters for the Separation of Ocimene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) parameters for the effective separation of ocimene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common ocimene isomers, and why is their separation challenging?

A1: The most common ocimene isomers encountered in natural products and essential oils are α-ocimene, (E)-β-ocimene (trans-β-ocimene), and (Z)-β-ocimene (cis-β-ocimene). Their separation is challenging due to their structural similarity and close boiling points, which can lead to co-elution on standard GC columns.[1] Effective separation is crucial for accurate identification and quantification, as the isomeric ratio can vary significantly between sources.

Q2: Which type of GC column is best suited for separating ocimene isomers?

A2: The choice of GC column is critical for resolving ocimene isomers. For separating the geometric isomers, (E)-β-ocimene and (Z)-β-ocimene, a polar stationary phase is highly recommended. Polyethylene glycol (PEG) columns, often referred to as WAX columns, have demonstrated successful separation of these isomers.[2] For general terpene profiling, a non-polar column (e.g., 5% phenyl-methylpolysiloxane) can be used, but may not provide baseline resolution of all ocimene isomers. In complex matrices, a two-dimensional GC (GCxGC) approach, which utilizes two columns of different polarities, can significantly enhance separation.

Q3: What are the key GC parameters to optimize for ocimene isomer separation?

A3: Beyond the column, several other parameters must be carefully optimized:

  • Oven Temperature Program: A slow initial temperature ramp rate (e.g., 2-5 °C/min) is crucial for improving the resolution of volatile monoterpenes like ocimene.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) should be optimized to ensure maximum column efficiency.

  • Inlet Temperature: A sufficiently high temperature is needed for complete vaporization of the sample without causing thermal degradation of the analytes.

  • Injection Technique: The choice between split, splitless, and headspace injection will depend on the concentration of ocimene isomers in the sample. For trace analysis of these volatile compounds, headspace or splitless injection is often preferred.

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of (E)-β-ocimene and (Z)-β-ocimene.

Potential Cause Recommended Solution
Inappropriate Column Polarity Switch to a polar stationary phase, such as a WAX column (e.g., DB-WAX, HP-20M). These columns provide better selectivity for geometric isomers.[2]
Temperature Program Too Fast Decrease the initial oven temperature ramp rate to 2-3 °C/min to increase the time the isomers spend interacting with the stationary phase.
Suboptimal Carrier Gas Flow Optimize the carrier gas flow rate to achieve the highest column efficiency. This can be determined by performing a van Deemter analysis.

Problem 2: Ocimene isomers are co-eluting with other terpenes (e.g., limonene, p-cymene).

Potential Cause Recommended Solution
Lack of Selectivity on the Current Column If using a non-polar column, switch to a mid-polarity or polar column to alter the elution order. Alternatively, use a mass spectrometry (MS) detector to deconvolute the co-eluting peaks based on their mass spectra.[3]
Complex Sample Matrix For highly complex samples like essential oils, consider using comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation.[4]
Confirmation of Co-elution Use a mass spectrometer to examine the mass spectra across the peak. If the spectra change, it indicates co-elution.[5]

Problem 3: Peak tailing observed for ocimene isomers.

Potential Cause Recommended Solution
Active Sites in the Inlet or Column Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trim the first few centimeters of the column from the inlet side.
Column Overload Reduce the injection volume or dilute the sample. A split injection with a higher split ratio can also help.
Inlet Temperature Too Low Ensure the inlet temperature is sufficient to completely vaporize the sample.

Quantitative Data Summary

The following tables provide starting points for method development based on literature data. Retention times can vary significantly between instruments and laboratories. Retention indices provide a more standardized measure.

Table 1: Example GC Columns and Conditions for Ocimene Isomer Analysis

Column Type Stationary Phase Dimensions Typical Application
Polar Polyethylene Glycol (WAX)30 m x 0.25 mm, 0.25 µmSeparation of (E)- and (Z)-β-ocimene isomers.[2]
Non-polar 5% Phenyl-methylpolysiloxane30 m x 0.25 mm, 0.25 µmGeneral terpene profiling, may not resolve all isomers.[1][4]
Chiral Derivatized Cyclodextrin30 m x 0.25 mm, 0.25 µmSeparation of terpene enantiomers (less common for ocimene).[6][7]

Table 2: Kovats Retention Indices for Ocimene Isomers on Different Stationary Phases

Isomer Non-polar (DB-5 type) Polar (WAX type)
(Z)-β-Ocimene ~1040~1245
(E)-β-Ocimene ~1050Not widely reported
α-Ocimene ~1002Not widely reported

Note: Retention indices are approximate and can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Separation of (E)- and (Z)-β-Ocimene using a Polar GC Column

This protocol provides a starting point for the separation of the geometric isomers of β-ocimene.

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column: DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250 °C. For dilute samples, use splitless mode with a 1-minute purge delay. For more concentrated samples, use a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector:

    • FID: 280 °C.

    • MS: Transfer line at 280 °C, ion source at 230 °C.

  • Sample Preparation: Dilute the essential oil or sample extract in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

Visualizations

GC_Method_Optimization_Workflow GC Method Optimization Workflow for Ocimene Isomers cluster_0 Initial Setup cluster_1 Optimization Cycle cluster_2 Troubleshooting cluster_3 Final Method start Define Analytical Goal: Separate Ocimene Isomers col_select Select Column: Polar (WAX) for E/Z isomers Non-polar for general screening start->col_select initial_params Set Initial Parameters: Injector Temp: 250°C Oven: 60°C start, 5°C/min ramp Carrier Flow: 1.2 mL/min col_select->initial_params run_test Inject Standard & Acquire Chromatogram initial_params->run_test eval_res Evaluate Resolution & Peak Shape run_test->eval_res good_sep Acceptable Separation? eval_res->good_sep Assess coelution Co-elution? tailing Peak Tailing? coelution->tailing No adjust_ramp Decrease Ramp Rate (e.g., to 3°C/min) coelution->adjust_ramp Yes adjust_flow Optimize Flow Rate tailing->adjust_flow No check_inlet Check Inlet Liner & Column Installation tailing->check_inlet Yes adjust_ramp->run_test adjust_flow->run_test check_inlet->run_test good_sep->coelution No finalize Finalize & Validate Method good_sep->finalize Yes

Caption: Workflow for optimizing GC parameters for ocimene isomer separation.

Troubleshooting_Tree Troubleshooting Co-elution of Ocimene Isomers start Poor Resolution or Co-elution Observed q_isomers Are (E)- and (Z)-β-ocimene co-eluting? start->q_isomers q_other_terpenes Is ocimene co-eluting with other terpenes (e.g., limonene)? q_isomers->q_other_terpenes No sol_polar_col Action: Use a polar (WAX) stationary phase. q_isomers->sol_polar_col Yes sol_change_col Action: Change column polarity (non-polar to polar or vice-versa). q_other_terpenes->sol_change_col Yes sol_slow_ramp Action: Decrease oven temperature ramp rate. sol_polar_col->sol_slow_ramp If still co-eluting sol_ms_deconv Action: Use MS detector and deconvolute peaks. sol_change_col->sol_ms_deconv Alternative sol_gcxgc For complex matrices: Consider GCxGC. sol_change_col->sol_gcxgc sol_ms_deconv->sol_gcxgc

Caption: Decision tree for troubleshooting co-elution issues with ocimene isomers.

References

Technical Support Center: Minimizing Beta-Ocimene Degradation During Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of beta-Ocimene during plant extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its preservation important?

A1: this compound is a volatile monoterpene found in a variety of plants, contributing to their characteristic aroma. It exists in two primary isomers: cis-β-Ocimene and trans-β-Ocimene.[1][2][3] Preservation of this compound is crucial as it is a key component of many essential oils and contributes to the therapeutic and aromatic profile of plant extracts. Its degradation can lead to a loss of bioactivity and a change in the sensory properties of the final product.

Q2: What are the main factors that cause this compound degradation during extraction?

A2: The primary factors leading to the degradation of volatile terpenes like this compound are:

  • Heat: High temperatures can cause isomerization, oxidation, and polymerization of this compound.[4]

  • Light: Exposure to UV light can induce photochemical reactions, leading to degradation.

  • Oxygen: The presence of oxygen can lead to oxidation, forming various degradation products.

  • pH: Extreme acidic or alkaline conditions can catalyze degradation reactions.

  • Enzymatic Activity: Endogenous plant enzymes can degrade this compound if not properly inactivated.

Q3: Which extraction method is generally best for preserving this compound?

A3: Supercritical Fluid Extraction (SFE) with CO2 is often considered the superior method for preserving volatile compounds like this compound. This is because it utilizes low temperatures and pressures, minimizing thermal degradation and preserving the original terpene profile of the plant material.[5][6][7]

Q4: How can I minimize this compound degradation before the extraction process begins?

A4: Proper handling and storage of the plant material are critical. It is recommended to freeze fresh plant material immediately after harvesting to minimize enzymatic degradation and the loss of volatile compounds. If drying is necessary, it should be done at low temperatures and in the dark.

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of this compound.

Issue 1: Low yield of this compound in the final extract.
Possible Cause Troubleshooting Step
Degradation during drying/storage Freeze-dry or freeze fresh plant material immediately after harvest. Store in airtight, opaque containers at low temperatures (-20°C or below).
Inefficient extraction method Consider switching to a more suitable method like Supercritical CO2 Extraction (SFE) for higher recovery of volatile compounds.
Suboptimal extraction parameters Optimize parameters such as temperature, pressure, and extraction time for your specific plant material and chosen method.
Loss during solvent removal Use low-temperature vacuum distillation or rotary evaporation to remove the solvent. Avoid high heat.[8][9][10]
Issue 2: Presence of unexpected compounds or isomers in the extract.
Possible Cause Troubleshooting Step
Thermal isomerization Lower the extraction temperature. For steam distillation, consider using vacuum steam distillation to reduce the boiling point of water.[8][11]
Oxidation Purge the extraction system with an inert gas like nitrogen or argon to remove oxygen. Use antioxidants if compatible with your downstream applications.
Acid/base-catalyzed reactions Ensure the pH of the extraction solvent is neutral. Buffer the solvent if necessary, especially when using aqueous solutions.
Contamination from equipment Thoroughly clean all glassware and equipment with appropriate solvents to remove any residues from previous extractions.

Quantitative Data Summary

The following table provides a comparative overview of this compound yield from different extraction methods, based on available literature.

Extraction Method Plant Material β-Ocimene Yield (% of essential oil) Key Advantages Key Disadvantages Reference
Supercritical Fluid Extraction (SFE) Aromatic Tagetes27.49%High selectivity, low-temperature operation, preserves volatile compounds.[5][6][7]High initial equipment cost.[5]
Steam Distillation (SD) Aromatic TagetesNot specified, but lower than SFERelatively low cost, well-established method.High temperatures can cause degradation and loss of volatile compounds.[12][13][5]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) for Monoterpenes

This protocol is a general guideline for the extraction of monoterpenes, including this compound, using supercritical CO2.

1. Sample Preparation:

  • Freeze-dry fresh plant material to a moisture content of 5-10%.
  • Grind the dried material to a particle size of 0.5-1.0 mm.

2. SFE System Preparation:

  • Ensure the SFE system is clean and free of contaminants.
  • Set the extraction vessel temperature to 40-60°C.
  • Set the separator temperature and pressure to optimize the collection of volatile compounds (e.g., 20-30°C and 5-10 MPa).

3. Extraction:

  • Load the ground plant material into the extraction vessel.
  • Pressurize the system with CO2 to the desired extraction pressure (e.g., 8-12 MPa).
  • Maintain a constant CO2 flow rate (e.g., 2-4 kg/h ) for the duration of the extraction (typically 1-3 hours).

4. Collection:

  • The extract is collected in the separator as the CO2 expands and loses its solvent power.
  • Store the collected extract in an airtight, opaque vial at low temperature.

Protocol 2: Low-Temperature Vacuum Steam Distillation

This method minimizes thermal degradation by reducing the boiling point of water.[8][9][11]

1. Sample Preparation:

  • Use fresh or frozen plant material. Grinding can increase surface area but may also lead to some loss of volatiles.

2. Apparatus Setup:

  • Set up a steam distillation apparatus with a vacuum pump connected to the system.
  • Ensure all joints are properly sealed to maintain vacuum.

3. Distillation:

  • Place the plant material in the distillation flask with water.
  • Apply a vacuum to the system to reduce the pressure (e.g., to the vapor pressure of water at the desired temperature).
  • Gently heat the flask to generate steam at a lower temperature (e.g., 50-70°C).
  • Continue distillation until no more essential oil is collected in the condenser.

4. Collection:

  • Collect the distillate, which will contain both water and the essential oil.
  • Separate the essential oil from the aqueous layer using a separatory funnel.
  • Dry the essential oil over anhydrous sodium sulfate (B86663) and store it in an airtight, opaque vial at low temperature.

Protocol 3: Low-Temperature Solvent Extraction

This protocol uses organic solvents at low temperatures to minimize degradation.

1. Sample Preparation:

  • Freeze-dry and grind the plant material.

2. Extraction:

  • Submerge the ground plant material in a suitable solvent (e.g., hexane, ethanol, or a mixture) in a sealed container.
  • Place the container in a cold environment (e.g., a refrigerator or a temperature-controlled shaker) at 4-10°C.
  • Agitate the mixture for a specified period (e.g., 12-24 hours).

3. Filtration and Solvent Removal:

  • Filter the mixture to separate the extract from the plant material.
  • Remove the solvent from the extract using a rotary evaporator under vacuum and at a low temperature (e.g., <40°C).

4. Storage:

  • Store the final extract in an airtight, opaque vial at low temperature.

Visualizations

Experimental_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction Harvest Harvest Plant Material Freeze Immediate Freezing Harvest->Freeze Grind Grinding (Cryogenic optional) Freeze->Grind SFE Supercritical CO2 Extraction Grind->SFE Method 1 VSD Vacuum Steam Distillation Grind->VSD Method 2 LTSE Low-Temp Solvent Extraction Grind->LTSE Method 3 Separation Separation/Filtration SFE->Separation VSD->Separation LTSE->Separation SolventRemoval Solvent Removal (Low Temp) Separation->SolventRemoval Storage Store Extract (-20°C, Dark, Airtight) SolventRemoval->Storage

Caption: General workflow for minimizing this compound degradation.

Troubleshooting_Degradation cluster_causes Primary Causes cluster_solutions Mitigation Strategies Issue Degradation of this compound Heat Excessive Heat Issue->Heat Light Light Exposure Issue->Light Oxygen Oxygen Exposure Issue->Oxygen pH Non-neutral pH Issue->pH LowTemp Low-Temperature Methods (SFE, Vacuum Distillation) Heat->LowTemp Solution Protect Protect from Light (Opaque Containers) Light->Protect Solution Inert Inert Atmosphere (Nitrogen/Argon Purge) Oxygen->Inert Solution Neutral Neutral pH Solvents (Buffering) pH->Neutral Solution

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Photochemical Synthesis of Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photochemical synthesis of ocimene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of ocimene from α-pinene.

Troubleshooting Guide

This guide addresses common issues encountered during the photochemical synthesis of ocimene, offering potential causes and solutions to enhance reaction efficiency and product yield.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of α-Pinene Inadequate Light Source: The wavelength or intensity of the UV light may be insufficient to excite the photosensitizer effectively.- Ensure the UV lamp emits in the range of 180-400 nm.[1] - Verify the lamp's output and age, as intensity can decrease over time. - Position the lamp as close as practical to the reaction vessel to maximize photon flux.
Ineffective Photosensitizer: The chosen photosensitizer may not have the appropriate triplet energy to sensitize α-pinene efficiently. Benzophenone (B1666685), for example, is reported to be an ineffective photosensitizer for this reaction.[2]- Use a proven photosensitizer such as acetophenone (B1666503) or propiophenone (B1677668).[2] - Ensure the photosensitizer is of high purity.
Presence of Quenchers: Impurities in the solvent or starting material can quench the excited state of the photosensitizer.- Use high-purity, spectroscopy-grade solvents. - Purify the α-pinene via distillation before use.
Low Yield of Ocimene with Significant Byproduct Formation Photo-oxidation of α-Pinene: The presence of oxygen can lead to the formation of oxidation byproducts such as α-pinene oxide, verbenol, verbenone, and campholenic aldehyde.[3][4]- Degas the reaction mixture thoroughly before irradiation by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[5] - Maintain an inert atmosphere over the reaction throughout the irradiation period.[5]
Isomerization of α-Pinene Oxide: If α-pinene oxide is formed, it can further isomerize to campholenic aldehyde, especially in the presence of acidic catalysts or at higher temperatures.[3][6]- Maintain a neutral reaction medium. - Control the reaction temperature; lower temperatures may suppress isomerization.[3]
Formation of Other Isomers: Besides ocimene, other isomers like limonene (B3431351), camphene (B42988), and tricyclene (B1222867) can be formed, particularly in thermal or acid-catalyzed reactions.[7][8]- Ensure the reaction is driven photochemically and not by excessive heat. - Use a photosensitizer to favor the desired isomerization pathway to ocimene.
Reaction Stalls or Proceeds Very Slowly Sub-optimal Sensitizer (B1316253) Concentration: The concentration of the photosensitizer can affect the rate of reaction.- Optimize the concentration of the photosensitizer. While specific optimal concentrations can vary, a starting point could be in the range of common catalyst loadings.
Insufficient Irradiation Time: The reaction may not have been irradiated for a sufficient duration to achieve high conversion.- Monitor the reaction progress over time using techniques like GC analysis to determine the optimal irradiation period.[9]
Inner Filter Effect: At high concentrations of the photosensitizer or α-pinene, the light may be absorbed near the surface of the reaction vessel, preventing it from penetrating the entire solution.- Adjust the concentrations of the reactants. - Ensure efficient stirring to bring all molecules into the irradiated zone.

Frequently Asked Questions (FAQs)

Q1: What is the expected quantum yield for the photochemical synthesis of ocimene from α-pinene?

A1: The initial polychromatic quantum yield for the acetophenone-sensitized photoisomerization of α-pinene to ocimene has been reported to be approximately 0.8.[2] The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules of product formed per photon absorbed.

Q2: Which photosensitizers are most effective for this synthesis?

A2: Acetophenone and propiophenone have been reported to be effective photosensitizers for the conversion of α-pinene to cis- and trans-β-ocimene.[2] A US patent also lists a variety of other potential photosensitizing agents, including aromatic hydrocarbons (benzene, xylene, toluene), other ketones (acetone), and more.[1] It is important to note that benzophenone has been found to be an ineffective photosensitizer for this specific reaction.[2]

Q3: What is the proposed mechanism for the photosensitized isomerization of α-pinene to ocimene?

A3: The proposed mechanism involves the following steps:

  • The photosensitizer (e.g., acetophenone) absorbs UV light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

  • The excited triplet sensitizer transfers its energy to an α-pinene molecule, promoting it to its triplet state.

  • The triplet α-pinene undergoes a rearrangement, leading to the formation of a biradical intermediate.

  • This biradical intermediate then cleaves to form the final products, cis- and trans-β-ocimene.

Q4: What are the typical byproducts I should expect to see in the GC-MS analysis?

A4: If oxygen is not completely excluded, you may observe oxidation products such as α-pinene oxide, verbenol, verbenone, and campholenic aldehyde.[3][4] In some cases, minor amounts of other isomers like limonene and camphene might be present.[7]

Q5: How does temperature affect the yield of the reaction?

A5: The photochemical synthesis of ocimene from α-pinene can be carried out over a broad temperature range, from -40°C to 100°C.[1] While the initial photochemical step is largely temperature-independent, subsequent thermal reactions of intermediates or byproducts can be influenced by temperature. Higher temperatures may favor the formation of undesired isomerization byproducts.[3] It is advisable to control the temperature to maintain selectivity towards ocimene.

Experimental Protocols

Detailed Protocol for Photochemical Synthesis of Ocimene

This protocol provides a detailed methodology for the photosensitized conversion of α-pinene to ocimene.

Materials:

  • α-Pinene (high purity, freshly distilled)

  • Acetophenone (reagent grade, used as photosensitizer)

  • Solvent (e.g., benzene, toluene, or xylene; spectroscopy grade)

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system. The reaction vessel should be made of a material transparent to the UV wavelengths being used (e.g., quartz).

Procedure:

  • Reactor Setup: Assemble the photochemical reactor. Ensure the reaction vessel is clean and dry. If using an immersion well for the lamp, ensure it is properly sealed.

  • Preparation of Reaction Mixture: In a suitable flask, prepare a solution of α-pinene in the chosen solvent. The concentration of α-pinene can be varied, but a starting point could be a 1 M solution. Add the photosensitizer, acetophenone. The concentration of the sensitizer should be optimized, a typical starting point is 0.1 M.

  • Degassing: Transfer the reaction mixture to the photochemical reactor. Degas the solution for at least 30 minutes by bubbling a gentle stream of inert gas (nitrogen or argon) through it. This step is crucial to prevent photo-oxidation.[5]

  • Irradiation: After degassing, maintain a positive pressure of the inert gas over the solution. Start the cooling system to maintain the desired reaction temperature. Turn on the UV lamp to initiate the reaction. The irradiation time will depend on the scale of the reaction, lamp intensity, and desired conversion. Monitor the progress of the reaction by taking small aliquots at regular intervals.

  • Reaction Monitoring: Analyze the aliquots using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the formation of ocimene isomers.[9]

  • Work-up: Once the desired conversion is reached, turn off the UV lamp and stop the reaction.

  • Product Isolation: The ocimene isomers can be isolated from the reaction mixture by fractional distillation under reduced pressure to separate them from the higher-boiling photosensitizer and any unreacted α-pinene.

Visualizations

Reaction Pathway for Photosensitized Isomerization of α-Pinene

Reaction_Pathway cluster_sensitizer Photosensitizer Excitation cluster_pinene α-Pinene Isomerization Sensitizer_G Sensitizer (S₀) Sensitizer_S1 Sensitizer (S₁) Sensitizer_G->Sensitizer_S1 hν (UV Light) Sensitizer_T1 Sensitizer (T₁) Sensitizer_S1->Sensitizer_T1 Intersystem Crossing Sensitizer_T1->Sensitizer_G aPinene_T1 α-Pinene (T₁) Sensitizer_T1->aPinene_T1 Energy Transfer aPinene_G α-Pinene (S₀) Biradical Biradical Intermediate aPinene_T1->Biradical Rearrangement Ocimene cis/trans-β-Ocimene Biradical->Ocimene Cleavage

Caption: Proposed reaction pathway for the photosensitized isomerization of α-pinene to ocimene.

Experimental Workflow for Ocimene Synthesis

Workflow Start Start Prepare_Solution Prepare Solution (α-Pinene, Sensitizer, Solvent) Start->Prepare_Solution Degas Degas with Inert Gas (e.g., N₂ or Ar) Prepare_Solution->Degas Irradiate Irradiate with UV Light (Controlled Temperature) Degas->Irradiate Monitor Monitor Reaction (GC/GC-MS) Irradiate->Monitor Check_Conversion Desired Conversion Reached? Monitor->Check_Conversion Workup Reaction Work-up Isolate Isolate Ocimene (Fractional Distillation) Workup->Isolate End End Product: Ocimene Isolate->End Check_Conversion->Irradiate No Check_Conversion->Workup Yes

Caption: A typical experimental workflow for the photochemical synthesis of ocimene.

References

Troubleshooting poor resolution of beta-Ocimene peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor resolution of beta-Ocimene peaks in chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing poor resolution or co-eluting with other terpenes?

Poor resolution of this compound is a common issue in gas chromatography (GC) and can be caused by several factors. Terpenes, being volatile and often isomeric, present unique analytical challenges.[1] Common reasons for poor resolution include:

  • Suboptimal GC Parameters: Incorrect oven temperature programs, flow rates, or inlet temperatures can lead to inadequate separation.

  • Improper Column Selection: The choice of stationary phase is critical for separating structurally similar terpenes.

  • Sample Overload: Injecting too much sample can cause peak fronting and a loss of resolution.[2][3]

  • Co-elution with other Terpenes: this compound often co-elutes with other monoterpenes like myrcene (B1677589) and limonene (B3431351) due to their similar boiling points and polarities.[4]

  • Thermal Isomerization: this compound is thermally unstable and can isomerize at elevated temperatures within the GC inlet, leading to broadened or multiple peaks.[5]

Q2: How can I improve the separation of this compound from other co-eluting terpenes?

To improve separation, a systematic optimization of your GC method is necessary. Here are some key strategies:

  • Optimize the Temperature Program: A slower oven ramp rate can enhance the separation of closely eluting compounds.[6] For instance, a ramp of 3°C/min has been shown to be effective in separating terpenes.[7]

  • Adjust the Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency and, consequently, resolution.

  • Select an Appropriate GC Column: A column with a stationary phase that provides good selectivity for terpenes is crucial. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) is a commonly used and effective choice.[7][8]

  • Reduce Sample Concentration: Diluting your sample can prevent column overload and improve peak shape.[3][9]

  • Lower the Inlet Temperature: To minimize the thermal degradation and isomerization of this compound, it is advisable to use the lowest possible inlet temperature that still ensures efficient volatilization of the analytes.[10]

Q3: What are the typical GC parameters for this compound analysis?

Optimized GC parameters are essential for achieving good resolution of this compound. The following tables summarize typical starting parameters for GC-FID and GC-MS analysis.

Data Presentation: GC Parameters

Table 1: Typical Gas Chromatography-Flame Ionization Detection (GC-FID) Parameters for Terpene Analysis [7]

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Inlet Temperature 250°C
Split Ratio 15:1
Oven Program Initial: 70°C for 2 minRamp 1: 3°C/min to 85°CRamp 2: 2°C/min to 165°C, hold for 1 minRamp 3: 30°C/min to 250°C, hold for 20 min
Detector Temperature 300°C
Injection Volume 2 µL

Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Terpene Analysis [11]

ParameterValue
Column SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.22 mL/min
Inlet Temperature 250°C
Split Ratio 10:1
Oven Program Initial: 50°C for 1 minRamp: 4°C/min to 200°CHold: 1 min at 200°C
Transfer Line Temp. 250°C
Ion Source Temp. 200°C
Mass Range 40-450 m/z

Experimental Protocols

Protocol 1: Sample Preparation for GC Analysis of this compound in Plant Material [7][9][12]

This protocol outlines a standard procedure for preparing plant material for this compound analysis via GC.

  • Sample Collection and Storage: Collect fresh plant material and, to prevent the loss of volatile terpenes, store samples frozen until analysis.[10]

  • Grinding: To ensure a representative sample, freeze the plant material with liquid nitrogen before grinding to a fine powder. This minimizes heat generation and subsequent loss of volatile compounds.[10]

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a 15 mL centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., ethyl acetate).

    • Sonicate the mixture for 15 minutes to facilitate extraction.

    • Centrifuge the mixture at 3000 rpm for 5 minutes.

  • Sample Dilution:

    • Carefully transfer the clear supernatant to a new vial.

    • If necessary, dilute the extract with the same solvent to a concentration suitable for GC analysis (typically in the range of 1 mg/mL).

  • Vialing:

    • Transfer approximately 1.5 mL of the final diluted sample into a 2 mL autosampler vial.

    • Seal the vial with a screw or crimp cap to prevent solvent evaporation.

Mandatory Visualization

Troubleshooting_Workflow start Poor this compound Peak Resolution check_params Verify GC Parameters start->check_params check_column Evaluate Column Performance start->check_column check_sample Assess Sample Preparation start->check_sample optimize_temp Optimize Oven Temperature Program (e.g., slower ramp rate) check_params->optimize_temp Incorrect Program? adjust_flow Adjust Carrier Gas Flow Rate (to optimal linear velocity) check_params->adjust_flow Suboptimal Flow? select_column Select Appropriate Column (e.g., 5% phenyl-methylpolysiloxane) check_column->select_column Wrong Phase? dilute_sample Dilute Sample (to prevent overload) check_sample->dilute_sample Overloaded? lower_inlet_temp Lower Inlet Temperature (to minimize isomerization) check_sample->lower_inlet_temp Thermal Degradation? good_resolution Good Resolution Achieved optimize_temp->good_resolution adjust_flow->good_resolution select_column->good_resolution dilute_sample->good_resolution lower_inlet_temp->good_resolution

Caption: Troubleshooting workflow for poor this compound peak resolution.

GC_Parameter_Relationships cluster_parameters GC Parameters cluster_effects Effects on Chromatography oven_temp Oven Temperature Program resolution Peak Resolution oven_temp->resolution affects retention_time Retention Time oven_temp->retention_time affects flow_rate Carrier Gas Flow Rate flow_rate->resolution affects flow_rate->retention_time affects column_phase Stationary Phase selectivity Selectivity column_phase->selectivity determines inlet_temp Inlet Temperature peak_shape Peak Shape inlet_temp->peak_shape can affect (isomerization) sample_conc Sample Concentration sample_conc->peak_shape affects (overload) peak_shape->resolution impacts selectivity->resolution impacts

Caption: Relationships between GC parameters and chromatographic results.

References

How to prevent the isomerization of beta-Ocimene during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-Ocimene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of β-Ocimene during sample preparation and analysis, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is β-Ocimene and why is its isomerization a concern?

A1: β-Ocimene is a monoterpene found in a variety of plants and fruits, existing as two stereoisomers: cis-β-Ocimene and trans-β-Ocimene.[1] It is a volatile compound known for its sweet, herbal scent and is involved in plant defense mechanisms.[2] Isomerization, the process where one isomer transforms into another, is a significant concern during sample preparation and analysis because it can alter the natural isomeric ratio of β-Ocimene in your sample. This can lead to inaccurate quantification and misinterpretation of its biological activity or role in chemical signaling. The primary isomerization product of β-Ocimene is alloocimene, formed through a thermal rearrangement.[3]

Q2: What are the main factors that cause the isomerization of β-Ocimene?

A2: The primary factors that induce the isomerization of β-Ocimene are:

  • Heat: Elevated temperatures, particularly above 100°C, can provide the activation energy for the isomerization of β-Ocimene to alloocimene.[1][4] This is a major concern during analytical techniques that use high temperatures, such as traditional Gas Chromatography (GC).

  • Air Exposure: β-Ocimene is unstable in the presence of air, which can lead to oxidation and degradation, indirectly promoting isomerization.[1]

  • Light: Exposure to light, especially UV radiation, can potentially induce photoisomerization. While specific studies on β-Ocimene are limited, this is a known phenomenon for other terpenes.

  • Extreme pH: Although direct evidence for β-Ocimene is scarce, studies on other plant-derived compounds suggest that highly acidic or alkaline conditions can catalyze degradation and isomerization reactions.[5]

Q3: Which analytical technique is recommended for analyzing β-Ocimene to minimize isomerization?

A3: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing thermally labile compounds like β-Ocimene.[6] HPLC analysis is typically performed at or near room temperature, which significantly reduces the risk of heat-induced isomerization that can occur in the heated injector port of a Gas Chromatograph. If GC is necessary, specialized injection techniques such as cool on-column or programmed temperature vaporization (PTV) are recommended to minimize the thermal stress on the analyte.

Troubleshooting Guide: Preventing β-Ocimene Isomerization

This guide provides solutions to common problems encountered during the handling and analysis of β-Ocimene.

Problem Potential Cause Recommended Solution
Low or no cis / trans-β-Ocimene peak detected in a sample expected to contain it. Complete isomerization during sample preparation or analysis.1. Review Sample History: Check for exposure to high temperatures, prolonged light, or extreme pH. 2. Re-prepare Standard: Prepare a fresh β-Ocimene standard and analyze it immediately using a low-temperature method (HPLC or Cool On-Column GC) to confirm system performance. 3. Re-extract Sample: Extract a new aliquot of the original sample following the recommended preventative measures (see Experimental Protocols).
Appearance of a significant alloocimene peak not present in the original sample. Thermal isomerization has occurred.1. Optimize GC Method: If using GC, systematically lower the injector temperature in 20°C increments and observe the β-Ocimene to alloocimene peak area ratio. Use a faster oven ramp rate to minimize the time the analyte spends at elevated temperatures. 2. Switch to HPLC: If possible, transition to an HPLC method to avoid high temperatures altogether.
Poor reproducibility of β-Ocimene concentrations between sample preparations. Inconsistent handling procedures leading to variable isomerization.1. Standardize Protocols: Ensure all samples are handled with consistent exposure to light and temperature. Use amber vials and work on ice. 2. Control pH: Use neutral, high-purity solvents for extraction and analysis. Buffer samples if the matrix is acidic or alkaline. 3. Inert Atmosphere: For long-term storage or sensitive applications, handle and store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Degradation of β-Ocimene over time in stored extracts. Oxidation due to air exposure.1. Add Antioxidants: Consider adding a small amount of a synthetic antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent and final extract.[7][8] 2. Proper Storage: Store extracts in tightly sealed amber vials at low temperatures (≤ 4°C or -20°C for long-term storage).[9]

Experimental Protocols

Protocol 1: Cold Solvent Extraction for Plant Material

This method is designed to extract β-Ocimene from plant tissues while minimizing thermal degradation.

Materials:

  • Fresh or properly dried and stored plant material

  • Pre-chilled (4°C) extraction solvent (e.g., hexane, ethyl acetate, or a mixture of both). Ensure solvents are of high purity and neutral pH.

  • Amber glass vials

  • Homogenizer or mortar and pestle, pre-chilled

  • Centrifuge capable of refrigeration

  • Syringe filters (0.22 µm, PTFE)

  • Optional: Butylated Hydroxytoluene (BHT)

Procedure:

  • Sample Preparation: Weigh the plant material and grind it to a fine powder using a pre-chilled mortar and pestle or a homogenizer. Perform this step quickly and on ice to prevent warming.

  • Extraction:

    • Transfer the powdered sample to an amber vial.

    • Add the pre-chilled extraction solvent at a sample-to-solvent ratio of 1:10 (w/v).

    • Optional: If using an antioxidant, add BHT to the solvent to a final concentration of 0.01-0.1%.

    • Cap the vial tightly and vortex for 1 minute.

    • Place the vial on a shaker or rotator at a low speed for 1-2 hours at 4°C.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes at 4°C to pellet the plant debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean, amber autosampler vial.

  • Storage: If not analyzing immediately, store the extract at -20°C under an inert atmosphere.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

HS-SPME is a solvent-free technique ideal for analyzing volatile compounds like β-Ocimene, as it avoids the use of high-temperature injectors.[10][11]

Materials:

  • Ground plant material

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Sample Preparation: Place a precisely weighed amount of the ground plant material (e.g., 0.5 g) into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a mild temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction:

    • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) at the same temperature. The fiber will adsorb the volatile compounds.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption. The desorbed analytes are then transferred to the GC column for separation and analysis by MS.

    • The GC oven temperature program should start at a low temperature (e.g., 40°C) to ensure good trapping of the analytes at the head of the column.

Visualizing the Isomerization Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the thermal isomerization pathway of β-Ocimene and a recommended experimental workflow.

G cluster_isomerization Thermal Isomerization of cis-β-Ocimene beta_ocimene cis-β-Ocimene transition_state Six-membered Cyclic Transition State beta_ocimene->transition_state [1,5s] Hydrogen Shift (Heat > 100°C) alloocimene Alloocimene transition_state->alloocimene

Caption: Thermal isomerization of cis-β-Ocimene to alloocimene.

G cluster_workflow Recommended Experimental Workflow sample_collection Sample Collection (Minimize Light/Heat Exposure) extraction Extraction Method sample_collection->extraction cold_extraction Cold Solvent Extraction (4°C, Amber Vials) extraction->cold_extraction Liquid Samples hs_spme HS-SPME (Low Temperature) extraction->hs_spme Volatile Analysis analysis Analytical Technique cold_extraction->analysis gcms GC-MS (Cool On-Column/PTV Inlet) hs_spme->gcms hplc HPLC (Room Temperature) analysis->hplc Preferred analysis->gcms Alternative data_analysis Data Analysis and Quantification hplc->data_analysis gcms->data_analysis

Caption: Workflow for minimizing β-Ocimene isomerization.

References

Addressing matrix effects in the analysis of beta-Ocimene in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of β-Ocimene in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in β-Ocimene analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] In the analysis of β-Ocimene, a volatile organic compound found in many plants, complex matrices like plant extracts, food products, and biological fluids can contain numerous interfering substances.[3][4][5] These interferences can either suppress or enhance the ionization of β-Ocimene in the analytical instrument, leading to inaccurate quantification.[1][6] For instance, in gas chromatography-mass spectrometry (GC-MS), matrix components can block active sites in the injector liner, protecting the analyte from thermal degradation and causing signal enhancement.[6] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization process, often leading to signal suppression.[1][6]

Q2: How can I identify the presence of matrix effects in my experimental data?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).[7] A significant difference between the slopes indicates the presence of matrix effects. Another approach is the post-extraction spiking method, where a known amount of the analyte is added to a blank matrix extract and a pure solvent.[1] The response ratio, known as the matrix factor (MF), is then calculated. An MF value less than 1 suggests signal suppression, while a value greater than 1 indicates signal enhancement.[1] Regulatory guidelines often suggest that the precision of the matrix factor across at least six different lots of the matrix should not exceed 15%.[2]

Q3: What are the primary strategies to mitigate matrix effects?

A3: There are two main approaches to address matrix effects:

  • Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.[8][9] Common techniques include Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8][10][11]

  • Analytical Method Modification: These techniques aim to compensate for the matrix effects that remain after sample preparation.[6] This includes using matrix-matched calibration, the standard addition method, or employing an internal standard, preferably a stable isotope-labeled version of the analyte.[6][12][13][14]

Q4: When should I choose matrix-matched calibration, standard addition, or an internal standard?

A4: The choice of calibration strategy depends on the nature of your samples and the availability of resources:

  • Matrix-Matched Calibration: This is suitable when you have access to a representative blank matrix that is free of the analyte. It is effective when the matrix composition is relatively consistent across different samples.

  • Standard Addition: This method is ideal for complex or highly variable matrices where obtaining a representative blank is difficult.[12][13][14] It involves adding known amounts of the analyte to the sample itself, thereby creating a calibration curve within the sample's own matrix.[12][14]

  • Internal Standard (IS): An IS is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks in a constant amount. The ratio of the analyte signal to the IS signal is used for quantification. A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it behaves almost identically to the analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[15][16][17]

Troubleshooting Guides

Problem 1: Low and inconsistent recovery of β-Ocimene.

  • Possible Cause: Inefficient extraction from the sample matrix or loss of the volatile analyte during sample preparation. β-Ocimene, being a monoterpene, is susceptible to evaporation.[18]

  • Troubleshooting Steps:

    • Optimize Extraction Parameters: Review and optimize your extraction solvent, pH, and extraction time. For LLE, ensure the chosen solvent has a high affinity for β-Ocimene.[10]

    • Minimize Volatilization: Keep samples cool during preparation and minimize exposure to air.[18] If grinding solid samples, consider doing so under liquid nitrogen.[18]

    • Evaluate Extraction Technique: For complex matrices, consider more exhaustive extraction techniques. SPME is a solvent-free option that can be effective for volatile compounds.[8][10] For solid samples, QuEChERS can be a robust and efficient method.[11]

    • Use an Internal Standard: A stable isotope-labeled internal standard can help correct for losses during sample preparation.[16]

Problem 2: Significant signal suppression or enhancement is observed.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of β-Ocimene.[1]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify your GC or LC method to better separate β-Ocimene from interfering peaks. This could involve changing the temperature program (for GC), the mobile phase gradient (for LC), or using a different analytical column.

    • Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure. This could involve using a different SPE sorbent or adding a cleanup step to your QuEChERS protocol.[8]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[19][20]

    • Utilize the Standard Addition Method: If matrix effects are still significant and variable, the standard addition method can provide more accurate quantification by creating the calibration within each sample's unique matrix.[12][13][14]

Problem 3: Poor linearity in the matrix-matched calibration curve.

  • Possible Cause: The concentration range of the calibration standards may not be appropriate for the sample matrix, or the matrix effect itself may be concentration-dependent.

  • Troubleshooting Steps:

    • Adjust Concentration Range: Prepare calibration standards in a narrower, more relevant concentration range that brackets the expected concentration of β-Ocimene in your samples.

    • Check for Saturation: Ensure that the detector response is not saturated at the higher concentrations of your calibration curve.

    • Evaluate Matrix Blank: Verify that the blank matrix used for preparing the standards is truly free of β-Ocimene.

    • Consider a Different Calibration Approach: If linearity issues persist, the standard addition method may be a more suitable approach as it accounts for matrix effects at each concentration level within the sample.[12][13]

Quantitative Data Summary

Table 1: Typical Recovery of Terpenes from Various Matrices Using Different Extraction Techniques

MatrixExtraction TechniqueAnalyte(s)Average Recovery (%)Reference
WineLiquid-Liquid Extraction (LLE)Linalool, α-terpineol75 - 120[10]
HoneySolvent MicroextractionBisphenols81 - 116[21]
Fruits and VegetablesQuEChERS with dSPE cleanupVarious Pesticides70 - 120[22]
ApplesQuEChERSPesticides60 - 140[22]

Table 2: Observed Matrix Effects in GC-MS/MS Analysis of Pesticides in Different Food Matrices

MatrixPredominant Matrix EffectPercentage of Analytes with Strong Effect
ApplesSignal Enhancement~74%
GrapesSignal Enhancement~78%
Spelt KernelsSignal Suppression~82%
Sunflower SeedsSignal Suppression~70%

Data adapted from a study on pesticide residues, illustrating the variability of matrix effects across different sample types.[22]

Experimental Protocols

Protocol 1: Solid-Phase Microextraction (SPME) for β-Ocimene Analysis

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g of plant material or 5-10 mL of liquid sample) into a headspace vial.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled β-Ocimene) to the vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 10-30 minutes) to allow for the adsorption of the analytes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Protocol 2: Standard Addition Method for β-Ocimene Quantification

  • Sample Aliquoting: Prepare at least four identical aliquots of your sample extract.

  • Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add increasing known amounts of a β-Ocimene standard solution.

  • Dilution: Dilute all aliquots to the same final volume with a suitable solvent.

  • Analysis: Analyze each of the prepared solutions using your validated analytical method.

  • Data Analysis: Plot the instrument response against the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line corresponds to the initial concentration of β-Ocimene in the sample.[13]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Evaluation cluster_mitigation Mitigation Strategy cluster_solution Solution Sample Complex Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Initial_Data Initial Data Review Analysis->Initial_Data Matrix_Effect_Eval Matrix Effect Evaluation Initial_Data->Matrix_Effect_Eval Decision Matrix Effects Significant? Matrix_Effect_Eval->Decision Solvent_Cal Solvent Calibration Decision->Solvent_Cal No MM_Cal Matrix-Matched Calibration Decision->MM_Cal Yes Std_Add Standard Addition Decision->Std_Add Yes SIL_IS Stable Isotope Labeled IS Decision->SIL_IS Yes

Caption: Workflow for Identifying and Mitigating Matrix Effects.

Calibration_Decision_Tree Start Start: Need to Quantify β-Ocimene Q1 Is a representative blank matrix available? Start->Q1 Q2 Is the matrix composition consistent across samples? Q1->Q2 Yes Q3 Is a stable isotope-labeled internal standard available? Q1->Q3 No Q2->Q3 No A1 Use Matrix-Matched Calibration Q2->A1 Yes A2 Use Standard Addition Method Q3->A2 No A3 Use Stable Isotope Labeled IS with Solvent or Matrix-Matched Calibration Q3->A3 Yes

Caption: Decision Tree for Selecting a Calibration Strategy.

Standard_Addition_Principle cluster_prep Sample Preparation cluster_analysis Analysis & Plotting cluster_result Result Sample Sample with Unknown [β-Ocimene] Aliquot1 Aliquot 1 (Unspiked) Sample->Aliquot1 Aliquot2 Aliquot 2 (+ Spike 1) Sample->Aliquot2 Aliquot3 Aliquot 3 (+ Spike 2) Sample->Aliquot3 Aliquot4 Aliquot 4 (+ Spike 3) Sample->Aliquot4 Analysis Analyze all Aliquots Aliquot1->Analysis Aliquot2->Analysis Aliquot3->Analysis Aliquot4->Analysis Plot Plot Signal vs. [Added β-Ocimene] Analysis->Plot Extrapolate Extrapolate to y=0 Plot->Extrapolate Concentration Determine Initial [β-Ocimene] from x-intercept Extrapolate->Concentration

References

Technical Support Center: Enhancing Beta-Ocimene Synthase Efficiency In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro analysis of beta-ocimene (B41892) synthase. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary substrate for this compound synthase in vitro?

A1: The primary substrate for this compound synthase is geranyl pyrophosphate (GPP).[1][2][3] The enzyme catalyzes the conversion of GPP into (E)-β-ocimene as the major product.[1][2] Some synthases may also produce trace amounts of (Z)-β-ocimene and myrcene (B1677589).[3][4] Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are generally not utilized as substrates by this compound synthase.[1][2]

Q2: What are the essential cofactors for this compound synthase activity?

A2: this compound synthase, like most terpene synthases, requires a divalent metal ion as a cofactor for its catalytic activity. Magnesium chloride (MgCl₂) is commonly used in reaction buffers for this purpose.[1][2]

Q3: My in vitro reaction is producing multiple terpene products besides this compound. Is this expected?

A3: While this compound synthase is generally specific for the production of (E)-β-ocimene, the formation of minor byproducts such as (Z)-β-ocimene and myrcene can occur.[3][4] The promiscuity of some terpene synthases can lead to a spectrum of products.[5] If significant amounts of unexpected terpenes are observed, it could indicate suboptimal reaction conditions or issues with enzyme purity.

Q4: Can the accumulation of pyrophosphate (PPi) inhibit the reaction?

A4: Yes, the release of pyrophosphate (PPi) during the enzymatic reaction can be inhibitory to terpene synthases.[5] To mitigate this, consider adding a pyrophosphatase to the reaction mixture, which will hydrolyze PPi into inorganic phosphate.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro use of this compound synthase, categorized by the observed problem.

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Enzyme - Verify protein expression and purity using SDS-PAGE.- Confirm enzyme activity with a positive control or standard assay.- Ensure proper protein folding by considering expression at lower temperatures (e.g., 18-25°C).[5]
Missing or Incorrect Cofactors - Ensure the reaction buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM).[5]
Incorrect pH or Temperature - The optimal pH for many terpene synthases is in the neutral to slightly basic range (pH 7.0-9.0).[5] Test a range to find the optimum for your specific enzyme.- Most terpene synthase assays are performed at temperatures between 25°C and 30°C.[6]
Substrate Degradation - Geranyl pyrophosphate (GPP) can be unstable. Use freshly prepared or properly stored GPP.[5] Avoid acidic conditions that can lead to hydrolysis.[6]
Enzyme Instability - Add stabilizing agents like glycerol (B35011) (e.g., 10-20% v/v) to the reaction buffer.[1][5] - Determine the enzyme's half-life under your reaction conditions and consider adding fresh enzyme over time for longer incubations.[5]
Inconsistent or Variable Results
Potential Cause Recommended Solution
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for the reaction components to ensure consistency across samples.[6]
Incomplete Product Extraction - If using an organic overlay for product capture, vortex the reaction mixture vigorously after incubation to ensure thorough extraction.- Centrifuge to achieve a clean phase separation before analyzing the organic layer.[6]
Product Volatility - this compound is a volatile compound. Ensure that reaction vials are tightly sealed during incubation and analysis.- Consider using a solid-phase microextraction (SPME) fiber to trap volatile products.[1][2]

Experimental Protocols

Detailed Methodology for a Standard In Vitro this compound Synthase Assay

This protocol is a general guideline and may require optimization for specific enzymes or experimental setups.

  • Reaction Mixture Preparation:

    • In a clean microcentrifuge tube, prepare the following reaction mixture (total volume of 500 µL is used as an example):

      • Assay Buffer (e.g., 10 mM MOPS, pH 7.0)

      • 10 mM MgCl₂

      • 0.2 mM Na₂WO₄

      • 0.05 mM MnCl₂

      • 0.1 mM NaF

      • 1 mM Dithiothreitol (DTT)

      • 10% (v/v) Glycerol

      • 10 µM Geranyl Pyrophosphate (GPP)

      • Purified this compound synthase or crude E. coli extract containing the enzyme.[1][2]

  • Reaction Incubation:

    • Incubate the reaction mixture at 30°C for 1 hour with gentle shaking.[1][2]

  • Product Capture:

    • Organic Overlay Method: Immediately after adding the enzyme, overlay the reaction mixture with an equal volume of an organic solvent like hexane (B92381) to capture the volatile this compound.

    • Solid Phase Microextraction (SPME): After the 1-hour incubation, expose a SPME fiber (e.g., 65 µm PDMS) to the headspace of the reaction vial for 30 minutes at 30°C.[1][2]

  • Product Analysis:

    • Analyze the captured volatile products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the this compound product by comparing its retention time and mass spectrum with that of an authentic standard.[1][2]

Visual Guides

Experimental Workflow for In Vitro this compound Synthase Assay

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reaction Mixture (Buffer, GPP, MgCl2) incubation Incubate at 30°C for 1 hour reagent_prep->incubation enzyme_prep Prepare Purified Enzyme or Crude Extract enzyme_prep->incubation product_capture Capture Volatile Products (SPME or Organic Overlay) incubation->product_capture gcms GC-MS Analysis product_capture->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

Caption: Workflow for the in vitro assay of this compound synthase.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_stability Stability start Low or No Product Yield check_expression Verify Protein Expression and Purity (SDS-PAGE) start->check_expression Is the enzyme present and pure? check_activity Confirm Enzyme Activity (Control Assay) check_expression->check_activity Yes optimize_expression Optimize Expression (e.g., Lower Temperature) check_expression->optimize_expression No check_cofactors Check MgCl2 Concentration check_activity->check_cofactors Yes add_stabilizers Add Glycerol or Other Stabilizers check_activity->add_stabilizers No check_ph_temp Optimize pH and Temperature check_cofactors->check_ph_temp check_substrate Verify GPP Integrity check_ph_temp->check_substrate check_half_life Determine Enzyme Half-life add_stabilizers->check_half_life

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Accurate β-Ocimene Measurement via Headspace Collection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of headspace collection methods for accurate β-ocimene measurement. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental workflows. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure precise and reproducible results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the headspace analysis of β-ocimene and other volatile terpenes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No β-Ocimene Peak Incomplete extraction from the sample matrix.Optimize incubation temperature and time to ensure complete volatilization. For solid samples, consider grinding the material, potentially under liquid nitrogen, to increase surface area.[1][2] For viscous matrices, the use of a solvent like dimethylacetamide (DMA) or methanol (B129727) (MeOH) prior to headspace analysis may be necessary.[3]
Inefficient trapping by the adsorbent material (SPME fiber or sorbent tube).Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often effective for a broad range of terpenes.[4][5][6] For dynamic headspace, ensure the sorbent tube contains appropriate materials like Carbotrap® T420, which uses multiple graphitized carbon black adsorbents for excellent terpene recovery.[7]
Analyte loss during transfer to the GC.Check for leaks in the sampling system, including the vial septum, transfer line, and GC inlet.[8] Ensure the transfer line and GC inlet are heated to an appropriate temperature to prevent condensation of less volatile terpenes.[9][10]
Degradation of β-ocimene.β-Ocimene can be thermally labile. Avoid excessively high incubation or desorption temperatures.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column suitable for terpene analysis.
Inappropriate desorption parameters.Optimize the desorption time and temperature to ensure a sharp injection band. For SPME, ensure complete desorption of the analytes from the fiber.
Co-elution with other compounds.Optimize the GC temperature program to improve separation. Mass spectrometry (MS) can help deconvolute co-eluting peaks based on their mass spectra.[3]
Poor Reproducibility (High RSD) Inconsistent sample preparation.Standardize the sample amount, vial size, and headspace volume.[11][12] Ensure consistent mixing or agitation of the sample.
Leaks in the system.Regularly check for and eliminate leaks in the headspace autosampler and GC system.[8]
Incomplete equilibration.Ensure sufficient incubation time for the sample to reach equilibrium before sampling.[11]
Carryover from previous injections.Implement a bake-out step for the SPME fiber or sorbent tube between analyses to remove any residual compounds.[13]
Contamination Peaks Contaminated sampling vials or septa.Use high-quality, clean vials and septa. Bake out septa before use if necessary.
Contaminated carrier gas or solvent.Use high-purity carrier gas and solvents.
Environmental contamination.Run blanks to identify and minimize background contamination from the laboratory environment.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between Static Headspace, Dynamic Headspace, and SPME for β-ocimene analysis?

A1:

  • Static Headspace (SHS): This technique involves placing a sample in a sealed vial, allowing the volatile compounds to equilibrate between the sample and the gas phase (headspace), and then injecting an aliquot of the headspace gas into the GC.[11] It is a simple and robust method but may lack the sensitivity required for trace-level analysis.

  • Dynamic Headspace (DHS) / Purge and Trap: In this method, an inert gas is passed through the sample, stripping the volatile compounds, which are then concentrated on an adsorbent trap.[13][15] The trap is subsequently heated to desorb the analytes into the GC. DHS offers higher sensitivity than SHS due to the concentration step and is suitable for a wide range of volatile compounds.[16]

  • Solid-Phase Microextraction (SPME): SPME uses a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from the headspace.[17] The fiber is then inserted directly into the GC inlet for thermal desorption. SPME is a solvent-free technique that offers high sensitivity and is well-suited for the analysis of terpenes like β-ocimene.[5]

Q2: How do I choose the right SPME fiber for β-ocimene analysis?

A2: The choice of SPME fiber depends on the polarity and volatility of the analyte. For terpenes, which are generally nonpolar to semi-polar, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended.[4][6] This fiber has a mixed-phase coating that allows for the effective extraction of a broad range of volatile and semi-volatile compounds, including monoterpenes like β-ocimene and sesquiterpenes.[18][19]

Q3: What are the critical parameters to optimize for headspace collection of β-ocimene?

A3: Key parameters to optimize include:

  • Incubation Temperature and Time: These parameters affect the partitioning of β-ocimene into the headspace. Higher temperatures generally increase the vapor pressure of the analyte but can also lead to degradation of thermally sensitive compounds.[20]

  • Extraction Time (for SPME and DHS): This needs to be sufficient to allow for effective concentration of the analyte on the fiber or adsorbent trap.

  • Sample Volume and Headspace Volume Ratio: This ratio can influence the concentration of the analyte in the headspace.[20]

  • Desorption Temperature and Time: These parameters must be optimized to ensure the complete transfer of β-ocimene from the collection medium to the GC column without degradation.

Q4: How can I improve the recovery of less volatile terpenes when using headspace sampling?

A4: For less volatile terpenes (sesquiterpenes), you may see poorer recovery with headspace sampling compared to liquid injection.[3] To improve their transfer into the headspace, you can try adding a carrier solvent such as water and salt (e.g., NaCl) to the vial.[3] The salt increases the vapor pressure of the volatile compounds, enhancing their concentration in the headspace.[3]

Q5: What is the Full Evaporation Technique (FET) and when should it be used?

A5: The Full Evaporation Technique is a headspace sampling approach that involves using a very small amount of sample that is completely evaporated to create a single gas phase.[1][3] This method minimizes matrix effects and is particularly useful for complex and varied solid or semi-solid samples where matrix-matched calibration is difficult.[2][3]

Experimental Protocols

Protocol 1: Static Headspace Gas Chromatography (SHS-GC)
  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10-50 mg of plant material) into a headspace vial.[2]

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

  • Incubation: Place the vial in the headspace autosampler's oven and incubate at a constant temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration.[11]

  • Injection: After incubation, a heated, gas-tight syringe automatically draws a specific volume of the headspace gas and injects it into the GC inlet.

  • GC-MS Analysis: The injected compounds are separated on a suitable capillary column (e.g., a non-polar or mid-polar column) and detected by a mass spectrometer.

Protocol 2: Dynamic Headspace (DHS) - Purge and Trap
  • Sample Preparation: Place a known amount of the sample into the purge vessel.

  • Purging: An inert gas (e.g., helium or nitrogen) is bubbled through the sample at a controlled flow rate for a set period.[13]

  • Trapping: The gas stream, now containing the volatile compounds, passes through a sorbent tube (e.g., packed with Tenax®, Carbotrap®, or a combination of sorbents) where the analytes are trapped.

  • Thermal Desorption: The sorbent tube is rapidly heated, and a flow of carrier gas desorbs the trapped analytes onto the GC column.

  • GC-MS Analysis: The separated compounds are analyzed by GC-MS.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Preparation: Place a known amount of the sample into a headspace vial and seal it.

  • Incubation: Incubate the vial at a controlled temperature to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace for a defined period to allow the analytes to adsorb/absorb onto the fiber coating.[21]

  • Desorption: Retract the fiber and insert it into the hot GC inlet, where the analytes are thermally desorbed from the fiber onto the GC column.

  • GC-MS Analysis: The separated compounds are analyzed by GC-MS.

Visualizing the Workflow

The following diagrams illustrate the general workflow for headspace analysis and a decision-making process for selecting the appropriate headspace technique.

Headspace_Analysis_Workflow cluster_prep Sample Preparation cluster_hs Headspace Collection cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Vial Place in Vial & Seal Sample->Vial Incubation Incubation / Equilibration Vial->Incubation Extraction Headspace Sampling (SHS, DHS, or SPME) Incubation->Extraction Desorption Desorption / Injection Extraction->Desorption GC Gas Chromatography (GC) Separation Desorption->GC MS Mass Spectrometry (MS) Detection GC->MS Identification Compound Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for headspace collection and analysis of volatile compounds.

Headspace_Method_Selection node_method node_method Start Start: Need to measure β-Ocimene Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes SHS Static Headspace (SHS) Sensitivity->SHS No SolventFree Solvent-Free Method Preferred? Matrix->SolventFree Yes DHS Dynamic Headspace (DHS) Purge & Trap Matrix->DHS No SPME Solid-Phase Microextraction (SPME) SolventFree->SPME Yes DHS_Solvent Dynamic Headspace (DHS) with solvent SolventFree->DHS_Solvent No

Caption: Decision tree for selecting a suitable headspace collection method.

References

Dealing with co-eluting compounds in the GC analysis of beta-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the gas chromatography (GC) analysis of beta-ocimene (B41892), with a particular focus on dealing with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound in GC analysis?

A1: this compound, a monoterpene with cis and trans isomers, frequently co-elutes with other terpenes that have similar boiling points and polarities. Common co-eluting compounds include:

  • Isomers of this compound: cis-β-ocimene and trans-β-ocimene can be difficult to separate from each other.

  • Other monoterpenes: Limonene (B3431351), p-cymene, α-terpinene, and β-pinene are often reported to co-elute with this compound isomers.[1]

Q2: My this compound peak is broad and not sharp. What are the possible causes and solutions?

A2: Broad peaks in GC analysis can be caused by several factors. Here are some common causes and their solutions:

  • High initial oven temperature: If the initial oven temperature is too high, volatile compounds like this compound may not focus properly on the column head, leading to broad peaks.[2]

    • Solution: Lower the initial oven temperature, ideally 20°C below the boiling point of your sample solvent for splitless injection.[2]

  • Improper injection technique: A slow injection or a large injection volume can cause band broadening.

    • Solution: Use a fast injection and optimize the injection volume. For volatile terpenes, headspace sampling can be a good alternative to liquid injection.

  • Column degradation: Over time, the stationary phase of the GC column can degrade, leading to poor peak shape.

    • Solution: Condition the column according to the manufacturer's instructions or replace it if it's old or has been subjected to harsh conditions.

Q3: I am observing peak tailing for my this compound peak. What should I do?

A3: Peak tailing, where the peak asymmetry is skewed towards the end, is a common issue in GC.[2][3] Potential causes and solutions include:

  • Active sites in the GC system: Active sites in the injector liner, column, or detector can interact with polar functional groups of analytes, causing tailing. While this compound is a hydrocarbon, this can be an issue for more polar co-eluting compounds.

    • Solution: Use a deactivated inlet liner and ensure the column is properly installed. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help.[2]

  • Column contamination: Non-volatile residues in the sample can accumulate on the column, creating active sites.

    • Solution: Implement a proper sample preparation procedure to remove non-volatile matrix components. Regularly bake out the column at a high temperature (within its specified limits) to remove contaminants.[4]

Q4: What is the role of mass spectrometry (MS) in analyzing co-eluting this compound?

A4: A mass spectrometer detector is highly valuable when dealing with co-eluting compounds. Even if two compounds are not fully separated chromatographically, their mass spectra can often be used to distinguish them. The fragmentation patterns of isomers like cis- and trans-β-ocimene, while similar, may have subtle differences that can be exploited for identification and even quantification using deconvolution software.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the GC analysis of this compound.

Step 1: Confirm Co-elution

Before optimizing your method, confirm that you are indeed dealing with co-eluting compounds.

  • Check Peak Purity with MS: If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound.

  • Use Retention Indices: Compare the retention index of your peak with literature values for this compound and potential co-eluents on a similar GC column. A mismatch may suggest co-elution.

Step 2: Method Optimization

If co-elution is confirmed, the following method parameters can be adjusted to improve separation.

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity.[5]

  • Non-polar columns (e.g., DB-1, HP-5): These are a good starting point for terpene analysis and separate compounds primarily based on boiling point.

  • Mid-polarity columns (e.g., Rtx-50, DB-624): These columns offer different selectivity due to interactions with the stationary phase and can be effective in resolving isomers.[6]

  • Polar columns (e.g., DB-Wax, Carbowax): These are particularly useful for separating compounds with different polarities and can resolve this compound from other terpenes. The elution order of compounds can change significantly on a polar column compared to a non-polar one.[5]

Optimizing the temperature program can significantly enhance resolution.[7][8]

  • Lower the initial temperature: This helps to focus volatile analytes at the head of the column.

  • Reduce the ramp rate: A slower temperature ramp (e.g., 2-5°C/min) provides more time for compounds to interact with the stationary phase, improving separation.[9]

  • Introduce an isothermal hold: A hold at a specific temperature can improve the separation of a critical pair of co-eluting peaks.

The linear velocity of the carrier gas (typically helium or hydrogen) affects column efficiency.

  • Optimize for your column: Each column has an optimal flow rate for maximum efficiency. Consult the manufacturer's guidelines to set the appropriate flow rate.

Experimental Protocols

Protocol 1: GC-MS Method for Screening this compound and Common Terpenes

This protocol provides a starting point for the analysis of this compound and other common terpenes.

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Split/Splitless, 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temperature 60°C (hold for 2 min), ramp at 3°C/min to 150°C, then ramp at 20°C/min to 280°C (hold for 5 min)
MSD Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range m/z 40-400
Protocol 2: Method Modification for Resolving this compound and Limonene

If this compound and limonene are co-eluting with the screening method, consider the following modifications:

  • Change the GC Column: Switch to a mid-polarity or polar column. A wax-based column (e.g., DB-Wax) will provide a different selectivity.

  • Adjust the Oven Program:

    • Lower the initial temperature to 50°C.

    • Use a slower initial ramp rate of 2°C/min up to 100°C. This will increase the separation of the early-eluting monoterpenes.

Data Presentation

Table 1: Kovats Retention Indices (RI) of this compound and Common Co-eluents on Different Stationary Phases

This table provides a summary of Kovats Retention Indices from various sources. Retention indices are a more reliable method for compound identification than retention times alone, as they are less dependent on variations in instrument conditions.

CompoundNon-Polar (e.g., DB-5, HP-5)Polar (e.g., DB-Wax, Carbowax)
cis-β-Ocimene1027 - 1043[10]1225 - 1245[10]
trans-β-Ocimene1043 - 1097[11]1242 - 1270[11]
Limonene1028 - 1032[12]~1200
p-Cymene1022 - 1024[13][14]~1270

Note: Retention indices can vary slightly depending on the specific column and analytical conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-eluting Peaks start Poor Peak Resolution (Co-elution Suspected) confirm Confirm Co-elution (MS Peak Purity, Retention Index) start->confirm optimize Optimize GC Method confirm->optimize column Change GC Column (Different Polarity) optimize->column Significant Overlap temp Adjust Oven Program (Lower Initial T, Slower Ramp) optimize->temp Partial Overlap flow Optimize Carrier Gas Flow optimize->flow Minor Overlap resolved Peaks Resolved column->resolved not_resolved Still Not Resolved column->not_resolved temp->resolved temp->not_resolved flow->resolved flow->not_resolved not_resolved->optimize Re-evaluate

Caption: A workflow diagram for troubleshooting co-eluting peaks in GC analysis.

Column_Selection_Logic GC Column Selection Logic for this compound start Starting Point: This compound Analysis nonpolar Non-Polar Column (e.g., DB-5) Separation by Boiling Point start->nonpolar coelution_check Check for Co-elution with Isomers or Other Terpenes nonpolar->coelution_check midpolar Mid-Polarity Column (e.g., Rtx-50) Alternative Selectivity coelution_check->midpolar Yes polar Polar Column (e.g., DB-Wax) Separation by Polarity coelution_check->polar Yes resolved Successful Separation coelution_check->resolved No midpolar->resolved polar->resolved

Caption: A decision tree for selecting an appropriate GC column for this compound analysis.

References

Improving the signal-to-noise ratio for trace level detection of beta-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in the trace level detection of beta-Ocimene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection challenging?

This compound is a volatile monoterpene found in a variety of plants and fruits.[1] Its high volatility makes it suitable for analysis by Gas Chromatography (GC).[2] However, this same property can lead to analyte loss during sample preparation, handling, and storage, making detection at trace levels difficult.[2][3] Furthermore, this compound may co-elute with other structurally similar terpenes, such as limonene (B3431351) and p-cymene, complicating accurate quantification.[2]

Q2: What is the signal-to-noise ratio (SNR) and why is it critical in trace analysis?

The signal-to-noise ratio (SNR) is a measure of the strength of the analytical signal relative to the background noise.[4] In trace analysis, where the analyte concentration is very low, the signal generated can be close to the instrument's background noise level. A low SNR can make it difficult to distinguish the analyte peak from the noise, leading to inaccurate quantification and a higher limit of detection (LOD).[5][6] A generally accepted threshold for detection is an SNR of 3.[4]

Q3: Which analytical techniques are most suitable for trace level detection of this compound?

Gas Chromatography (GC) coupled with a sensitive detector is the most common method for analyzing volatile compounds like this compound.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is considered a gold standard, offering high sensitivity and specificity. Using Selected Ion Monitoring (SIM) mode can further enhance sensitivity for trace level detection.[8] GC-MS can also help deconvolute co-eluting peaks based on their mass spectra.[2]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique, but it may lack the selectivity of MS, especially when dealing with complex matrices or co-eluting compounds.[2]

Q4: Can derivatization improve the detection of this compound?

Derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, often by increasing its volatility or thermal stability.[9][10] Since this compound is already a volatile compound, derivatization is not typically necessary for its analysis by GC.[2] For other less volatile compounds with active functional groups (like hydroxyl groups), derivatization can be essential for GC analysis.[10][11]

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide addresses common issues encountered during the trace level analysis of this compound that can lead to a poor signal-to-noise ratio.

Problem: Low or No Signal (Small Peak Size)

Q5: My this compound peak is very small or absent. What are the potential causes?

A reduction in peak size indicates a loss of sensitivity in the analytical system.[12] Several factors could be responsible:

  • Analyte Loss During Sample Preparation: Terpenes are highly volatile. To prevent their loss, keep samples and solvents chilled, and consider grinding solid samples under liquid nitrogen.[2]

  • Improper Injection Technique: Ensure the autosampler syringe is functioning correctly and aspirating the correct volume.[12] For manual injections, the technique should be smooth and rapid.[13]

  • System Leaks: Leaks in the injector, column connections, or detector can lead to a loss of volatile analytes.[12][14]

  • Incorrect Instrument Parameters: Verify that the inlet and detector temperatures are set correctly in the acquisition method.[12] An initial column temperature that is too high can also be problematic for certain injection techniques.[14]

  • Sample Degradation: Ensure samples and standards have been stored correctly and have not degraded.[10]

Problem: High Baseline Noise

Q6: I'm observing a high or noisy baseline in my chromatogram. What could be the cause?

A high baseline noise can obscure small analyte peaks and negatively impact the SNR.

  • Contaminated Carrier Gas: Impurities in the carrier gas are a common source of baseline noise. Ensure high-purity gases are used and that gas purifiers are installed and functioning correctly.[13]

  • Injector Contamination: A contaminated injector liner or septum can introduce noise. Regularly clean the injector and replace the liner and septum.[14]

  • Column Bleed: Operating the GC column above its maximum temperature limit can cause the stationary phase to degrade and "bleed," leading to a rising baseline and noise. Use a column appropriate for your temperature program.[14]

  • Detector Contamination: The detector can become contaminated over time. Follow the manufacturer's instructions for cleaning the specific detector (e.g., FID, MS ion source).[13][14]

  • External Electrical Interference: Electrical equipment near the chromatograph can sometimes introduce noise.[14]

Logical Troubleshooting Flowchart for Low SNR

G Troubleshooting Flowchart for Low Signal-to-Noise Ratio start Low SNR Observed check_signal Is the Signal (Peak Height) Low? start->check_signal check_noise Is the Baseline Noise High? check_signal->check_noise No signal_path Address Low Signal check_signal->signal_path Yes noise_path Address High Noise check_noise->noise_path Yes end Re-analyze and Evaluate SNR check_noise->end No sample_prep Review Sample Prep: - Minimize analyte loss (keep cool) - Check extraction efficiency injection Check Injection System: - Verify syringe volume & function - Replace septum & liner leaks Perform Leak Check: - Inlet, column fittings, detector parameters Verify GC/MS Parameters: - Inlet/detector temperatures - Flow rates, SIM ions parameters->end gas Check Gas Supply: - High-purity gas - Functioning purifiers contamination Check for Contamination: - Bake out column - Clean injector & detector column_bleed Evaluate Column Bleed: - Check max temperature limit - Condition column column_bleed->end

Caption: A step-by-step guide to diagnosing the cause of a low SNR.

Experimental Protocols & Data

For trace level detection, sample preparation is key to concentrating the analyte and improving the signal. Solid-Phase Microextraction (SPME) and Headspace (HS) sampling are two effective, solvent-free techniques.[15][16][17][18]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a technique where a coated fiber is exposed to the headspace above a sample to adsorb and concentrate volatile analytes.[17][19]

Methodology:

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial (e.g., 20 mL).[9] For solid samples, grinding under liquid nitrogen can prevent the loss of volatile terpenes.[2] Adding salt or a carrier solvent like water can help drive semi-volatile compounds into the headspace.[2]

  • Internal Standard: Add a known amount of an appropriate internal standard.

  • Equilibration: Seal the vial and place it in a temperature-controlled environment (e.g., 60°C for 15 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.[19]

  • Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to concentrate the analytes.[19] The choice of fiber coating is crucial; a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is often effective for terpenes.[2]

  • Desorption: Retract the fiber and insert it into the hot GC inlet (e.g., 250°C for 2 minutes) to thermally desorb the trapped analytes onto the GC column.[19]

  • Analysis: Run the GC-MS analysis. For trace levels, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 93, 121, 136).

SPME Workflow Diagram

G cluster_spme SPME Process cluster_gcms GC-MS Analysis A 1. Sample Equilibration (Vial is heated) B 2. Fiber Exposure (Analytes adsorb from headspace) A->B C 3. Fiber Retraction B->C D 4. Thermal Desorption (In hot GC inlet) C->D E 5. Separation (On GC column) D->E F 6. Detection (By Mass Spectrometer) E->F

Caption: The workflow for sample analysis using HS-SPME-GC-MS.

Protocol 2: Static Headspace GC-MS (Static HS-GC-MS)

In static headspace analysis, a sample of the gas phase above the sample is directly injected into the GC after equilibrium is reached.[9][20]

Methodology:

  • Sample Preparation: Place a known amount of the sample into a headspace vial and seal it.

  • Equilibration: Incubate the vial at a constant temperature until the volatile components reach equilibrium between the sample and the headspace.[9]

  • Injection: Using a gas-tight syringe, withdraw a known volume of the headspace gas.[20] Alternatively, an automated headspace sampler can be used for better reproducibility.[9]

  • Analysis: Inject the gas sample into the GC-MS system for analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method can significantly impact the recovery and detected concentration of volatile compounds.

ParameterHeadspace (Static)HS-SPMEPurge-and-Trap
Principle Equilibrium between sample and gas phase, direct injection of gas.[9]Analyte concentration from headspace onto a coated fiber.[15][16]Inert gas bubbles through sample, trapping volatiles on a sorbent.[9][21]
Sensitivity LowerHigherHighest
Key Advantage Simple, automated.[9]Concentrates analytes, solvent-free.[22]Exhaustive extraction improves sensitivity significantly.[9]
Best For Higher concentration samples, screening.[23]Trace to ultra-trace analysis, complex matrices.[15]Very low concentration environmental samples.[21]
Considerations Less sensitive as only a small volume of headspace is injected.[20]Fiber choice, extraction time, and temperature must be optimized.[15]More complex instrumentation required.[9]

This table provides a qualitative comparison based on general principles of the techniques.

Computational Methods for SNR Improvement

After data acquisition, computational methods can be used to improve the SNR.

  • Signal Averaging: If multiple analyses of the same sample are performed, the data can be averaged. Since noise is random, it tends to cancel out, while the coherent signal is reinforced.[24] The SNR improves proportionally to the square root of the number of scans averaged.[25][26]

  • Digital Smoothing: Algorithms like a moving average can be applied to the chromatogram to smooth out high-frequency noise.[24] However, care must be taken as excessive smoothing can broaden and shorten the analyte peak.

  • Fourier Filtering: This advanced technique transforms the data into the frequency domain, where the signal (a broad peak) can be separated from high-frequency noise (many narrow peaks).[24]

Workflow for Method Selection

G start Start: Need to detect trace this compound concentration Expected Analyte Concentration? start->concentration matrix Is the Sample Matrix Complex? concentration->matrix Low to Moderate pt Purge-and-Trap (P&T) concentration->pt Very Low (e.g., air) hs Static Headspace (HS) matrix->hs No spme Headspace SPME (HS-SPME) matrix->spme Yes end Proceed with Method Development & Validation hs->end spme->end pt->end

Caption: A decision tree for selecting an appropriate sample preparation method.

References

Best practices for handling and storing pure beta-Ocimene standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for researchers, scientists, and drug development professionals on the proper handling and storage of pure beta-Ocimene standards. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with pure this compound?

A1: Pure this compound is a flammable liquid and vapor that requires careful handling.[1][2][3][4][5] Key hazards include:

  • Flammability: It is classified as a flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3][6]

  • Health Hazards: It can cause skin irritation and may lead to an allergic skin reaction.[1][2] A significant risk is aspiration toxicity; it may be fatal if swallowed and enters the airways.[1][2][3][4]

  • Environmental Hazards: this compound is very toxic to aquatic life with long-lasting effects.[1][2][3]

Q2: What are the recommended storage conditions for pure this compound standards?

A2: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area.[1][5][7] The container must be kept tightly sealed and protected from light and air to minimize oxidation.[4][5][8][9] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

ConditionRecommendationRationale
Temperature Store in a cool place, below 25°C.[1][5]Prevents degradation and reduces vapor pressure.
Atmosphere Store under an inert gas (e.g., nitrogen).[10]This compound is unstable in air and prone to oxidation.[8][9]
Light Protect from direct sunlight and UV light.[4]Light can promote degradation reactions.
Container Use an airtight, properly sealed container.[1][5]Prevents evaporation and exposure to oxygen.
Location Store in a well-ventilated, approved flammable liquid storage area.[1][11]Ensures safety in case of leaks or spills.

Q3: How should I prepare a stock solution of this compound?

A3: When preparing a stock solution, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). This compound is soluble in common organic solvents like ethanol (B145695), methanol, and acetonitrile, but is nearly insoluble in water.[8][12] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[10] Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.[10]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[1][4][7][11] Reactions with these materials can be vigorous and potentially hazardous.

Troubleshooting Guide

Issue: My analytical results show lower-than-expected concentrations of this compound.

This common issue often points to the degradation of the standard. This compound is an unsaturated terpene, making it susceptible to oxidation, polymerization, and isomerization, especially when exposed to air, heat, or light.[8][9]

G start Low Concentration Detected check_storage Review Storage Conditions start->check_storage check_handling Review Handling Protocol start->check_handling improper_storage Improper Storage? (e.g., exposure to air/light, wrong temp) check_storage->improper_storage improper_handling Improper Handling? (e.g., solvent purity, cross-contamination) check_handling->improper_handling new_standard Prepare Fresh Standard from Pure Stock improper_storage->new_standard No implement_best_practices Implement Correct Storage: - Inert Atmosphere - Protect from Light - Refrigerate/Freeze improper_storage->implement_best_practices Yes improper_handling->new_standard No refine_protocol Refine Handling Protocol: - Use High-Purity Solvents - Avoid Contamination - Minimize Air Exposure improper_handling->refine_protocol Yes end Re-analyze Sample new_standard->end implement_best_practices->new_standard refine_protocol->new_standard

Caption: Troubleshooting workflow for unexpected degradation of this compound standards.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

  • Materials:

    • Pure this compound standard

    • High-purity solvent (e.g., ethanol or acetonitrile)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Calibrated micropipettes

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Equilibrate the pure this compound standard container to room temperature before opening to prevent condensation.

    • In a chemical fume hood, accurately weigh approximately 10 mg of pure this compound into a tared weighing boat.

    • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

    • Rinse the weighing boat with the chosen solvent multiple times, transferring the rinse into the volumetric flask to ensure a complete transfer.

    • Add solvent to the flask until it is approximately half-full. Gently swirl to dissolve the standard completely.

    • Once dissolved, fill the flask to the calibration mark with the solvent.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the stock solution into amber glass vials for storage.

    • If not for immediate use, flush the vials with an inert gas (e.g., nitrogen) before sealing.

    • Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the prepared stock solution at ≤ -20°C.[10]

Factors Influencing Stability

The chemical stability of this compound is influenced by several external factors. Understanding these relationships is crucial for maintaining the integrity of the standard.

G cluster_factors Environmental Factors cluster_outcomes Degradation Pathways Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation Heat Heat Heat->Oxidation Polymerization Polymerization Heat->Polymerization Light Light (UV) Light->Oxidation Isomerization Isomerization Light->Isomerization degraded_product Degraded Product (Loss of Purity) Oxidation->degraded_product Polymerization->degraded_product Isomerization->degraded_product beta_ocimene This compound Standard beta_ocimene->Oxidation beta_ocimene->Polymerization beta_ocimene->Isomerization

Caption: Key environmental factors leading to the degradation of this compound.

References

Validation & Comparative

Validating Beta-Ocimene's Role in Pollinator Attraction: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beta-ocimene (B41892) is a common monoterpene volatile organic compound (VOC) found in the floral scents of a diverse range of plant species. Its widespread presence suggests a significant role as a generalist attractant for a wide array of pollinators, including bees, beetles, butterflies, and moths.[1] Validating this role, however, requires rigorous behavioral assays that move beyond correlational observations to establish a direct link between the compound and pollinator preference. This guide provides an objective comparison of experimental data from key behavioral assays, details the methodologies for conducting these experiments, and offers a standardized workflow for researchers.

Data Presentation: Quantitative Pollinator Responses to this compound

The following table summarizes quantitative data from various behavioral studies investigating the atractivo effect of this compound on different pollinator species. These studies highlight that while this compound is a potent attractant, its effect is often context-dependent and can be enhanced when presented as part of a specific blend of floral volatiles.

Pollinator SpeciesPlant Context / Scent SourceAssay TypeCompounds ComparedKey Quantitative ResultsReference
Apis cerana (Eastern Honey Bee)Bidens pilosa var. radiataY-tube Olfactometer(E)- & (Z)-β-ocimene blend vs. Paraffin (B1166041) Oil (Control)~70% of bees chose the arm with the ocimene blend (p < 0.05).[2]
Megalopta spp. (Nocturnal Bees)Paullinia cupana (Guarana)Field Scent TrapSynthetic Night Scent (incl. (E)-β-ocimene, Linalool, etc.) vs. Solvent ControlSynthetic scent traps successfully attracted nocturnal Megalopta bee pollinators. Several attracted bees carried pollen from previous visits to guarana flowers.[3][4][5]
Apis mellifera (Western Honey Bee)Synthetic PheromoneWhole Colony Foraging Assay(E)-β-ocimene vs. Paraffin Oil (Control)Exposure to ocimene significantly increased non-pollen foraging activity compared to controls (ANOVA, P ≤ 0.05).[6]
Various (Syrphidae, Apidae, Halictidae)Capsella GenotypesCommon Garden Field Assayβ-ocimene emitting plants vs. Non-emitting plantsCertain pollinator groups, including hoverflies and bees, showed specific visitation preferences for the scent-producing genotypes. However, overall outcrossing rates did not significantly differ.[7]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a standardized workflow for a typical two-choice behavioral experiment using a Y-tube olfactometer.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Collection & Analysis p1 Insect Acclimatization (e.g., 1-2 hours in test conditions) p2 Stimulus Preparation (Dilute β-Ocimene in solvent) p3 Control Preparation (Solvent only) p4 Olfactometer Setup (Clean with solvent, bake, assemble) e1 Introduce Stimulus & Control (Place scented filter papers in arms) p4->e1 Connect Stimuli e2 Start Purified Airflow (e.g., 200 mL/min) e1->e2 e3 Introduce Pollinator (Release at base of Y-tube) e2->e3 e4 Observation Period (Allow 5-10 minutes for choice) e3->e4 d1 Record First Choice (Which arm entered first) e4->d1 Pollinator Makes Choice d2 Record Time Spent (Duration in each arm) d1->d2 d3 Repeat with New Insect (e.g., n=50-100) d2->d3 d4 Statistical Analysis (Chi-square or G-test) d3->d4

Caption: Standardized workflow for a Y-tube olfactometer behavioral assay.

Experimental Protocols

Detailed and consistent methodologies are critical for generating reproducible data in behavioral assays. Below are protocols for two common methods used to validate pollinator attraction to volatile compounds like this compound.

Laboratory Assay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard laboratory apparatus for studying insect olfactory responses in a two-choice scenario.[8]

a. Materials and Equipment:

  • Glass or PTFE Y-tube olfactometer (e.g., 2 cm diameter, 10 cm arms at a 75° angle).

  • Purified, humidified air source (e.g., compressed air tank with charcoal and water filters).

  • Flow meters to regulate airflow into each arm.

  • Odor source chambers connected to each arm.

  • Light source providing uniform, non-directional light over the apparatus.

  • Test insects (e.g., bees), starved for a controlled period (e.g., 2-4 hours) to motivate foraging behavior.

  • Test compound (e.g., synthetic (E)-β-ocimene) and control (solvent, e.g., paraffin oil or hexane).

  • Filter paper discs.

b. Protocol:

  • Preparation: Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake at 120°C for at least 2 hours to remove any residual odors.

  • Stimulus Application: Apply a precise amount (e.g., 10 µL) of the diluted this compound solution to a filter paper disc and an equal amount of the solvent control to another disc. Allow the solvent to evaporate for 30-60 seconds.

  • Assembly: Place the filter papers into their respective odor source chambers and connect them to the olfactometer arms.

  • Acclimatization: Turn on the purified airflow at a constant rate (e.g., 200 mL/min) through both arms and allow the system to equilibrate for 5 minutes.

  • Insect Introduction: Gently introduce a single pollinator into the base of the Y-tube's main arm.

  • Data Recording: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a set distance (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds. Record the first choice made.

  • Replication: After each trial, remove the insect. Clean the apparatus thoroughly between trials, or at a minimum, rotate the Y-tube 180° and swap the positions of the stimulus and control arms every 5-10 trials to control for any positional bias. Use a new insect for each replicate. A typical experiment involves 50-100 individual insects.

  • Analysis: Analyze the choice data using a Chi-square (χ²) test or a G-test to determine if the observed distribution of choices deviates significantly from a random (50:50) distribution.

Field Assay: Scent Traps

Field assays are essential for validating laboratory findings under more natural and competitive environmental conditions.

a. Materials and Equipment:

  • Traps (e.g., non-UV-reflecting yellow or blue vane traps, or modified PET bottles).

  • Lures/dispensers (e.g., cotton wicks, rubber septa, or small vials).

  • Test compound (synthetic this compound) and control (solvent).

  • A trapping solution (e.g., water with a few drops of unscented detergent).

  • Stakes or lines for positioning traps at a consistent height.

b. Protocol:

  • Site Selection: Choose a field site with existing pollinator activity. Set up multiple blocks (replicates) separated by a sufficient distance (e.g., >50 meters) to ensure independence.

  • Lure Preparation: Load dispensers with a set amount of the this compound solution and the solvent control. The release rate should be consistent and mimic natural floral emissions where possible.

  • Trap Deployment: Within each block, place at least one trap baited with this compound and one control trap. The distance between traps within a block should be standardized (e.g., 10-20 meters). Position traps at a consistent height, typically at the level of the surrounding vegetation.

  • Randomization: Randomize the position of the treatment and control traps within each block to avoid positional effects.

  • Trapping Period: Leave the traps active for a standardized period (e.g., 24-48 hours).

  • Specimen Collection: At the end of the period, collect all captured insects from each trap into separate, labeled vials containing ethanol.

  • Identification and Counting: Identify the captured pollinators to the lowest feasible taxonomic level and count the number of individuals per species (or group) for each trap.

  • Analysis: Use appropriate statistical models (e.g., Generalized Linear Mixed Models) to compare the number of target pollinators captured in the this compound-baited traps versus the control traps, accounting for the blocked experimental design.

Conclusion

The available evidence from behavioral assays strongly supports the role of this compound as a significant attractant for a variety of pollinators. Data from Y-tube olfactometer studies and field trapping experiments consistently show a preference for this compound, particularly when presented in ecologically relevant blends. While many studies point to its importance, a notable gap remains in the literature regarding direct, multi-compound comparison assays that would help elucidate its relative importance against other common floral volatiles.[1][9] Future research employing the standardized protocols outlined in this guide can help to further refine our understanding of how this key volatile mediates complex plant-pollinator interactions.

References

A Comparative Guide to Beta-Ocimene Synthase Gene Sequences Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of beta-ocimene (B41892) synthase gene sequences, offering insights into their evolutionary relationships and structural characteristics. This compound, a monoterpene volatile, plays crucial roles in plant defense and insect communication, making its synthesizing enzyme, this compound synthase, a molecule of significant interest for applications in pest control and pharmacology.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound synthase and related monoterpene synthase proteins from representative species across different kingdoms.

SpeciesKingdomProtein Name/AccessionProtein Length (Amino Acids)Key Conserved Motifs
Arabidopsis thalianaPlantaeAtTPS03 (Q9S7H1)569RR(X)8W, DDXXD, NSE/DTE
Vitis viniferaPlantaeVvPNOCi1 (ADR73431.1)585RR(X)8W, DDXXD, NSE/DTE
Solanum lycopersicumPlantaeSlTPS05 (NP_001234220.1)584RR(X)8W, DDXXD, NSE/DTE
Heliconius melpomeneAnimaliaHmelOS (HMEL037106g1)487DDXXD
Agrocybe pediadesFungiApLS (UFV31936.1)448DDXXD, NSE/DTE

Phylogenetic Relationships of Terpene Synthases

The evolutionary relationships between the selected terpene synthase proteins were inferred using phylogenetic analysis. The resulting cladogram illustrates the clustering of these proteins based on their amino acid sequence similarity.

Phylogenetic_Tree Plantae Plantae AtTPS03 Arabidopsis thaliana (AtTPS03) Plantae->AtTPS03 VvPNOCi1 Vitis vinifera (VvPNOCi1) Plantae->VvPNOCi1 SlTPS05 Solanum lycopersicum (SlTPS05) Plantae->SlTPS05 Animalia Animalia HmelOS Heliconius melpomene (HmelOS) Animalia->HmelOS Fungi Fungi ApLS Agrocybe pediades (ApLS) Fungi->ApLS experimental_workflow start Sample Collection (Plant, Insect, Fungus) dna_extraction DNA/RNA Extraction start->dna_extraction quality_control Quality Control (Spectrophotometry, Gel Electrophoresis) dna_extraction->quality_control gene_amplification Gene Amplification (PCR) or Transcriptome Sequencing (RNA-Seq) quality_control->gene_amplification sequencing Sanger or Next-Generation Sequencing gene_amplification->sequencing sequence_assembly Sequence Assembly & Annotation sequencing->sequence_assembly sequence_alignment Multiple Sequence Alignment sequence_assembly->sequence_alignment phylogenetic_analysis Phylogenetic Analysis sequence_alignment->phylogenetic_analysis motif_analysis Conserved Motif Identification sequence_alignment->motif_analysis comparison Comparative Analysis phylogenetic_analysis->comparison motif_analysis->comparison signaling_pathway herbivory Herbivore Attack ja_synthesis Jasmonic Acid (JA) Synthesis herbivory->ja_synthesis Induces gene_expression Upregulation of This compound Synthase Gene ja_synthesis->gene_expression Activates enzyme_production This compound Synthase Production gene_expression->enzyme_production ocimene_synthesis This compound Production enzyme_production->ocimene_synthesis defense Plant Defense Response (e.g., attraction of predators) ocimene_synthesis->defense

Comparing the efficacy of different beta-Ocimene isomers as insect semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Chemical Ecology and Drug Development

In the intricate world of chemical communication, beta-ocimene, a monoterpene with the chemical formula C10H16, stands out as a significant semiochemical influencing the behavior of a wide array of insects. This volatile organic compound exists in several isomeric forms, primarily (E)-β-ocimene and (Z)-β-ocimene, and the less common allo-ocimene. The subtle differences in the spatial arrangement of their atoms lead to distinct biological activities, making a comparative understanding of their efficacy crucial for researchers developing novel pest management strategies and those in drug development targeting insect vectors. This guide provides an objective comparison of the performance of these isomers, supported by experimental data, detailed methodologies, and visual representations of key processes.

Data Presentation: Efficacy of this compound Isomers

The following table summarizes the quantitative data from electrophysiological and behavioral assays, offering a side-by-side comparison of the effects of (E)-β-ocimene and (Z)-β-ocimene on different insect species. Data on allo-ocimene is limited, but available information is included for completeness.

Insect SpeciesIsomerAssay TypeResponse TypeQuantitative DataReference
Amyelois transitella (Navel Orangeworm)(E)-β-ocimeneEAGAntennal Response~800 µV[1]
(Z)-β-ocimeneEAGAntennal Response~1100 µV[1]
Parapanteles hyposidrae (Parasitoid Wasp)β-ocimene*Y-tube OlfactometerAttraction~70% preference[2]
Spodoptera littoralis (Cotton Leafworm)(E)-β-ocimeneY-tube OlfactometerNo PreferenceNo significant choice observed[3]
Aphids (various species)allo-ocimeneNot specifiedRepellencyAssociated with high repellency indices

Note: The specific isomer of β-ocimene was not detailed in the study by Liu et al. (2024).

Experimental Protocols

Y-Tube Olfactometer Bioassay

A Y-tube olfactometer is a standard apparatus used to assess the behavioral response of insects to volatile chemical cues.[4][5][6] The following protocol outlines a typical experimental setup.

Materials:

  • Y-shaped glass or acrylic tube

  • Air pump or compressed air source

  • Flow meters

  • Humidifier and activated carbon filter

  • Odor sources (e.g., filter paper treated with synthetic ocimene isomers dissolved in a solvent like hexane)

  • Test insects

  • Controlled environment (e.g., constant temperature, humidity, and red light to avoid visual bias)

Procedure:

  • Setup: The Y-tube olfactometer is assembled and connected to a source of clean, humidified, and filtered air. The airflow to each arm of the Y-tube is regulated to be equal using flow meters.

  • Odor Application: A filter paper treated with a specific concentration of a β-ocimene isomer is placed in one arm of the olfactometer. A control (filter paper with solvent only) is placed in the other arm.

  • Insect Introduction: A single insect is introduced at the base of the Y-tube.

  • Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to choose between the two arms. A choice is typically recorded when the insect moves a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-square test is commonly used to determine if there is a statistically significant preference for the odor source.[3]

Electroantennography (EAG)

Electroantennography is an electrophysiological technique that measures the summated electrical response of an insect's antenna to a volatile compound.[7][8] This method provides a quantitative measure of the sensitivity of the insect's olfactory receptor neurons to a specific odorant.

Materials:

  • Insect antenna preparation (either excised or from a whole, immobilized insect)

  • Glass capillary microelectrodes filled with a saline solution

  • Micromanipulators

  • High-impedance amplifier

  • Air delivery system for both a continuous clean air stream and a pulsed stimulus

  • Odorant cartridges (e.g., filter paper with the test compound in a Pasteur pipette)

Procedure:

  • Antenna Preparation: An antenna is carefully excised from the insect or the insect is immobilized.

  • Electrode Placement: The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.

  • Stimulus Delivery: A continuous stream of clean, humidified air is passed over the antenna to establish a stable baseline. A puff of air containing a specific concentration of a β-ocimene isomer is then injected into the airstream.

  • Recording: The change in electrical potential (depolarization) across the antenna in response to the odorant is recorded by the amplifier.

  • Data Analysis: The amplitude of the EAG response (in millivolts or microvolts) is measured. The responses to different isomers and concentrations are compared to determine the relative sensitivity of the antenna.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Analysis Insect_Acclimatization Insect Acclimatization Insect_Introduction Insect Introduction at Y-tube Base Insect_Acclimatization->Insect_Introduction Odor_Preparation Odor Source Preparation (Isomer Dilution) Olfactometer_Setup Olfactometer Setup (Airflow Calibration) Odor_Preparation->Olfactometer_Setup Olfactometer_Setup->Insect_Introduction Behavioral_Choice Behavioral Choice (Observation Period) Insect_Introduction->Behavioral_Choice Data_Recording Data Recording (Choice of Arm) Behavioral_Choice->Data_Recording Statistical_Analysis Statistical Analysis (e.g., Chi-square test) Data_Recording->Statistical_Analysis Conclusion Conclusion on Attraction/Repellency Statistical_Analysis->Conclusion

Y-tube Olfactometer Experimental Workflow

Olfactory_Signaling_Pathway cluster_reception Peripheral Reception (Antenna) cluster_transduction Signal Transduction cluster_processing Central Processing (Brain) Odorant β-Ocimene Isomer OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) + Orco Complex OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transmission Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Mushroom_Bodies Mushroom Bodies (Learning & Memory) Antennal_Lobe->Mushroom_Bodies Behavioral_Response Behavioral Response (Attraction/Repulsion) Mushroom_Bodies->Behavioral_Response

Generalized Insect Olfactory Signaling Pathway for Terpenes

References

Validation of beta-Ocimene as a Biomarker for Specific Plant Stresses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The detection of stress in plants at an early stage is crucial for ensuring agricultural productivity and developing resilient crops. Volatile organic compounds (VOCs) emitted by plants serve as key indicators of their physiological state, with beta-ocimene (B41892) emerging as a significant biomarker for various stress conditions. This guide provides a comprehensive comparison of this compound with other biomarkers, supported by experimental data and detailed protocols, to aid researchers in its validation and application.

This compound as a Key Stress-Induced Volatile

This compound is an acyclic monoterpene commonly released from the leaves and flowers of a wide array of plant species.[1] Its emission is not only crucial for attracting pollinators but also plays a vital role in plant defense mechanisms.[1][2] Herbivore-infested plants, for instance, exhibit a systemic defensive response characterized by increased emissions of VOCs like this compound from both damaged and undamaged tissues.[3] This induced emission serves as a chemical cue to attract natural enemies of the herbivores, thereby providing indirect protection to the plant.[4]

Key Stress Triggers for this compound Emission:

  • Biotic Stress (Herbivory): Increased production and emission of this compound are well-documented responses to herbivore attacks. For example, Medicago truncatula plants attacked by herbivores show a significant increase in this compound emission.[3] Similarly, soybean plants induce this compound production in response to infestation by Spodoptera litura.[5] This response is often mediated by the jasmonic acid signaling pathway.[3]

  • Biotic Stress (Pathogens): Fungal infections can also trigger a significant increase in this compound emissions. For instance, hybrid willow (Salix burjatica × S. dasyclados) infected with rust fungus (Melampsora) shows a notable increase in (Z)-β-ocimene emissions that correlates with the degree of fungal colonization.[6]

  • Abiotic Stress: While more research is needed, some studies suggest a link between abiotic stress and this compound emission. For example, salt stress has been shown to alter the emission of several terpenes, including (Z)-beta-ocimene, in a concentration-dependent manner.[7] Combined drought and herbivory stresses have also been shown to induce VOC emissions, including ocimene.[3]

Comparative Analysis: this compound vs. Alternative Biomarkers

While this compound is a strong candidate, a variety of other biomarkers are also used to assess plant stress. The choice of biomarker often depends on the specific stressor and the desired detection method.

Biomarker CategorySpecific Biomarker(s)Stress Type(s)AdvantagesDisadvantages
Volatile Organic Compounds (VOCs) (E)-β-Ocimene Biotic (Herbivory, Pathogens), Abiotic (Salinity, Drought)Non-invasive, real-time detection possible. Acts as a signal in plant-plant and plant-insect interactions.[8][9]Emission rates can be influenced by multiple factors (e.g., time of day, plant developmental stage).[10]
Green Leaf Volatiles (GLVs) (e.g., (Z)-3-hexenal)Biotic (Herbivory, Pathogen attack), Mechanical damageRapidly released upon tissue damage, providing an immediate stress signal.[6]Not specific to a particular type of stress.
Other Terpenoids (e.g., Myrcene, Linalool, β-Pinene)Biotic and AbioticOften part of a complex blend of stress-induced VOCs.[11]Specificity can vary greatly between plant species and stressors.
Phytohormones Jasmonic Acid (JA)Biotic (Herbivory, Pathogens), AbioticCentral role in signaling pathways for defense against necrotrophic pathogens and herbivores.[4][12]Analysis typically requires destructive sampling and complex analytical methods.
Salicylic Acid (SA)Biotic (Pathogens)Key signaling molecule in response to biotrophic and hemibiotrophic pathogens.[9]Often acts antagonistically with the JA pathway.[4]
Abscisic Acid (ABA)Abiotic (Drought, Salinity)A primary hormone involved in mediating responses to abiotic stresses.[13][14]Analysis requires destructive sampling.
Proteins Heat Shock Proteins (HSPs)Abiotic (Heat, Oxidative stress)Upregulated in response to various stresses, indicating a cellular stress response.[15]Not specific to the type of stressor.
AquaporinsAbiotic (Drought, Salinity)Changes in expression can indicate alterations in water status.[13]Analysis requires molecular biology techniques.

Experimental Protocols for Validation

Accurate validation of this compound as a biomarker requires robust experimental protocols for volatile collection and analysis.

Protocol: Dynamic Headspace Collection and GC-MS Analysis of Plant Volatiles

This protocol is a standard method for collecting and analyzing VOCs emitted by plants.

1. Materials and Equipment:

  • Volatile collection chambers (e.g., glass cylinders, oven bags).[16][17]
  • Adsorbent tubes (e.g., filled with Tenax-TA, Porapak Q, or a mixture).
  • Vacuum pump with a flow meter.[18]
  • Gas Chromatograph-Mass Spectrometer (GC-MS).[19]
  • Thermal Desorption (TD) unit.[18]
  • Pure standards for calibration (including this compound).

2. Volatile Collection (Dynamic Headspace Sampling): a. Enclose the plant or a part of the plant (e.g., a leaf or flower) in the collection chamber.[16] Ensure the chamber is made of a non-emitting material like glass or Teflon.[18] b. Create an inlet for purified air and an outlet connected to the adsorbent tube. c. Use the vacuum pump to pull air through the chamber and over the plant material at a constant flow rate (e.g., 100-200 mL/min).[18] The volatiles in the headspace will be trapped in the adsorbent tube. d. Collect volatiles for a defined period (e.g., 1-4 hours). Also, collect a blank sample from an empty chamber to identify background contaminants.[17]

3. Sample Analysis (TD-GC-MS): a. Place the adsorbent tube in the thermal desorber.[18] b. The tube is heated, and the trapped volatiles are released and transferred to a cold trap within the TD unit.[18] c. The cold trap is then rapidly heated, injecting the focused band of volatiles into the GC column.[18] d. Program the GC oven with a suitable temperature gradient to separate the different compounds in the volatile blend. e. The separated compounds are then ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification.[19] f. Identify this compound by comparing its mass spectrum and retention time to that of a pure standard. g. Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Visualizing Key Pathways and Workflows

Biosynthesis and Signaling of this compound

This compound is synthesized in the plastids via the methyl-erythritol-phosphate (MEP) pathway.[3][4] The precursor, geranyl diphosphate (B83284) (GPP), is converted to (E)-β-ocimene by the enzyme (E)-β-ocimene synthase.[3] Its production, particularly in response to herbivory, is often regulated by the jasmonic acid (JA) signaling pathway.[3]

Beta_Ocimene_Biosynthesis_and_Signaling cluster_pathway MEP Pathway (Plastid) cluster_stress Stress Response cluster_synthesis This compound Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP bOci_Synthase (E)-β-ocimene Synthase (TPS) GPP->bOci_Synthase Substrate Herbivory Herbivore Attack JA_Signal Jasmonic Acid (JA) Signaling Herbivory->JA_Signal TPS_Activation TPS Gene Expression JA_Signal->TPS_Activation TPS_Activation->bOci_Synthase Upregulates b_Ocimene (E)-β-Ocimene bOci_Synthase->b_Ocimene Product Attraction_Predators Attraction of Natural Enemies b_Ocimene->Attraction_Predators Plant_Communication Plant-Plant Communication b_Ocimene->Plant_Communication

Caption: Simplified pathway of this compound biosynthesis and its induction by herbivory.

Experimental Workflow for Biomarker Validation

The process of validating this compound as a stress biomarker involves a series of controlled experiments and analytical steps.

Experimental_Workflow start Plant Cultivation (Controlled Environment) stress_app Application of Stress (Biotic/Abiotic) start->stress_app control_group Control Group (No Stress) start->control_group sampling Volatile Collection (Dynamic Headspace Sampling) stress_app->sampling Treatment Group control_group->sampling Control Group analysis TD-GC-MS Analysis sampling->analysis identification Compound Identification (vs. Standard) analysis->identification quantification Quantification (Calibration Curve) identification->quantification data_analysis Statistical Analysis (Comparison of Stress vs. Control) quantification->data_analysis validation Biomarker Validation data_analysis->validation

Caption: Workflow for the validation of this compound as a plant stress biomarker.

References

Differentiating Biotic and Abiotic Stress-Induced Beta-Ocimene Emission: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-ocimene (B41892), a volatile monoterpene emitted by a wide variety of plants, plays a crucial role in plant signaling and defense. Its emission can be triggered by both biotic stressors, such as herbivory and pathogen attack, and abiotic stressors, including drought, heat, and salinity. Understanding the distinct signaling pathways and quantitative differences in this compound emission under these varying conditions is critical for research in plant science, chemical ecology, and the development of novel strategies for crop protection and pharmacology. This guide provides a comparative analysis of this compound emission in response to biotic and abiotic stress, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of this compound Emission

The following table summarizes quantitative data on this compound emission from various plant species under different stress conditions. The data highlights the differential emission rates observed in response to biotic versus abiotic stressors.

Plant SpeciesStress TypeStressorThis compound Emission Rate (relative to control)Reference Plant PartAnalytical MethodCitation
Pinus ponderosa (Ponderosa Pine)Biotic (Simulated)Methyl Jasmonate (MeJA)IncreasedNeedlesGC-MS
Pinus ponderosa (Ponderosa Pine)AbioticDroughtNo significant change or slight decreaseNeedlesGC-MS
Solanum lycopersicum (Tomato)AbioticSalt StressPositively correlated with salt concentrationLeavesGC-MS[1]
Quercus ilex (Holm Oak)AbioticHeat StressEmission is temperature-dependent, maximal at 35°CLeavesNot specified[2]
Glycine max (Soybean)BioticHerbivory (Spodoptera littoralis)Significantly IncreasedLeavesGC-MS[3]

Signaling Pathways: Distinct Regulation Under Biotic and Abiotic Stress

The biosynthesis of this compound is primarily regulated by distinct hormonal signaling pathways in response to biotic and abiotic cues.

Biotic Stress: The jasmonic acid (JA) pathway is the principal signaling cascade activated by herbivory and necrotrophic pathogens, leading to the production of defense-related volatile organic compounds (VOCs), including this compound.[4][5] Mechanical damage and elicitors from insect oral secretions trigger the synthesis of jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA. JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This derepression allows transcription factors, such as MYC2, to activate the expression of terpene synthase genes responsible for this compound production.

Abiotic Stress: Abscisic acid (ABA) is the primary phytohormone involved in mediating responses to abiotic stressors like drought and salinity. While ABA's direct role in upregulating this compound synthesis is less clear, its signaling pathway exhibits significant crosstalk with the JA pathway.[6][7] This interaction can be antagonistic or synergistic depending on the specific stress and plant species. For instance, under certain conditions, ABA can inhibit JA-induced defenses, potentially to conserve resources for abiotic stress tolerance. Conversely, some studies suggest a synergistic interaction where ABA may prime or enhance JA-mediated responses.

Signaling Pathway Diagrams

Biotic_Stress_Pathway Herbivory Herbivory / Pathogen Attack JA_Ile JA-Ile Synthesis Herbivory->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor Degradation COI1->JAZ MYC2 MYC2 Activation JAZ->MYC2 | (inhibition) TPS Terpene Synthase Gene Expression MYC2->TPS Ocimene This compound Emission TPS->Ocimene

Biotic stress-induced this compound emission pathway.

Abiotic_Stress_Pathway Drought Drought / Salinity ABA ABA Synthesis Drought->ABA ABA_Receptors ABA Receptors (PYR/PYL/RCAR) ABA->ABA_Receptors JA_Pathway JA Pathway ABA->JA_Pathway Crosstalk (Antagonistic/Synergistic) PP2Cs PP2C Inhibition ABA_Receptors->PP2Cs | SnRK2s SnRK2 Activation PP2Cs->SnRK2s | TFs Transcription Factor Activation SnRK2s->TFs Stress_Response Abiotic Stress Response TFs->Stress_Response

Abiotic stress signaling and its crosstalk with the JA pathway.

Experimental Protocols

Accurate differentiation and quantification of this compound emission require precise experimental setups for stress application, volatile collection, and analysis.

Stress Application
  • Biotic Stress (Herbivory):

    • Use laboratory-reared insects (e.g., Spodoptera littoralis larvae) to ensure consistent feeding damage.

    • Confine a predetermined number of insects to a specific leaf or plant area using clip cages or mesh bags.

    • For simulated herbivory, apply a known concentration of methyl jasmonate (MeJA) solution to the leaves.

  • Abiotic Stress:

    • Drought: Withhold watering and monitor soil moisture content daily using a soil moisture sensor. Induce stress gradually over a period of days to weeks.

    • Heat Stress: Place plants in a controlled environment chamber and incrementally increase the temperature to the desired stress level (e.g., 35-40°C).

    • Salt Stress: Water plants with solutions containing increasing concentrations of sodium chloride (NaCl).

Volatile Organic Compound (VOC) Collection
  • Headspace Collection:

    • Enclose the stressed plant or plant part in a volatile collection chamber made of an inert material (e.g., glass or Tedlar® bags).

    • A continuous flow of purified air is passed through the chamber.

    • The air exiting the chamber, carrying the emitted VOCs, is passed through an adsorbent trap (e.g., Tenax® TA, Porapak™ Q) to capture the compounds.

  • Solid-Phase Microextraction (SPME):

    • A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace surrounding the stressed plant material for a defined period.

    • VOCs adsorb to the fiber, which is then directly inserted into the gas chromatograph for analysis.

Quantification and Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Introduction: Collected VOCs are desorbed from the adsorbent trap (thermal desorption) or the SPME fiber (thermal desorption in the GC inlet).

    • Separation: The desorbed VOCs are separated based on their boiling points and affinity for the stationary phase in a capillary column within the gas chromatograph.

    • Detection and Identification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparison to a spectral library (e.g., NIST).

    • Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram. Quantification is achieved by using an internal or external standard of known concentration. A typical GC-MS protocol would involve an initial oven temperature of around 40-60°C, followed by a temperature ramp to 250-300°C to elute all compounds. The mass spectrometer is operated in electron ionization (EI) mode.

Experimental Workflow Diagram

Experimental_Workflow cluster_stress Stress Application cluster_analysis Data Analysis Biotic Biotic Stress (e.g., Herbivory) VOC_Collection VOC Collection (Headspace / SPME) Biotic->VOC_Collection Abiotic Abiotic Stress (e.g., Drought) Abiotic->VOC_Collection GC_MS GC-MS Analysis VOC_Collection->GC_MS Identification Compound Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification

General workflow for analyzing stress-induced VOCs.

References

A Comparative Analysis of Beta-Ocimene Production in Diverse Plant Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Beta-Ocimene (B41892) Levels and Biosynthesis Across Various Plant Cultivars, Supported by Experimental Data and Detailed Methodologies.

This compound, an acyclic monoterpene, is a significant volatile organic compound found across the plant kingdom, contributing to the characteristic aroma of many flowers and fruits. Its roles extend beyond scent, playing a crucial part in plant defense mechanisms and attracting pollinators. For researchers in drug development and various scientific fields, understanding the differential production of this compound across plant cultivars is paramount for harnessing its potential therapeutic and commercial applications. This guide provides a comparative overview of this compound production in selected cultivars of basil, citrus, and rose, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of this compound Production

The production of this compound varies significantly among different plant species and, more granularly, between cultivars of the same species. This variation is influenced by genetic makeup, environmental conditions, and developmental stage. The following table summarizes the this compound content in various cultivars of Ocimum basilicum (basil), Citrus spp., and Rosa spp., providing a clear comparison of their production capabilities.

Plant SpeciesCultivar/VarietyPlant PartThis compound Content (% of Essential Oil/Volatiles)Reference
Ocimum basilicumGenoveseLeavesPresent, but not a major component[1]
Ocimum basilicumLettuce LeafLeavesLinalool-rich, with some ocimene[1]
Ocimum basilicumPurple OpaalLeavesLinalool-rich, with some ocimene[1]
Ocimum basilicumDark GreenLeavesLinalool-rich, with some ocimene[1]
Ocimum gratissimumLeaves & InflorescenceLower in leaves, higher in inflorescence[2]
Citrus sinensisNavel OrangeImmature FruitPresent
Citrus unshiuSatsuma MandarinImmature FruitPresent[3]
Citrus limonEureka LemonImmature FruitPresent[3]
Citrus limonXiangshui LemonImmature FruitPresent[3]
Citrus australasicaSanguineaPeel5.1%[4]
Citrus maximaFruit RindNot a major component
Rosa hybrida'Golden Gate'FlowerTrace amounts[5]
Rosa spp.Wild SpeciesFlowerVariable, present in some[6]
Rosa spp.Chinese Old Garden RosesFlowerVariable, present in some[6]
Rosa spp.Modern RosesFlowerVariable, present in some[6]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following are detailed methodologies for the extraction and analysis of this volatile compound from plant tissues.

Protocol 1: Extraction of Essential Oils by Steam Distillation

This method is suitable for obtaining essential oils from a larger quantity of plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Steam distillation apparatus (still, condenser, collection flask)

  • Heating source

  • Deionized water

Procedure:

  • Preparation of Plant Material: Coarsely chop or grind the fresh or dried plant material to increase the surface area for efficient oil extraction.

  • Assembly of Apparatus: Set up the steam distillation apparatus according to the manufacturer's instructions. Place the prepared plant material in the still.

  • Distillation: Introduce steam into the still. The steam will rupture the plant's oil glands, releasing the volatile this compound. The mixture of steam and volatile oils will then travel to the condenser.[7][8][9]

  • Condensation: Cool the steam-oil mixture in the condenser. This will cause the vapor to condense back into a liquid form.

  • Collection: Collect the liquid mixture in the collection flask. The essential oil, being less dense than water, will typically form a layer on top of the hydrosol (floral water).

  • Separation: Carefully separate the essential oil layer from the hydrosol using a separatory funnel.

  • Drying and Storage: Dry the collected essential oil using an anhydrous drying agent (e.g., sodium sulfate) and store it in a sealed, dark glass vial at 4°C.

Protocol 2: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive method for analyzing volatile compounds from a small amount of plant material without solvent extraction.

Materials:

  • Fresh plant tissue (e.g., leaves, petals)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Internal standard (optional, for quantification)

Procedure:

  • Sample Preparation: Place a known weight of fresh plant tissue into a headspace vial. If using an internal standard, add a known amount to the vial.

  • Incubation and Extraction: Seal the vial and incubate it at a specific temperature (e.g., 50-60°C) for a set period (e.g., 10-30 minutes) to allow volatile compounds to accumulate in the headspace.[10][11]

  • SPME Fiber Exposure: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatile compounds for a defined time (e.g., 20-30 minutes).

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS. The absorbed volatiles will be thermally desorbed onto the GC column.

  • GC Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. A typical temperature program for the GC oven starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C).[10]

  • MS Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

  • Quantification: The amount of this compound can be quantified by comparing its peak area to that of a known concentration of an internal standard or by using an external calibration curve.

Biosynthesis and Regulation of this compound

The production of this compound in plants primarily occurs through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.[12] This pathway synthesizes the precursor molecule geranyl diphosphate (B83284) (GPP). The final step in this compound synthesis is catalyzed by the enzyme (E)-β-ocimene synthase, which converts GPP into (E)-β-ocimene.[13][14]

The biosynthesis of this compound is a regulated process, often induced by various biotic and abiotic stresses. For instance, herbivory can trigger a signaling cascade involving jasmonic acid, leading to the upregulation of genes encoding enzymes in the MEP pathway and (E)-β-ocimene synthase, resulting in increased emission of this compound as a defense response.[13][15]

beta_ocimene_biosynthesis cluster_plastid Plastid cluster_regulation Regulation Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP G3P Glyceraldehyde-3-phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP Isopentenyl diphosphate MEP->IPP DMAPP Dimethylallyl diphosphate IPP->DMAPP GPP Geranyl diphosphate IPP->GPP DMAPP->GPP b_Ocimene (E)-β-Ocimene GPP->b_Ocimene (E)-β-ocimene synthase Herbivory Herbivory JA_Signal Jasmonic Acid Signaling Herbivory->JA_Signal JA_Signal->GPP Upregulates gene expression

Caption: Biosynthesis of (E)-β-ocimene via the MEP pathway in plastids.

Comparative Study Workflow

The following diagram illustrates a logical workflow for conducting a comparative study of this compound production in different plant cultivars.

comparative_study_workflow start Start: Select Plant Species and Cultivars plant_growth Standardized Plant Growth Conditions start->plant_growth sampling Sample Collection (e.g., leaves, flowers) plant_growth->sampling extraction Extraction of Volatiles (e.g., Steam Distillation, HS-SPME) sampling->extraction analysis GC-MS Analysis extraction->analysis identification Identification of this compound analysis->identification quantification Quantification of this compound identification->quantification data_analysis Comparative Data Analysis quantification->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

References

Evaluating the Synergistic Effects of Beta-Ocimene with other Plant Volatiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synergistic effects of beta-Ocimene with other plant volatiles. While direct quantitative data on this compound's synergistic interactions is an emerging field of study, this document compiles existing knowledge on the synergistic potential of plant volatiles and provides the necessary experimental frameworks for future research.

This compound, a monoterpene with a sweet, herbaceous aroma, is a common component of many essential oils and plays a significant role in plant defense and communication.[1][2][3] Its biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties, can be significantly enhanced when combined with other volatile compounds. This guide explores these potential synergies and provides detailed protocols for their evaluation.

Data Presentation: Understanding Synergistic Interactions

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. In the context of plant volatiles, this can lead to more potent antimicrobial, insecticidal, or antioxidant formulations. The tables below illustrate how quantitative data for synergistic effects are typically presented. While specific data for this compound combinations are not yet widely available in published literature, these examples, featuring other well-studied terpenes, serve as a template for future investigations.

Table 1: Example of Synergistic Antimicrobial Activity (Checkerboard Assay)

This table demonstrates the synergistic antifungal effects of two hypothetical compounds, Compound A (e.g., this compound) and Compound B (e.g., Linalool), against a fungal strain. The Fractional Inhibitory Concentration (FIC) Index is a key metric, where a value of ≤ 0.5 indicates synergy.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC of CompoundΣFIC (FIC Index)Interpretation
Compound A128320.250.5Synergy
Compound B64160.25

Table 2: Example of Synergistic Insecticidal Activity

This table illustrates a hypothetical synergistic effect between Compound A (e.g., this compound) and Compound B (e.g., α-Pinene) against a common insect pest. The Synergy Ratio (SR) is calculated by dividing the expected LC50 (if the effects were merely additive) by the observed LC50 of the mixture. An SR value > 1 indicates synergy.

Compound/MixtureLC50 (µg/cm²)Expected LC50 (µg/cm²)Synergy Ratio (SR)Interpretation
Compound A50---
Compound B75---
Mixture (1:1)2562.52.5Synergy

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of synergistic effects. The following are standard protocols for assessing antimicrobial and insecticidal synergy.

Checkerboard Assay for Antimicrobial Synergy

This method is widely used to evaluate the in vitro synergistic effects of antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a combination of two compounds against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (e.g., this compound and another plant volatile)

  • Microorganism culture (bacterial or fungal)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compounds: Prepare stock solutions of each compound in a suitable solvent.

  • Serial Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of Compound A along the x-axis (e.g., columns 1-10).

    • Perform serial two-fold dilutions of Compound B along the y-axis (e.g., rows A-G).

    • Column 11 should contain dilutions of Compound A only (to determine its MIC alone).

    • Row H should contain dilutions of Compound B only (to determine its MIC alone).

    • Column 12 should serve as a growth control (medium and inoculum only).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • ΣFIC (FIC Index) = FIC of Compound A + FIC of Compound B

  • Interpretation:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 4: Additive/Indifference

    • ΣFIC > 4: Antagonism

Method for Evaluating Insecticidal Synergy

This protocol outlines a method for assessing the synergistic insecticidal effects of two volatile compounds.

Objective: To determine the Synergy Ratio (SR) of a combination of two compounds against a target insect species.

Materials:

  • Test compounds (e.g., this compound and another plant volatile)

  • Test insects of a uniform age and stage

  • Topical application apparatus (microsyringe) or fumigation chambers

  • Observation containers with a food source

  • Acetone or other suitable solvent

Procedure:

  • Dose-Response Bioassays:

    • Determine the lethal concentration (LC50) or lethal dose (LD50) for each compound individually. This involves exposing groups of insects to a range of concentrations/doses and recording mortality after a set period (e.g., 24 or 48 hours).

  • Preparation of Mixtures: Prepare mixtures of the two compounds in various ratios (e.g., 1:1, 1:3, 3:1).

  • Treatment: Expose groups of insects to a range of concentrations/doses of each mixture.

  • Observation: Record mortality at the same time points used for the individual compound bioassays.

  • Calculation of Synergy Ratio (SR):

    • Calculate the observed LC50 for the mixture from the dose-response data.

    • Calculate the expected LC50 for the mixture assuming additive effects:

      • Expected LC50 = 1 / [(Fraction of A in mixture / LC50 of A) + (Fraction of B in mixture / LC50 of B)]

    • Synergy Ratio (SR) = Expected LC50 / Observed LC50

  • Interpretation:

    • SR > 1: Synergy

    • SR = 1: Additive effect

    • SR < 1: Antagonism

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the evaluation of synergistic effects.

Experimental_Workflow_Antimicrobial_Synergy cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_compounds Prepare Compound Stocks (β-Ocimene & Volatile X) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microorganism Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for Antimicrobial Synergy Testing.

Signaling_Pathways cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Targets cluster_outcome Synergistic Outcome volatiles β-Ocimene + Other Volatiles membrane Microbial Cell Membrane volatiles->membrane Initial Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption enzyme Enzyme Inhibition disruption->enzyme Facilitates Entry gene Gene Expression Alteration disruption->gene pathway Metabolic Pathway Interference disruption->pathway outcome Enhanced Antimicrobial/ Insecticidal Effect enzyme->outcome gene->outcome pathway->outcome

Caption: Potential Mechanisms of Synergistic Action.

Caption: Decision Tree for Synergy Evaluation.

References

Isotopic Analysis: A Powerful Tool for Confirming the Biosynthetic Origin of Beta-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers

The acyclic monoterpene beta-ocimene (B41892) is a significant contributor to the fragrance of many plants and is a valuable compound in the flavor and fragrance industries. Understanding its biosynthetic origin is crucial for quality control, authentication of natural products, and metabolic engineering applications. Isotopic analysis, particularly Compound-Specific Isotope Analysis (CSIA), offers a robust method to elucidate the biosynthetic pathway of this compound by measuring the natural abundance of stable isotopes, primarily carbon-13 (¹³C). This guide compares the isotopic signatures of this compound originating from the two primary terpenoid biosynthetic pathways and provides the experimental framework for this analysis.

The Two Biosynthetic Pathways of Terpenoids

In higher plants, the biosynthesis of the fundamental five-carbon building blocks of all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways compartmentalized within the cell:

  • The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is primarily responsible for the synthesis of sesquiterpenes (C15), triterpenes (C30), and sterols.[1][2]

  • The Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, the MEP pathway is the main source of monoterpenes (C10), such as this compound, diterpenes (C20), and carotenoids.[3][4]

While these pathways are largely independent, some crosstalk can occur, making definitive pathway elucidation essential.[2]

Distinguishing Pathways with Carbon Isotopes

The MVA and MEP pathways utilize different primary metabolites and enzymatic reactions, leading to distinct isotopic fractionation of carbon. This results in a measurable difference in the ¹³C/¹²C ratio (expressed as δ¹³C) of the final terpene products. Generally, compounds synthesized via the MEP pathway are isotopically heavier (less negative δ¹³C values) than those produced through the MVA pathway.

This difference in isotopic signature provides a powerful analytical tool to determine the biosynthetic origin of this compound. By measuring the δ¹³C value of this compound and comparing it to the known ranges for MEP and MVA-derived compounds, its primary biosynthetic route can be confirmed.

Comparative Isotopic Data

The following table summarizes representative δ¹³C values for this compound and a sesquiterpene, illustrating the typical isotopic distinction between MEP and MVA pathway products.

CompoundClassBiosynthetic PathwayPlant Sourceδ¹³C (‰)
(E)-β-Ocimene MonoterpeneMEP Pathway Phaseolus lunatus (Lima Bean)-32.5
(E)-Nerolidol SesquiterpeneMVA Pathway Phaseolus lunatus (Lima Bean)-37.4

Data sourced from a study on induced plant volatiles.

As the data indicates, (E)-β-ocimene, a product of the MEP pathway, is isotopically heavier (less negative δ¹³C value) than (E)-nerolidol, which is synthesized via the MVA pathway. This clear difference allows for the unambiguous assignment of this compound's biosynthetic origin.

Experimental Protocols

The following section outlines a general methodology for the isotopic analysis of this compound using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Sample Preparation
  • Extraction of Volatiles:

    • For fresh plant material (e.g., leaves, flowers), headspace solid-phase microextraction (HS-SPME) is a common and solvent-free method for collecting volatile compounds, including this compound.

    • Alternatively, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane (B109758) can be employed, followed by careful concentration of the extract.

  • Sample Introduction:

    • The extracted volatiles are then introduced into the GC-C-IRMS system. For HS-SPME, the fiber is directly desorbed in the GC inlet. For liquid extracts, a small volume is injected.

GC-C-IRMS Analysis
  • Gas Chromatography (GC):

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of terpenes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of this compound from other volatile compounds. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 250°C.

  • Combustion Interface:

    • After separation on the GC column, the eluting compounds are quantitatively combusted to CO₂ gas in a high-temperature (typically >900°C) combustion reactor containing a catalyst (e.g., copper oxide).

  • Isotope Ratio Mass Spectrometry (IRMS):

    • The resulting CO₂ gas is then introduced into the IRMS, where the ratio of ¹³CO₂ to ¹²CO₂ is measured.

    • The δ¹³C values are calculated relative to a calibrated reference gas (CO₂) that is introduced into the mass spectrometer multiple times during the analytical run.

    • Final δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Visualizing the Workflow and Biosynthetic Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for isotopic analysis and the logical framework for determining the biosynthetic origin of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Interpretation plant_material Plant Material extraction Volatile Extraction (HS-SPME or Solvent) plant_material->extraction gc Gas Chromatography (Separation) extraction->gc combustion Combustion (to CO2) gc->combustion irms IRMS (13C/12C Ratio) combustion->irms delta_value δ13C Value irms->delta_value origin Biosynthetic Origin delta_value->origin

Figure 1. Experimental workflow for the isotopic analysis of this compound.

biosynthetic_logic cluster_pathways Biosynthetic Pathways cluster_products Isotopic Signature mva MVA Pathway (Cytosol) mva_product 13C-Depleted Terpenes (e.g., Sesquiterpenes) δ13C ≈ -37‰ mva->mva_product mep MEP Pathway (Plastid) mep_product 13C-Enriched Terpenes (e.g., this compound) δ13C ≈ -32‰ mep->mep_product measured_ocimene Measured δ13C of This compound mva_product->measured_ocimene mep_product->measured_ocimene Comparison conclusion Conclusion: This compound is synthesized via the MEP Pathway measured_ocimene->conclusion

Figure 2. Logical diagram for determining the biosynthetic origin of this compound based on δ¹³C values.

References

Comparison of extraction methods for beta-Ocimene from a single plant source

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of extraction methodologies for beta-ocimene (B41892) from a single plant source is crucial for researchers and professionals in drug development to optimize yield and purity. This guide provides an objective analysis of two prevalent methods, Microwave-Assisted Hydrodistillation (MAHD) and traditional Hydrodistillation (HD), for the extraction of this compound from the aerial parts of Ferulago angulata. The selection of an appropriate extraction technique can significantly impact the efficiency of isolating this valuable monoterpene, which is a precursor in the synthesis of various aroma compounds and possesses potential therapeutic properties.

Comparison of Extraction Method Performance

The efficiency of Microwave-Assisted Hydrodistillation (MAHD) and conventional Hydrodistillation (HD) for extracting this compound from Ferulago angulata was evaluated based on extraction time, yield of the essential oil, and the relative percentage of cis- and trans-β-ocimene. MAHD demonstrated significant advantages in terms of shorter extraction time and higher overall yield of identified essential oil components.

Table 1: Quantitative Comparison of MAHD and HD for this compound Extraction from Ferulago angulata

ParameterMicrowave-Assisted Hydrodistillation (MAHD)Hydrodistillation (HD)
Total Extraction Time 34 minutes4 hours
Total Yield of Identified Essential Oil Components 93.54%75.8%
Relative Percentage of (Z)-β-Ocimene (cis) 33.91%Not specified, but lower than MAHD
Relative Percentage of (E)-β-Ocimene (trans) Major ComponentMajor Component
Optimal MAHD Power for (Z)-β-Ocimene 650WN/A
Optimal MAHD Power for (E)-β-Ocimene 600WN/A

Experimental Protocols

Detailed methodologies for both MAHD and HD are provided below to allow for replication and further investigation.

Plant Material

Fresh aerial parts of Ferulago angulata were collected from the Dalaho Mountain-Kermanshah province in the west of Iran in June 2010.

Microwave-Assisted Hydrodistillation (MAHD)

The MAHD extraction was performed using a modified microwave oven.

  • A 100 g sample of the air-dried and powdered aerial parts of Ferulago angulata was placed in a 1 L flask with 500 mL of water.

  • The flask was set up in the microwave oven, and a Clevenger-type apparatus was connected to the flask through a hole in the top of the oven for the collection of the essential oil.

  • The extraction was carried out at specific microwave irradiation powers to optimize the yield of this compound isomers. The optimal conditions were found to be an irradiation power of 650W for (Z)-β-ocimene and 600W for (E)-β-ocimene, with a total extraction time of 34 minutes.[1]

  • The collected essential oil was dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C until analysis.

Hydrodistillation (HD)

The conventional hydrodistillation was carried out using a standard Clevenger apparatus.

  • A 100 g sample of the air-dried and powdered aerial parts of Ferulago angulata was subjected to hydrodistillation in a Clevenger-type apparatus with 1 L of water.

  • The mixture was boiled for 4 hours.

  • The collected essential oil was separated from the aqueous layer.

  • The oil was then dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C for subsequent analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The chemical composition of the essential oils obtained from both methods was analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The identification of this compound and other constituents was based on the comparison of their retention indices and mass spectra with those of authentic standards and library data.

Logical Workflow of Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and subsequent analysis of this compound from a plant source using the compared methods.

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction Methods cluster_analysis Analysis cluster_comparison Comparison Plant Single Plant Source (e.g., Ferulago angulata) Drying Air Drying Plant->Drying Grinding Grinding Drying->Grinding MAHD Microwave-Assisted Hydrodistillation (MAHD) Grinding->MAHD Shorter Time Higher Yield HD Hydrodistillation (HD) Grinding->HD Longer Time Lower Yield Oil_MAHD Essential Oil (MAHD) MAHD->Oil_MAHD Oil_HD Essential Oil (HD) HD->Oil_HD GCMS GC-MS Analysis Oil_MAHD->GCMS Oil_HD->GCMS Data Quantitative Data (Yield, Purity of β-Ocimene) GCMS->Data Comparison Comparative Analysis of Extraction Methods Data->Comparison

References

Beta-Ocimene: A Comparative Analysis of its Anti-inflammatory Effects Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the quest for novel anti-inflammatory agents, natural compounds are a promising source for drug discovery and development. Among these, beta-ocimene (B41892), a monoterpene found in the essential oils of various plants, has garnered scientific interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound against well-established non-steroidal anti-inflammatory drugs (NSAIDs), namely indomethacin (B1671933) and ibuprofen (B1674241). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.

Executive Summary

This compound has demonstrated notable anti-inflammatory properties by modulating key inflammatory mediators. This guide synthesizes available data on its efficacy in inhibiting nitric oxide (NO) production, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activity of cyclooxygenase-2 (COX-2). Its performance is benchmarked against indomethacin and ibuprofen to provide a clear perspective on its relative potency and potential as a therapeutic agent.

Comparative Efficacy: this compound vs. Indomethacin and Ibuprofen

The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit specific biomarkers of inflammation. The following tables summarize the available quantitative data for this compound in comparison to indomethacin and ibuprofen. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is a collation from various sources.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration% InhibitionIC50 Value
This compound -Data not availableData not available
Indomethacin 30 µg/mL48.16 ± 6.38%[1]~30 µg/mL[1]
Ibuprofen 200 µMSignificant reductionData not available[2]
400 µMFurther reductionData not available[2]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CytokineCompoundConcentration% Inhibition
TNF-α This compound -Data not available
Indomethacin 10 mg/mLSignificant reduction[3]
Ibuprofen -Data not available
IL-6 This compound -Data not available
Indomethacin 10 mg/mLSignificant reduction[3]
Ibuprofen -Data not available

Note: One study in Leishmania amazonensis-infected macrophages showed that this compound increased TNF-α and decreased IL-6 levels, suggesting a context-dependent immunomodulatory role[4].

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

EnzymeCompoundIC50 Value
COX-1 This compound Data not available
Indomethacin 18 nM[5]
Ibuprofen 2.9 µM[6]
COX-2 This compound Data not available
Indomethacin 26 nM[5]
Ibuprofen 1.1 µM[6]

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While direct evidence for this compound is still emerging, studies on structurally related terpenes suggest a plausible mechanism involving the inhibition of the NF-κB and MAPK pathways. A recent study also suggests that this compound may mitigate inflammation by modulating the TLR4/NLRP3/GSDMD signaling pathway, which is involved in pyroptosis, a form of programmed cell death associated with inflammation[7].

Proposed Anti-inflammatory Signaling Pathway of this compound

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK Beta_Ocimene This compound Beta_Ocimene->IKK inhibits Beta_Ocimene->MAPKKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 NFkB_nucleus->iNOS_COX2 MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates MAPK->NFkB_nucleus activates caption Proposed mechanism of this compound's anti-inflammatory action.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate anti-inflammatory effects.

Cell Culture and Induction of Inflammation
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammation Induction: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound or standard drugs (indomethacin, ibuprofen) for 1 hour.

  • LPS (1 µg/mL) is added to the wells to induce inflammation, and the plates are incubated for 24 hours.

  • After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • RAW 264.7 cells are cultured and stimulated with LPS as described above.

  • The cell culture supernatants are collected after a specified incubation period (e.g., 6 or 24 hours).

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

  • A commercial COX inhibitor screening assay kit is typically used.

  • The assay is based on the principle of a colorimetric or fluorometric measurement of prostaglandin (B15479496) G2, the intermediate product generated by the COX enzyme[5][8].

  • Recombinant human or ovine COX-2 enzyme is incubated with the test compound (this compound or standards) and a chromogenic or fluorogenic substrate.

  • The reaction is initiated by the addition of arachidonic acid.

  • The change in absorbance or fluorescence is monitored over time to determine the rate of the reaction.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Experimental Workflow

G cluster_assays Inflammatory Marker Analysis start Start cell_culture RAW 264.7 Cell Culture start->cell_culture cox2_assay COX-2 Inhibition Assay (using recombinant enzyme) start->cox2_assay pre_treatment Pre-treatment with This compound or Standards cell_culture->pre_treatment lps_stimulation LPS Stimulation (1 µg/mL) pre_treatment->lps_stimulation incubation Incubation (24h) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay (NO measurement) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β measurement) supernatant_collection->elisa end End griess_assay->end elisa->end cox2_assay->end caption General workflow for in vitro anti-inflammatory assays.

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, and potentially through the modulation of the NLRP3 inflammasome. However, a significant gap exists in the literature regarding direct, quantitative comparisons of this compound's efficacy against standard NSAIDs like indomethacin and ibuprofen under consistent experimental conditions.

Future research should focus on head-to-head comparative studies to establish the relative potency of this compound. Determining the IC50 values for the inhibition of NO, pro-inflammatory cytokines, and COX-2 will be crucial for a comprehensive evaluation of its therapeutic potential. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets of this compound within the inflammatory signaling cascades. Such data will be invaluable for the drug development community in assessing the viability of this compound as a lead compound for novel anti-inflammatory therapies.

References

Cross-Validation of Analytical Methods for Beta-Ocimene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds like beta-Ocimene is critical for quality control, formulation development, and ensuring the therapeutic efficacy of various products. This guide provides a comprehensive cross-validation of the two most prominent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present a comparative analysis of their performance based on key validation parameters, supported by detailed experimental protocols.

This compound, a monoterpene with a characteristic sweet, herbaceous aroma, is a significant component in the essential oils of numerous plants and is valued for its potential therapeutic properties. The choice of analytical methodology for its quantification is pivotal for obtaining reliable and reproducible results. While GC-MS is traditionally favored for volatile compounds, HPLC offers a viable alternative, particularly when analyzing complex matrices or when simultaneous analysis of non-volatile compounds is required.[1]

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the validation parameters for GC-MS and HPLC methods for the quantification of terpenes, including this compound, based on data from various studies.

Table 1: Performance Characteristics of GC-MS for Terpene Quantification

Validation ParameterTypical Performance for Terpenes (including this compound)
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 10 - 50 µg/g
Limit of Quantification (LOQ) 50 - 100 µg/g
Precision (RSD%) < 15%
Accuracy (Recovery %) 80.23% - 116.61%[2]

Table 2: Performance Characteristics of HPLC for Terpene Quantification

Validation ParameterTypical Performance for Terpenes
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Generally higher than GC-MS for volatile terpenes
Limit of Quantification (LOQ) Generally higher than GC-MS for volatile terpenes
Precision (RSD%) < 10%
Accuracy (Recovery %) 73% - 121%

Principles of Analysis: GC-MS vs. HPLC

The fundamental principles behind GC-MS and HPLC dictate their suitability for different types of analytes.

G cluster_0 GC-MS cluster_1 HPLC a Volatile Sample b Injector (Vaporization) a->b c Gas Chromatograph (Separation by boiling point) b->c d Mass Spectrometer (Detection & Identification) c->d e Liquid Sample f Pump e->f g Injector f->g h Column (Separation by polarity) g->h i Detector (e.g., UV, MS) h->i

Key principles of GC-MS and HPLC for compound analysis.

GC-MS is ideal for volatile and thermally stable compounds like this compound.[3][4] The sample is vaporized and separated based on boiling point and polarity in a gaseous mobile phase before being detected and identified by a mass spectrometer.[3][4] In contrast, HPLC is suited for a wider range of compounds, including non-volatile and thermally sensitive ones.[4][5] Separation occurs in a liquid mobile phase based on the analyte's interaction with the stationary phase.[4][5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 100-200 mg of the homogenized and dried sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane (B92381) or ethanol) and an internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate solid material.

  • Transfer the supernatant to a vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms fused-silica capillary column (60 m x 0.25 mm i.d., 0.25-μm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at 3 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.

  • Add 5 mL of acetone (B3395972) or ethanol.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge the sample.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to ensure the separation of this compound from other matrix components.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at an appropriate wavelength for this compound (if applicable) or MS detection for higher specificity and sensitivity.

Cross-Validation Workflow

A systematic workflow is crucial for the successful cross-validation of different analytical methods. This ensures that the results obtained from each method are comparable and reliable.

G cluster_workflow Analytical Method Cross-Validation Workflow start Define Analytical Requirements method_dev_gc Method Development & Optimization (GC-MS) start->method_dev_gc method_dev_hplc Method Development & Optimization (HPLC) start->method_dev_hplc validation_gc Method Validation (GC-MS) - Linearity - LOD/LOQ - Precision - Accuracy method_dev_gc->validation_gc validation_hplc Method Validation (HPLC) - Linearity - LOD/LOQ - Precision - Accuracy method_dev_hplc->validation_hplc sample_analysis Analysis of the Same Set of Samples by Both Methods validation_gc->sample_analysis validation_hplc->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comparison conclusion Conclusion on Method Comparability & Interchangeability data_comparison->conclusion

References

Comparative genomics of terpene synthase genes responsible for ocimene production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of terpene synthase (TPS) genes responsible for the production of ocimene, a key monoterpene volatile with significant roles in plant defense and fragrance. The information presented is based on experimental data from various plant species, offering insights into the genetic and functional diversity of ocimene synthases.

Data Presentation: Comparative Analysis of Ocimene Synthases

The following table summarizes the key characteristics of functionally characterized ocimene synthase genes from different plant species. This data facilitates a comparative analysis of their product profiles and phylogenetic relationships.

Gene NameSpeciesSubstrate(s)Major Product(s)Minor Product(s)Phylogenetic SubfamilyReference
ama0a23Antirrhinum majus (Snapdragon)Geranyl Diphosphate (GPP)(E)-β-ocimene (97%)(Z)-β-ocimene, MyrceneTps-g[1]
GmOCS (GmTPS3)Glycine max (Soybean)GPP(E)-β-ocimene (94.27%)(Z)-β-ocimene (3.47%), Linalool (2.26%)Tps-g[2]
PbeOCSPyrus betuleafoliaGPP(E)-β-ocimene(Z)-β-ocimeneTps-b[3][4]
ZcTPS02Zephyranthes candidaGPPβ-ocimene, (E)-β-ocimeneAllo-ocimeneTps-b[5]
AtTPS03Arabidopsis thalianaGPP(E)-β-ocimene-Tps-g[1][2]
FhTPS6Freesia x hybridaGPP, Farnesyl Diphosphate (FPP)Myrcene (40.1%), cis-ocimene (22.4%), trans-ocimene (16.1%)D-limonene, Linalool, etc.Tps-b[6]
FhTPS7Freesia x hybridaGPP, Farnesyl Diphosphate (FPP)Myrcene (41.9%), cis-ocimene (21.3%), trans-ocimene (16.6%)-Tps-b[6]
TPS6Cannabis sativaNot explicitly stated, but implied GPPβ-ocimene-Tps-b[7]

Experimental Protocols

The characterization of terpene synthase genes typically involves a series of key experiments. The methodologies outlined below are a synthesis of protocols described in the cited literature.[2][3][5][6]

Gene Identification and Cloning
  • Homology-based screening: Putative TPS genes are often identified by searching transcriptome or genome databases using conserved TPS motifs (e.g., DDxxD, (N,D)Dxx(S,T)xxxE) as queries.

  • PCR amplification: Full-length open reading frames (ORFs) of candidate genes are amplified from cDNA using gene-specific primers.

  • Cloning: The amplified ORF is cloned into an appropriate expression vector, such as pET32a or pGEX, for heterologous protein expression in Escherichia coli.

Heterologous Protein Expression and Purification
  • Transformation: The expression vector containing the TPS gene is transformed into a suitable E. coli expression strain (e.g., BL21 (DE3)).

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

  • Purification: The recombinant protein is purified from the cell lysate, often using affinity chromatography based on a tag (e.g., His-tag, GST-tag) incorporated into the expression vector.

In Vitro Enzyme Assays
  • Reaction setup: The purified recombinant protein is incubated in a reaction buffer containing a divalent cation cofactor (typically MgCl2 or MnCl2) and the appropriate substrate (e.g., GPP, FPP).

  • Product collection: Volatile products are collected using methods like Solid Phase Microextraction (SPME) or by overlaying the reaction with a solvent (e.g., hexane).

  • Product analysis: The collected volatile products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products based on their mass spectra and retention times compared to authentic standards.

Phylogenetic Analysis
  • Sequence alignment: The deduced amino acid sequences of the characterized TPS and other known TPSs are aligned using algorithms like ClustalW.

  • Tree construction: A phylogenetic tree is constructed from the alignment using methods such as Neighbor-Joining or Maximum Likelihood with bootstrap analysis to assess the statistical support for the tree topology. This helps in classifying the newly identified TPS into the established subfamilies (TPS-a through TPS-h).[2][3]

Mandatory Visualization

Terpenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate G3P Glyceraldehyde-3-phosphate Pyruvate->G3P DOXP synthase Pyruvate->G3P MEP MEP G3P->MEP DXP reductoisomerase G3P->MEP CDP_ME CDP-ME MEP->CDP_ME MEcPP ME-cPP CDP_ME->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate MVAP MVAP Mevalonate->MVAP MVAPP MVAPP MVAP->MVAPP IPP IPP MVAPP->IPP DMAPP DMAPP IPP->DMAPP FPP Farnesyl Diphosphate (FPP) GPP->FPP FPPS Ocimene Ocimene GPP->Ocimene Ocimene Synthase Monoterpenes Other Monoterpenes GPP->Monoterpenes Other Monoterpene Synthases GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP GGPPS Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesquiterpene Synthases Diterpenes Diterpenes GGPP->Diterpenes Diterpene Synthases

Caption: General plant terpenoid biosynthesis pathway leading to ocimene.

Comparative_Genomics_Workflow cluster_in_silico In Silico Analysis cluster_wet_lab Wet Lab Validation cluster_data_analysis Data Analysis and Comparison A Genome/Transcriptome Database Mining B Candidate Gene Identification (Homology, Conserved Motifs) A->B C Phylogenetic Analysis B->C D Gene Cloning and Vector Construction B->D K Comparative Genomics (Sequence Identity, Motif Analysis) C->K E Heterologous Expression (e.g., E. coli) D->E F Protein Purification E->F G In Vitro Enzyme Assays F->G H Product Identification (GC-MS) G->H I Product Profile Determination H->I J Substrate Specificity Analysis H->J I->K J->K L Structure-Function Relationship Insights K->L

Caption: Workflow of a typical comparative genomics study of terpene synthases.

References

Assessing the relative contribution of beta-Ocimene to the overall floral scent profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate composition of floral scents is paramount for fields ranging from pollinator ecology to the synthesis of novel fragrances and therapeutic agents. This guide provides a comparative assessment of the contribution of beta-Ocimene to the overall floral scent profile of various plant species, supported by quantitative data and detailed experimental protocols.

This compound, an acyclic monoterpene, is a frequently encountered volatile organic compound in the floral bouquets of a wide array of plant families.[1][2][3][4] Its widespread presence and often high relative abundance suggest a significant role in mediating plant-insect interactions, particularly in the attraction of pollinators.[1][3][4] This guide delves into the quantitative significance of this compound, offering a comparative perspective on its contribution to the chemical language of flowers.

Quantitative Comparison of this compound in Floral Scent Profiles

The relative abundance of this compound in the floral scent can vary dramatically between plant species, influencing the overall olfactory perception and the attraction of specific pollinators. The following table summarizes the percentage of this compound in the floral scent of several species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Plant SpeciesFamilyRelative Abundance of this compound (% of total floral volatiles)Reference
Laelia ancepsOrchidaceae87% (as (E)-β-Ocimene)[5][6]
Brugmansia x candidaSolanaceae52% (as (E)-β-Ocimene)[5][6]
Antirrhinum majus (Snapdragon)Plantaginaceae20% (as (E)-β-Ocimene)[5][6]
Bidens (specific species)Asteraceaeup to 52.24% (combined (E)- and (Z)-β-Ocimene)[7]

Biosynthesis of this compound

This compound is synthesized in plants primarily through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[1][8][9] The key precursor for all monoterpenes, including this compound, is geranyl diphosphate (B83284) (GPP).[1] A specific enzyme, (E)-beta-ocimene synthase, catalyzes the conversion of GPP to (E)-beta-ocimene.[1]

beta_Ocimene_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway Pyruvate->MEP_pathway IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) MEP_pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP Ocimene_Synthase (E)-beta-Ocimene Synthase GPP->Ocimene_Synthase beta_Ocimene (E)-beta-Ocimene Ocimene_Synthase->beta_Ocimene

Biosynthesis pathway of (E)-beta-Ocimene.

Experimental Protocols for Floral Scent Analysis

The standard method for analyzing the composition of floral scents is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a headspace collection technique to capture the volatile compounds.[10][11][12][13]

Headspace Volatile Collection

This non-destructive method allows for the collection of volatiles from living flowers.[14][15][16]

Materials:

  • Oven bags (e.g., Reynolds)

  • Polytetrafluoroethylene (PTFE) tubing

  • Volatile collection traps (e.g., containing Tenax® TA or other adsorbents)

  • Portable air pump and vacuum pump

  • Flowmeter

Protocol:

  • Preparation of Collection Materials: To remove contaminants, bake oven bags at a low temperature (e.g., 75-85°C) and rinse all tubing and collection traps with a high-purity solvent (e.g., hexane (B92381) or dichloromethane) and dry completely.[15][16]

  • Enclosure of the Flower: Carefully place an oven bag over the flower and seal it at the base of the pedicel with a non-reactive tie.[15][16]

  • Volatile Trapping: Connect the inlet of the bag to a purified air source (e.g., passed through a charcoal filter) and the outlet to a volatile collection trap. Use a pump to pull air through the bag and over the trap at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 10 minutes to several hours).[15][16]

  • Sample Storage: After collection, seal the trap and store it at a low temperature (e.g., -20°C) until analysis.[16]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for volatile compound separation (e.g., DB-5ms)

  • Thermal desorption unit (for headspace traps) or liquid injection port

Protocol:

  • Sample Introduction:

    • Thermal Desorption: Place the headspace trap in the thermal desorption unit, where it is heated to release the trapped volatiles into the GC inlet.[16]

    • Solvent Extraction: Alternatively, elute the trapped volatiles from the adsorbent with a small volume of a high-purity solvent and inject a small aliquot of the extract into the GC inlet.

  • Chromatographic Separation: The volatiles are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C).[12]

  • Mass Spectrometry Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST) for compound identification.

  • Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Experimental_Workflow Start Start: Select Flower Enclose Enclose Flower in Bag Start->Enclose Collect Headspace Volatile Collection (Pump and Trap) Enclose->Collect Store Store Trap at -20°C Collect->Store Analyze GC-MS Analysis Store->Analyze Desorb Thermal Desorption or Solvent Elution Analyze->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection & Identification Separate->Detect Quantify Data Analysis: Quantification Detect->Quantify End End: Scent Profile Quantify->End

Workflow for floral scent analysis.

Conclusion

This compound is a cornerstone in the chemical ecology of many flowering plants, often playing a dominant role in their scent profiles. The significant variation in its relative contribution across different species underscores the diversity of chemical strategies plants employ to ensure reproductive success. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess the role of this compound and other volatile compounds, paving the way for a deeper understanding of floral chemistry and its applications.

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Ocimene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for conducting and evaluating Quantitative Structure-Activity Relationship (QSAR) studies of ocimene isomers. While direct, comprehensive QSAR studies comparing all ocimene isomers are not extensively available in published literature, this document outlines the methodologies and data presentation necessary for such an investigation, drawing upon established QSAR principles for monoterpenes. We will present a hypothetical QSAR study on the larvicidal activity of ocimene isomers to illustrate the process.

Ocimene, a monoterpene found in a variety of plants, exists as several isomers, including α-ocimene, cis-β-ocimene, trans-β-ocimene, and alloocimene.[1][2] These isomers possess various biological activities, including antifungal and antibacterial properties.[2] Understanding the relationship between their structural differences and biological activities is crucial for applications in drug development, agriculture, and perfumery.

Experimental Protocols

A typical QSAR study involves a combination of experimental and computational methods. The following protocols are based on established methodologies for QSAR analysis of monoterpenes.[3][4][5]

Biological Activity Assay (Hypothetical: Larvicidal Activity)

The larvicidal activity of each ocimene isomer against a target insect species (e.g., Aedes aegypti) would be determined experimentally.

  • Test Organisms: Fourth instar larvae of Aedes aegypti.

  • Procedure:

    • Prepare stock solutions of each ocimene isomer in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions of each isomer in water.

    • Introduce a set number of larvae (e.g., 20) into each dilution.

    • A control group with the solvent and no isomer is also prepared.

    • Mortality is recorded after a specified time period (e.g., 24 hours).

    • The lethal concentration required to kill 50% of the larvae (LC50) is calculated for each isomer using probit analysis.

  • Data Conversion: The LC50 values are typically converted to a logarithmic scale (pLC50 = -log(LC50)) for the QSAR analysis to ensure a more normal distribution of the data.

Molecular Modeling and Descriptor Calculation

The 3D structures of the ocimene isomers are modeled, and various molecular descriptors are calculated.

  • Software: Molecular modeling software such as Gaussian, Spartan, or free alternatives like Avogadro. Descriptor calculation can be performed with software like DRAGON or PaDEL-Descriptor.

  • Procedure:

    • Draw the 2D structure of each ocimene isomer.

    • Convert the 2D structures to 3D and perform geometry optimization using a suitable computational method (e.g., Density Functional Theory with B3LYP functional and 6-31G* basis set).

    • Calculate a wide range of molecular descriptors for each optimized structure. These can be categorized as:

      • 0D Descriptors: Molecular weight, atom counts.

      • 1D Descriptors: Counts of functional groups.

      • 2D Descriptors (Topological): Connectivity indices (e.g., Kier & Hall indices), shape indices (e.g., Kappa indices).

      • 3D Descriptors (Geometrical): Molecular surface area, volume.

      • Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.[6]

      • Physicochemical Descriptors: LogP (octanol-water partition coefficient), molar refractivity.

QSAR Model Development and Validation

Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Statistical Software: R, Python with scikit-learn, or specialized QSAR software.

  • Procedure:

    • Data Splitting: The dataset of compounds (in a real study with more compounds) is typically split into a training set (for model building) and a test set (for external validation).

    • Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected using techniques like Genetic Algorithms or Stepwise Multiple Linear Regression to avoid overfitting.

    • Model Building: A regression model is built using methods such as:

      • Multiple Linear Regression (MLR)

      • Partial Least Squares (PLS)

      • Support Vector Machines (SVM)

    • Model Validation: The predictive power and robustness of the QSAR model are assessed using:

      • Internal Validation: Cross-validation (e.g., leave-one-out).

      • External Validation: Predicting the activity of the test set compounds and comparing it to their experimental values.

      • Statistical Metrics: Coefficient of determination (R²), cross-validated R² (Q²), root mean square error (RMSE).

Data Presentation

The quantitative data from a QSAR study is best presented in structured tables for easy comparison.

Table 1: Hypothetical Biological Activity and Key Molecular Descriptors for Ocimene Isomers

IsomerStructurepLC50Molecular Weight ( g/mol )LogPMolar RefractivityHOMO (eV)LUMO (eV)
α-Ocimene(3E)-3,7-Dimethylocta-1,3,7-triene4.2136.243.548.5-8.50.5
cis-β-Ocimene(3Z)-3,7-Dimethylocta-1,3,6-triene4.5136.243.648.5-8.30.6
trans-β-Ocimene(3E)-3,7-Dimethylocta-1,3,6-triene4.8136.243.748.5-8.20.7
Alloocimene(4E,6E)-2,6-Dimethyl-2,4,6-octatriene4.0136.243.448.7-8.70.4

Note: The pLC50 values and descriptor values in this table are illustrative and for demonstration purposes only.

Table 2: Statistical Parameters of a Hypothetical QSAR Model

ParameterValueDescription
0.95Coefficient of determination for the training set
0.85Cross-validated coefficient of determination
R²_pred0.92Coefficient of determination for the test set
RMSE0.15Root Mean Square Error

Mandatory Visualization

The workflow of a QSAR study can be effectively visualized using a diagram.

QSAR_Workflow cluster_data Data Preparation cluster_analysis QSAR Analysis cluster_application Application A Select Ocimene Isomers B Biological Activity Assay (e.g., Larvicidal LC50) A->B C Molecular Structure Modeling (3D Optimization) A->C D Calculate Molecular Descriptors (Topological, Electronic, etc.) B->D C->D E Data Splitting (Training and Test Sets) D->E F Build QSAR Model (e.g., MLR, PLS) E->F G Model Validation (Internal and External) F->G H Interpret Structure-Activity Relationship G->H I Predict Activity of New Compounds H->I

A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Comparison and Interpretation

Based on the hypothetical data, a QSAR model could be developed. For instance, a possible MLR equation might look like:

pLC50 = 2.5 * LogP + 0.5 * HOMO - 3.2

From this hypothetical model, one could infer that:

  • Lipophilicity (LogP): An increase in LogP positively correlates with larvicidal activity. trans-β-Ocimene, with the highest hypothetical LogP, shows the highest activity. This suggests that the ability of the compound to partition into the lipid membranes of the insect larvae is important for its activity.

  • HOMO Energy: A higher HOMO energy (less negative) also correlates with higher activity. This might indicate that the molecule's ability to donate electrons in a chemical reaction is a factor in its mechanism of action.

Alternative Compounds and Methods

When conducting a QSAR study, it is beneficial to include other structurally similar compounds as a benchmark for comparison. For ocimene isomers, relevant alternatives would include:

  • Myrcene: Another acyclic monoterpene with a similar carbon skeleton.

  • Limonene: A cyclic monoterpene isomer of ocimene.

  • Geraniol and Linalool: Acyclic monoterpene alcohols, to investigate the effect of a hydroxyl group.

Including these compounds in the analysis would provide a broader understanding of the structural requirements for the observed biological activity.

This guide provides a comprehensive overview of the steps and considerations for a QSAR study of ocimene isomers. By following these protocols, researchers can systematically investigate the structure-activity relationships of these and other monoterpenes, contributing to the development of new and effective bioactive compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of beta-Ocimene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of beta-Ocimene, a flammable and environmentally hazardous compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor that can cause skin irritation and may be fatal if swallowed and enters the airways.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[3]

  • Respiratory Protection: In case of inadequate ventilation or exceeding exposure limits, use a full-face respirator.[3]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Store in a cool, well-ventilated place in a tightly closed original container.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharges.[2][3]

  • Avoid release to the environment.[1][3]

Summary of this compound Hazards and Properties

Property/HazardDescription
Physical State Colorless to pale yellow liquid[5]
Flammability Flammable liquid and vapor[1][2][3][5]
Flash Point 56 °C[3]
Health Hazards Causes skin irritation. May be fatal if swallowed and enters airways (aspiration hazard). May cause an allergic skin reaction.[1][2][3][6]
Environmental Hazards Very toxic to aquatic life. Toxic to aquatic life with long-lasting effects.[1][2][3]
Incompatible Materials Strong oxidizing agents[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.

1. Small Spills and Residue Management:

  • Immediate Action: In the event of a small spill, immediately remove all ignition sources from the area.[3][7]

  • Containment and Absorption: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[2] Do not use combustible materials like sawdust without caution, as oil-soaked absorbents can auto-oxidize and ignite.[7]

  • Collection: Carefully collect the absorbed material and contaminated soil into a suitable, labeled, and sealable container for hazardous waste.[5] Use non-sparking tools for this process.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect all wash water for proper disposal; do not allow it to enter drains.[7]

2. Disposal of Unused or Waste this compound:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Transfer the waste this compound into a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and securely sealed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and a description of its hazards (e.g., "Flammable," "Toxic to Aquatic Life").

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, particularly oxidizing agents.[2]

3. Final Disposal:

  • Regulatory Compliance: The disposal of this product and its container must be in accordance with all applicable local, state, and federal regulations.[1][3][7] In the United States, this is primarily governed by the Resource Conservation and Recovery Act (RCRA) as implemented by the Environmental Protection Agency (EPA) and state environmental agencies.[8][9][10][11]

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. Do not attempt to dispose of this compound in regular laboratory trash or down the drain.[1]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Assess Hazards: - Flammable - Skin Irritant - Aspiration Hazard - Aquatic Toxin B Don Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Flame-Resistant Lab Coat A->B C Small Spill or Residue? B->C D Absorb with Inert Material (e.g., sand, vermiculite) C->D Yes F Transfer Unused/Waste Chemical to a Labeled Hazardous Waste Container C->F No (Bulk Waste) E Collect in a Labeled, Sealed Hazardous Waste Container D->E G Store Waste Container in a Designated, Secure Area E->G F->E H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H I Document Waste Disposal (Maintain Records) H->I

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can effectively manage and dispose of this compound, ensuring the safety of themselves and their colleagues while protecting the environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for beta-Ocimene

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of beta-Ocimene in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to stringent safety protocols is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, a flammable liquid that presents specific health hazards.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is critical to mitigate risks of exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a splash hazard.
Hands Chemical-resistant GlovesUse impervious gloves (e.g., PVC).[2] Proper glove removal technique must be followed to avoid skin contact.[3]
Body Protective ClothingFire/flame resistant and impervious clothing is required.[1] A lab coat should be worn.[4] Contaminated clothing should be removed immediately and washed before reuse.[3][5]
Respiratory RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] Ensure adequate ventilation; local exhaust may be necessary.[4]

Hazard Summary for this compound

Understanding the hazards associated with this compound is the first step toward safe handling. This chemical is classified as a flammable liquid and poses several health risks.

Hazard Classification Description
Flammable Liquid Flammable liquid and vapor.[1][4][6] Vapors may form explosive mixtures with air.[5]
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction.[5][6] Prolonged or repeated exposure may lead to dermatitis.[2][4]
Aspiration Hazard May be fatal if swallowed and enters airways.[1][5][6] Do NOT induce vomiting if ingested.[1][5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5][6] Avoid release to the environment.[3][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Ensure adequate ventilation and that all necessary PPE is readily available and in good condition.[4][7] Remove all sources of ignition from the handling area.[1][5]

  • Transferring: Use non-sparking tools and explosion-proof equipment.[4][5] Ground and bond containers and receiving equipment to prevent static discharge.[1][5][8] Avoid breathing vapors or mists.[6]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[1][3][5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[4][5]

Spill Management:

  • Immediate Action: Evacuate unnecessary personnel and eliminate all ignition sources.[1][5]

  • Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[4][6]

  • Cleanup: Collect the absorbed material into a suitable container for disposal.[4] Do not allow the spill to enter drains or waterways.[1][6]

Disposal Plan: All waste materials, including contaminated absorbents and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Puncture containers to prevent reuse.[2]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_preparation 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post_handling 3. Post-Handling & Storage cluster_disposal 4. Disposal prep1 Verify adequate ventilation prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Remove ignition sources prep2->prep3 handle1 Ground and bond containers prep3->handle1 Proceed to handling handle2 Use non-sparking tools handle1->handle2 handle3 Transfer this compound handle2->handle3 post1 Securely close container handle3->post1 Handling complete post2 Store in a cool, ventilated area post1->post2 post3 Clean work area post2->post3 disp1 Dispose of waste as hazardous post3->disp1 Generate waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Ocimene
Reactant of Route 2
beta-Ocimene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.